molecular formula C25H32N2O2.C4H4O4 B1574461 JTV 519 fumarate

JTV 519 fumarate

Cat. No.: B1574461
M. Wt: 540.67
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ryanodine receptor (RyR) inhibitor;  stabilizes RyR2 in a closed conformation. Exhibits antiarrhythmic and cardioprotective properties in vivo.

Properties

Molecular Formula

C25H32N2O2.C4H4O4

Molecular Weight

540.67

Synonyms

Alternative Name: K 201

Origin of Product

United States

Foundational & Exploratory

JTV-519 Fumarate: A Deep Dive into its Cardioprotective Mechanism of Action in Myocytes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Calcium Dysregulation in Heart Disease

Calcium (Ca²⁺) is the fundamental currency of cardiac muscle contraction and relaxation. The precise, cyclical fluctuation of intracellular Ca²⁺ concentration ([Ca²⁺]i) dictates the heart's rhythm and pumping action. However, in pathological states such as heart failure and cardiac arrhythmias, this tightly regulated system becomes chaotic. A key contributor to this dysfunction is the aberrant "leak" of Ca²⁺ from the sarcoplasmic reticulum (SR) during diastole, primarily through the cardiac ryanodine receptor (RyR2). This diastolic Ca²⁺ leak can lead to delayed afterdepolarizations, triggering arrhythmias, and depleting SR Ca²⁺ stores, which impairs contractility.[1][2][3]

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has emerged as a promising therapeutic agent for its cardioprotective effects.[1][4] This guide will provide an in-depth exploration of the molecular mechanisms through which JTV-519 exerts its effects on cardiac myocytes, with a primary focus on its interaction with RyR2 and other key players in cellular calcium homeostasis.

The Core Mechanism: Stabilization of the Ryanodine Receptor 2 (RyR2)

The principal mechanism of action of JTV-519 in cardiac myocytes is the stabilization of the RyR2 channel in its closed conformation.[1][5] This action directly counteracts the pathological diastolic Ca²⁺ leak that is a hallmark of many cardiac diseases.

In failing hearts, RyR2 channels are often hyperphosphorylated by protein kinase A (PKA) due to heightened sympathetic stimulation.[4][6] This hyperphosphorylation is thought to cause the dissociation of the stabilizing subunit, calstabin2 (also known as FKBP12.6), from the RyR2 complex.[6][7] The loss of calstabin2 increases the open probability of the RyR2 channel, leading to the detrimental diastolic Ca²⁺ leak.

JTV-519 intervenes in this pathological cascade through a multi-faceted approach to RyR2 stabilization:

  • Enhanced Calstabin2 Binding: One of the key proposed mechanisms is that JTV-519 increases the affinity of calstabin2 for the hyperphosphorylated RyR2 channel.[7] By promoting the re-association of this crucial stabilizing protein, JTV-519 effectively "plugs the leak" and restores the integrity of the RyR2 channel complex during diastole. Some studies suggest that the presence of calstabin2 is necessary for the full therapeutic effect of JTV-519.[7]

  • Direct Channel Modulation: There is also compelling evidence that JTV-519 can directly modulate the RyR2 channel, independent of calstabin2.[1][2] It is believed to induce a conformational change in the RyR2 protein itself, favoring the closed state.[8][9] This direct action provides a level of redundancy in its mechanism, ensuring efficacy even in scenarios where the calstabin2 interaction is compromised. Studies have shown that JTV-519 can suppress spontaneous Ca²⁺ release in cells expressing RyR2 alone, without the presence of FKBP12.6.[2]

  • Correction of Defective Channel Gating: In the context of heart failure, the gating of the RyR2 channel becomes defective. JTV-519 has been shown to correct this defective gating, leading to a more coordinated and efficient Ca²⁺ release during systole.[10]

The net effect of these actions is a significant reduction in diastolic Ca²⁺ sparks and waves, which are the microscopic and macroscopic manifestations of SR Ca²⁺ leak.[8][11][12] This, in turn, prevents the arrhythmogenic events and improves the overall Ca²⁺ handling efficiency of the myocyte.

cluster_0 Pathophysiology of RyR2 in Heart Failure cluster_1 JTV-519 Mechanism of Action Sympathetic Stimulation Sympathetic Stimulation PKA Hyperphosphorylation PKA Hyperphosphorylation Sympathetic Stimulation->PKA Hyperphosphorylation Calstabin2 Dissociation Calstabin2 Dissociation PKA Hyperphosphorylation->Calstabin2 Dissociation RyR2 Destabilization RyR2 Destabilization Calstabin2 Dissociation->RyR2 Destabilization Diastolic Ca2+ Leak Diastolic Ca2+ Leak RyR2 Destabilization->Diastolic Ca2+ Leak Arrhythmias & Impaired Contractility Arrhythmias & Impaired Contractility Diastolic Ca2+ Leak->Arrhythmias & Impaired Contractility JTV-519 JTV-519 Enhanced Calstabin2 Binding Enhanced Calstabin2 Binding JTV-519->Enhanced Calstabin2 Binding Direct RyR2 Modulation Direct RyR2 Modulation JTV-519->Direct RyR2 Modulation RyR2 Stabilization (Closed State) RyR2 Stabilization (Closed State) Enhanced Calstabin2 Binding->RyR2 Stabilization (Closed State) Direct RyR2 Modulation->RyR2 Stabilization (Closed State) Reduced Diastolic Ca2+ Leak Reduced Diastolic Ca2+ Leak RyR2 Stabilization (Closed State)->Reduced Diastolic Ca2+ Leak Improved Cardiac Function Improved Cardiac Function Reduced Diastolic Ca2+ Leak->Improved Cardiac Function Isolate Myocytes Isolate Myocytes Load Fluo-4 AM Load Fluo-4 AM Isolate Myocytes->Load Fluo-4 AM Confocal Imaging Confocal Imaging Load Fluo-4 AM->Confocal Imaging Record Baseline Ca2+ Sparks/Transients Record Baseline Ca2+ Sparks/Transients Confocal Imaging->Record Baseline Ca2+ Sparks/Transients Apply JTV-519 Apply JTV-519 Record Baseline Ca2+ Sparks/Transients->Apply JTV-519 Record Post-JTV-519 Ca2+ Sparks/Transients Record Post-JTV-519 Ca2+ Sparks/Transients Apply JTV-519->Record Post-JTV-519 Ca2+ Sparks/Transients Caffeine Application for SR Load Caffeine Application for SR Load Record Post-JTV-519 Ca2+ Sparks/Transients->Caffeine Application for SR Load Data Analysis Data Analysis Caffeine Application for SR Load->Data Analysis

Figure 2: Workflow for single-cell calcium imaging experiments.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents, providing insights into the pleiotropic effects of JTV-519.

Objective: To determine the effect of JTV-519 on INa, ICa,L, and IKr.

Methodology:

  • Cell Preparation: Isolate single ventricular myocytes.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp recording.

  • Voltage-Clamp Protocols: Apply specific voltage-clamp protocols to isolate and measure each current of interest. For example, use a specific pulse protocol and selective channel blockers to isolate IKr. [13]4. Baseline Recordings: Record the baseline current in a standard extracellular solution.

  • JTV-519 Application: Perfuse the cell with a solution containing JTV-519.

  • Post-Drug Recordings: Record the current in the presence of the drug.

  • Analysis: Analyze the current-voltage (I-V) relationship and the kinetics of the channels before and after drug application to determine the extent of inhibition.

[³H]ryanodine Binding Assay

This biochemical assay provides a measure of the open probability of the RyR2 channel.

Objective: To assess the effect of JTV-519 on the binding of ryanodine to the RyR2 channel, which is indicative of the channel's open state.

Methodology:

  • SR Microsome Preparation: Isolate SR microsomes from cardiac tissue.

  • Incubation: Incubate the SR microsomes with [³H]ryanodine in the presence and absence of JTV-519.

  • Filtration: Separate the bound and free [³H]ryanodine by rapid filtration.

  • Scintillation Counting: Quantify the amount of bound [³H]ryanodine using a scintillation counter.

  • Analysis: A decrease in [³H]ryanodine binding in the presence of JTV-519 would suggest a stabilization of the closed state of the RyR2 channel.

Conclusion and Future Directions

JTV-519 fumarate represents a significant advancement in the pharmacological management of cardiac diseases characterized by Ca²⁺ dysregulation. Its primary mechanism of action, the stabilization of the RyR2 channel, directly addresses a fundamental pathological process in heart failure and arrhythmias. The pleiotropic effects of JTV-519 on other ion channels further contribute to its complex pharmacological profile.

For researchers and drug development professionals, a thorough understanding of this multi-faceted mechanism is crucial. Future research should continue to unravel the precise molecular interactions between JTV-519 and the RyR2 complex, further clarifying the role of calstabin2. Moreover, the development of second-generation compounds with enhanced specificity for RyR2 could minimize off-target effects and improve the therapeutic window. The experimental frameworks outlined in this guide provide a robust starting point for these future investigations, which will undoubtedly pave the way for novel and more effective therapies for heart disease.

References

  • JTV-519 - Wikipedia. [Link]

  • Sossalla, S., et al. (2012). JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium. British Journal of Pharmacology, 167(3), 563-575. [Link]

  • Wehrens, X. H., et al. (2005). Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure. Proceedings of the National Academy of Sciences, 102(27), 9607-9612. [Link]

  • Yano, M., et al. (2003). A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure. American Journal of Physiology-Heart and Circulatory Physiology, 284(3), H1035-H1042. [Link]

  • Sossalla, S., et al. (2012). JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium. British journal of pharmacology, 167(3), 563–575. [Link]

  • Tohse, N., et al. (1995). Effects of JTV-519, a novel anti-ischaemic drug, on the delayed rectifier K+ current in guinea-pig ventricular myocytes. British Journal of Pharmacology, 116(6), 2635-2640. [Link]

  • Said, M., et al. (2008). K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes. Cell Calcium, 44(2), 196-207. [Link]

  • Darcy, Y. L., et al. (2016). K201 (JTV519) is a Ca(2+)-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle. Molecular Pharmacology, 90(2), 106-115. [Link]

  • Liu, T., et al. (2006). K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association. Biochemical Journal, 399(1), 147-155. [Link]

  • Connell, S., et al. (2023). A dual-targeted drug inhibits cardiac ryanodine receptor Ca 2+ leak but activates SERCA2a Ca 2+ uptake. EMBO Molecular Medicine, 15(12), e18012. [Link]

  • Kranias, E. G., & Bers, D. M. (2007). Ca2+ Cycling and New Therapeutic Approaches for Heart failure. Circulation, 116(14), 1625–1638. [Link]

  • Roston, T. M., et al. (2021). Clinical and Functional Characterization of Ryanodine Receptor 2 Variants Implicated in Calcium-Release Deficiency Syndrome. JAMA Cardiology, 6(11), 1312–1322. [Link]

  • Yano, M., et al. (2006). Pharmacological Characteristics and Clinical Applications of K201. Journal of Pharmacological Sciences, 100(3), 209-214. [Link]

  • Roston, T. M., et al. (2021). Clinical and Functional Characterization of Ryanodine Receptor 2 Variants Implicated in Calcium-Release Deficiency Syndrome. JAMA Cardiology, 6(11), 1312–1322. [Link]

  • Zhang, Y., et al. (2021). Human RyR2 (Ryanodine Receptor 2) Loss-of-Function Mutations. Circulation: Arrhythmia and Electrophysiology, 14(9), e010042. [Link]

  • Toischer, K., et al. (2010). K201 improves aspects of the contractile performance of human failing myocardium via reduction in Ca2+ leak from the sarcoplasmic reticulum. Basic Research in Cardiology, 105(3), 393-403. [Link]

  • George, C. H., et al. (2007). Functional heterogeneity of ryanodine receptor mutations associated with sudden cardiac death. Cardiovascular Research, 74(1), 89-99. [Link]

  • Toischer, K., et al. (2010). K201 improves aspects of the contractile performance of human failing myocardium via reduction in Ca2+ leak from the sarcoplasmic reticulum. Basic research in cardiology, 105(3), 393–403. [Link]

  • Zhang, Y., et al. (2021). Human RyR2 (Ryanodine Receptor 2) Loss-of-Function Mutations: Clinical Phenotypes and In Vitro Characterization. Circulation: Arrhythmia and Electrophysiology, 14(9), e010042. [Link]

  • Ninja Nerd. (2022, November 4). Drugs for Heart Failure [Video]. YouTube. [Link]

  • Simple Nursing. (2019, February 17). Heart Failure Medications & Antihypertensives | RN & PN NCLEX - Simplified Pharmacology for Nursing [Video]. YouTube. [Link]

Sources

JTV 519 fumarate's effect on sarcoplasmic reticulum calcium leak

Author: BenchChem Technical Support Team. Date: February 2026

Target: Sarcoplasmic Reticulum Calcium Leak via Ryanodine Receptor 2 (RyR2) Compound: JTV-519 Fumarate (K201)[1][2][3]

Executive Summary

JTV-519 (K201) is a 1,4-benzothiazepine derivative that functions as a multichannel stabilizer, most notably targeting the Ryanodine Receptor 2 (RyR2) in cardiac muscle.[2][3] In pathological states such as heart failure (HF) and catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels become "leaky," releasing calcium (


) during diastole.[2] This leak depletes sarcoplasmic reticulum (SR) stores and triggers delayed afterdepolarizations (DADs), leading to arrhythmias.[2]

This guide details the specific action of JTV-519 Fumarate in mitigating this leak. Unlike pure channel blockers, JTV-519 acts as an allosteric stabilizer , correcting the defective inter-domain interactions ("unzipping") within the RyR2 complex.[2]

Part 1: Chemical Identity & Handling (The "Fumarate" Factor)

Crucial for Reproducibility: Many protocols fail due to incorrect molarity calculations when switching between the free base and the fumarate salt.[2]

PropertyJTV-519 (Free Base)JTV-519 Fumarate (Target)
CAS Number 1038410-88-61883549-36-7
Molecular Weight 424.60 g/mol 540.67 g/mol
Solubility DMSO, EthanolDMSO (up to 100 mM)
Storage -20°C+4°C (Solid), -20°C (Solution)

Application Note: When preparing a 1 mM stock solution, you must weigh 0.54 mg of the fumarate salt per 1 mL of solvent, not 0.42 mg.[2] Failure to account for the fumarate moiety results in a ~21% under-dosing error, potentially falling below the therapeutic threshold for RyR2 stabilization (0.3–1.0 µM).[2]

Part 2: Molecular Mechanism of Action[2]

The "Domain Unzipping" Hypothesis

The most authoritative mechanistic model for JTV-519’s efficacy is the Domain Unzipping Hypothesis .[2]

  • Normal State: The N-terminal domain (amino acids 1–600) and the Central domain (amino acids 2000–2500) of RyR2 interact physically.[2] This "zipping" stabilizes the channel in a closed state during diastole.[2]

  • Pathological State (Leak): Stress (oxidative, phosphorylation by PKA/CaMKII) or mutation weakens this interaction.[2] The domains "unzip," lowering the activation threshold and allowing

    
     to leak from the SR.[2]
    
  • JTV-519 Action: JTV-519 binds to a specific site on RyR2 (likely involving residues 2114–2149), acting as a molecular clamp.[2] It restores the tight interaction between the N-terminal and Central domains, effectively "re-zipping" the channel.[2]

Note: An alternative/complementary theory suggests JTV-519 enhances the binding of the regulatory subunit FKBP12.6 (Calstabin2) to RyR2.[2][4] However, recent evidence indicates JTV-519 retains efficacy even in FKBP12.6-deficient models, pointing to the direct domain-stabilization mechanism as the primary driver.[2]

Mechanistic Visualization

RyR2_Mechanism cluster_pathology Pathological State (Heart Failure/CPVT) cluster_treatment JTV-519 Treatment Stress Cellular Stress (PKA/CaMKII) Unzip RyR2 Domain Unzipping Stress->Unzip Phosphorylation Leak Diastolic Ca2+ Leak Unzip->Leak Lower Activation Threshold Stabilization Domain Re-Zipping Unzip->Stabilization Target Arrhythmia DADs & Arrhythmia Leak->Arrhythmia Membrane Depolarization JTV JTV-519 (Fumarate) JTV->Stabilization Allosteric Binding Closed Stabilized Closed State Stabilization->Closed Prevents Leak Closed->Leak Inhibits

Caption: JTV-519 targets the unzipped domains of RyR2, restoring the closed-state conformation and preventing diastolic calcium leak.

Part 3: Quantitative Pharmacology

JTV-519 exhibits a narrow but distinct therapeutic window.[2] It is critical to dose within the range that stabilizes RyR2 without inhibiting the SERCA2a pump, which is required for SR re-uptake.[2]

TargetEffectIC50 / Effective Conc.Clinical Implication
RyR2 (Leak) Inhibition 0.3 – 1.0 µM Therapeutic Goal
SERCA2aInhibition~19 µM (Cardiac)Off-Target Toxicity
L-Type

Inhibition> 1.0 µMPotential Bradycardia
NCX (

)
Inhibition~1.0 - 5.0 µMMixed Effect

Key Insight: At 1.0 µM , JTV-519 reduces SR


 leak by approximately 50-80%  in failing cardiomyocytes without significantly compromising systolic 

transients.[2] Doses exceeding 3 µM risk inhibiting SERCA, which would worsen heart failure by preventing SR reload.[2]

Part 4: Experimental Protocol (Self-Validating)

Objective: Quantification of SR


 leak using Confocal Calcium Spark Imaging.
Reagents
  • Buffer: Tyrode’s Solution (

    
    ).[2]
    
  • Dye: Fluo-4 AM (Cytosolic

    
    ) or Fluo-5N (Intra-SR 
    
    
    
    ).[2]
  • Compound: JTV-519 Fumarate (Stock: 10 mM in DMSO).[2]

Workflow
  • Isolation: Enzymatically isolate ventricular cardiomyocytes from murine/canine models (Wild Type vs. CPVT/HF).

  • Loading: Incubate cells with Fluo-4 AM (5 µM) for 20 mins at room temperature. De-esterify for 15 mins.

  • Baseline Stimulation: Field stimulate cells at 1 Hz for 30 seconds to standardize SR

    
     load.
    
  • Leak Induction (The Challenge): Stop pacing.

    • Control: Observe spontaneous sparks.[2]

    • Stress:[2][4] Perfusion with Isoproterenol (100 nM) or Ouabain to induce leak.[2]

  • Treatment: Perfusion with JTV-519 (0.5 – 1.0 µM) .[2]

  • Acquisition: Line-scan confocal imaging (XT mode).

    • Speed: >500 lines/sec.[2]

    • Excitation: 488 nm.[2]

Data Analysis Metrics

To validate the effect, you must calculate the Spark Frequency (SparkF) normalized to cell width and time.[2]

  • Formula:

    
    [2]
    
  • Valid Result: JTV-519 treatment should reduce SparkF by >40% compared to the untreated stress group, with no significant reduction in the amplitude of the electrically evoked transient (systolic function).[2]

Workflow Visualization

Workflow cluster_prep Preparation cluster_measure Measurement & Treatment cluster_analysis Analysis Isolate Isolate Cardiomyocytes Load Load Fluo-4 AM (5 µM) Isolate->Load Pace Pace @ 1Hz (Load SR) Load->Pace Stop Cessation of Pacing Pace->Stop Challenge Apply Stress (Iso/Ouabain) Stop->Challenge Record1 Record Baseline Sparks (Confocal) Challenge->Record1 Treat Perfuse JTV-519 (1.0 µM) Record1->Treat Record2 Record Post-Tx Sparks Treat->Record2 Calc Calculate Spark Frequency (Sparks/100µm/s) Record2->Calc Valid Validation: Leak reduced >40% Transient Amp maintained Calc->Valid

Caption: Step-by-step workflow for validating JTV-519 efficacy via confocal calcium spark imaging.

Part 5: References

  • Marks, A. R., et al. (2004).[2] "JTV519 stabilizes RyR2 and prevents arrhythmias."[1][2][3][5][6][7] Science.

  • Yano, M., et al. (2009).[2] "JTV-519 corrects domain unzipping of RyR2 in heart failure." Circulation Journal.

  • Hunt, D. J., et al. (2007).[2] "K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association."[2][3] Biochemical Journal.

  • Darcy, Y. L., et al. (2016).[1][2] "K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle."[1][2] Molecular Pharmacology.

  • Tocris Bioscience. "JTV 519 fumarate Product Information."

Sources

Technical Guide: Investigating the Cardioprotective Effects of JTV 519 Fumarate

[1]

Executive Summary

JTV 519 (K201) fumarate is a 1,4-benzothiazepine derivative that has emerged as a critical investigational agent in the treatment of heart failure (HF) and lethal arrhythmias.[1][2] Unlike traditional anti-arrhythmics that primarily block sarcolemmal ion channels, JTV 519 targets the intracellular calcium handling machinery , specifically the Ryanodine Receptor 2 (RyR2) .[1]

This guide provides a rigorous technical analysis of JTV 519’s mechanism of action, specifically its ability to correct diastolic calcium leak ("calcium sparks") in failing cardiomyocytes.[1] It details the controversy surrounding its dependence on FKBP12.6, outlines secondary interactions with SERCA2a, and provides a validated experimental workflow for assessing its efficacy in preclinical models.[1]

Molecular Pharmacology & Mechanism of Action[1]

The Core Pathology: RyR2 Dysfunction

In heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), the RyR2 channel becomes unstable.[1] Chronic

FKBP12.6 (Calstabin2)1
  • Depleted Sarcoplasmic Reticulum (SR) Ca²⁺ stores: Reducing systolic contractility.[1]

  • Cytosolic Ca²⁺ overload: Triggering Delayed Afterdepolarizations (DADs) and fatal arrhythmias.[1]

JTV 519 Intervention

JTV 519 acts as a RyR2 stabilizer .[1][3][4][5][6] Its primary cardioprotective effect is the restoration of the channel's closed state probability during diastole.[1]

  • Mechanism A (The FKBP12.6 Rebinding Hypothesis): Early seminal studies suggested JTV 519 increases the affinity of RyR2 for FKBP12.6, promoting the re-association of this stabilizing subunit even in hyperphosphorylated channels.[1]

  • Mechanism B (The Allosteric Modulation Hypothesis): More recent data indicates JTV 519 may suppress spontaneous Ca²⁺ release independently of FKBP12.6, likely by binding to a distinct domain on the RyR2 pore-forming subunit, effectively increasing the energy barrier for channel opening.[1]

  • Secondary Targets: At higher concentrations (

    
    ), JTV 519 inhibits SERCA2a activity and blocks sarcolemmal currents (
    
    
    ,
    
    
    ,
    
    
    ), contributing to a mixed anti-arrhythmic profile similar to amiodarone but with distinct intracellular potency.[1]
Visualization: The Stabilization Pathway

The following diagram illustrates the molecular intervention of JTV 519 within the cardiomyocyte calcium handling system.

JTV519_MechanismStressChronic Stress / Ischemia(β-adrenergic stimulation)PKAPKA / CaMKIIActivationStress->PKARyR2_PhosRyR2 Hyperphosphorylation(Ser2808 / Ser2814)PKA->RyR2_PhosFKBP_LossDissociation ofFKBP12.6 (Calstabin2)RyR2_Phos->FKBP_LossLeakDiastolic Ca2+ Leak(Ca2+ Sparks)FKBP_Loss->LeakDestabilizationArrhythmiaDADs & Arrhythmias(CPVT / AF)Leak->ArrhythmiaJTVJTV 519 (K201)StabilizationConformational Stabilization(Closed State)JTV->StabilizationBinds RyR2Stabilization->FKBP_LossPromotes Rebinding(Hypothesis A)Stabilization->LeakBlocks Leak(Direct Effect)

Caption: JTV 519 interrupts the arrhythmogenic cascade by stabilizing RyR2, preventing diastolic calcium leak and subsequent DADs.

Experimental Framework: Assessing Efficacy

To rigorously validate the cardioprotective effects of JTV 519, researchers must utilize a functional assay that measures intracellular calcium dynamics in real-time.[1] The Confocal Calcium Spark Assay is the gold standard.[1]

Protocol: Isolation and Calcium Imaging of Ventricular Myocytes[1]

Objective: Quantify the reduction in spontaneous Ca²⁺ spark frequency (CaSpF) in cardiomyocytes treated with JTV 519 under stress conditions.

Step 1: Cardiomyocyte Isolation (Enzymatic Digestion) [1]
  • System: Retrograde perfusion via Langendorff apparatus.[1]

  • Buffer: Ca²⁺-free Tyrode’s solution (

    
    , oxygenated).
    
  • Enzyme: Collagenase Type II (approx. 285 U/mg) + Protease Type XIV.[1]

  • Procedure:

    • Perfuse heart for 4-5 min with Ca²⁺-free buffer to clear blood and desmosomes.[1]

    • Switch to enzyme solution for 8-12 min (heart becomes flaccid).

    • Mechanically disperse tissue in stopping buffer.[1]

    • Critical Step: Gradual Ca²⁺ reintroduction (steps: 100

      
      
      
      
      500
      
      
      
      
      1
      
      
      ) to prevent "calcium paradox" cell death.
Step 2: Dye Loading
  • Indicator: Fluo-4 AM (High affinity,

    
    ).[1]
    
  • Loading: Incubate cells with 5

    
     Fluo-4 AM + 0.02% Pluronic F-127 for 20 mins at room temperature.
    
  • De-esterification: Wash cells and incubate in Tyrode’s solution for 15 mins to allow complete hydrolysis of the ester form.[1]

Step 3: Experimental Groups & Stress Induction

To prove efficacy, you must induce RyR2 dysfunction.[1] Baseline healthy cells rarely exhibit sparks.[1]

  • Control: Tyrode’s Vehicle.

  • Stress Model: Isoproterenol (100

    
    ) or Ouabain (high dose) to induce Ca²⁺ overload.[1]
    
  • Treatment: Stressor + JTV 519 (0.3

    
     – 1.0 
    
    
    ).[1]
    • Note: Doses

      
       may confound results due to SERCA inhibition.[1]
      
Step 4: Confocal Line Scanning (XYT Mode)
  • Microscope: Laser Scanning Confocal (e.g., Zeiss LSM 880 or Leica SP8).[1]

  • Settings:

    • Excitation: 488 nm (Argon laser).[1]

    • Emission: >505 nm (Long pass).[1]

    • Scan Mode: Line scan along the longitudinal axis of the cell (avoiding nuclei).[1][6]

    • Speed: >500 lines/second (high temporal resolution required).

Data Analysis & Interpretation

Quantitative metrics are required to claim "protection."[1]

MetricDefinitionExpected Effect of JTV 519
CaSpF Spark Frequency (events/100

/s)
Significantly Reduced
Amplitude Peak fluorescence (

)
Maintained or slightly reduced
FDHM Full Duration at Half Maximum (ms)No significant change (kinetics)
SR Load Caffeine-induced transient amplitudePreserved (prevents depletion)

Experimental Workflow Visualization

The following diagram outlines the logical flow for a self-validating JTV 519 efficacy study.

Experimental_Workflowcluster_groupsExperimental ConditionsIsolationMyocyte Isolation(Langendorff)LoadingDye Loading(Fluo-4 AM)Isolation->LoadingGroup1Control(Vehicle)Loading->Group1Group2Stress Model(Isoproterenol)Loading->Group2Group3Therapeutic(Iso + JTV 519)Loading->Group3ImagingConfocal Line Scan(500 Hz)Group1->ImagingGroup2->ImagingGroup3->ImagingAnalysisSpark Analysis(F/F0, Frequency)Imaging->AnalysisValidationSR Load Check(Caffeine Puff)Analysis->ValidationConfirm StoreContent

Caption: Validated workflow for assessing JTV 519 efficacy using high-speed confocal calcium imaging.

Clinical Status & Future Directions

JTV 519 (developed as K201 ) has progressed through various stages of clinical evaluation. While preclinical data strongly supports its efficacy in preventing ischemia-reperfusion injury and suppressing atrial fibrillation (AF), clinical translation faces challenges regarding bioavailability and multi-channel blocking effects at higher doses.[1]

  • Target Indications: Atrial Fibrillation, Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), and Heart Failure with reduced Ejection Fraction (HFrEF).[1]

  • Current Focus: Novel derivatives (e.g., S107) are being explored to maximize RyR2 specificity over SERCA/Ion channel interactions, though JTV 519 remains the benchmark compound for "Rycal" (Ryanodine Receptor Calcium Release Channel stabilizer) activity.[1]

References

  • Wehrens, X. H., et al. (2004). Protection from cardiac arrhythmia through ryanodine receptor-stabilizing protein calstabin2.[1] Science. Link

  • Kohno, M., et al. (2003). A new cardioprotective agent, JTV-519, improves defective channel gating of ryanodine receptor in heart failure.[1] American Journal of Physiology-Heart and Circulatory Physiology. Link

  • Sedej, S., et al. (2010). JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium.[1][6] British Journal of Pharmacology.[1] Link

  • Darcy, Y. L., et al. (2016). K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle.[1][2] Molecular Pharmacology. Link

  • Kaneko, N. (2006). New 1,4-benzothiazepine derivative, K201, demonstrates cardioprotective effects against sudden cardiac death and heart failure.[1] Canadian Journal of Physiology and Pharmacology.[1] Link

Technical Deep Dive: JTV-519 Fumarate & Calstabin-2 Mediated RyR2 Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pathological leak of calcium (


) from the Sarcoplasmic Reticulum (SR) via the Ryanodine Receptor 2 (RyR2) is a central driver of heart failure (HF) and lethal arrhythmias such as Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT).[1][2] This dysfunction is mechanistically linked to the dissociation of the stabilizing subunit Calstabin-2 (FKBP12.6)  from the RyR2 macromolecular complex.

JTV-519 fumarate (K201) represents a prototype of "Rycals"—a class of small molecules designed to allosterically modulate RyR2. Unlike traditional channel blockers that indiscriminately suppress systole and diastole, JTV-519 selectively stabilizes the channel in its closed state during diastole by enhancing the binding affinity of Calstabin-2 to RyR2. This guide provides a rigorous examination of this mechanism, supported by validated experimental protocols and structural insights.

Mechanistic Architecture: The "Zipper" and the Leak

To understand the efficacy of JTV-519, one must first deconstruct the structural failure of the RyR2 complex in pathological states.

The RyR2-Calstabin-2 Axis

The RyR2 channel is a homotetramer functioning as a scaffold for regulatory proteins. Calstabin-2 (FKBP12.[3]6) binds to the cytoplasmic face of RyR2 (one per monomer).

  • Physiological Role: Calstabin-2 stabilizes the "closed" state of the channel, preventing aberrant

    
     release during the diastolic phase. It acts as a "molecular zipper" between the N-terminal and central domains of the RyR2 protein.
    
  • Pathological State (The Leak): In HF or CPVT, chronic

    
    -adrenergic stimulation leads to PKA-mediated hyperphosphorylation of RyR2 at Ser2808 . This phosphorylation induces a conformational change that lowers the affinity for Calstabin-2, causing it to dissociate. The "zipper" opens, domains destabilize, and 
    
    
    
    leaks out, triggering Delayed Afterdepolarizations (DADs).
JTV-519 Mechanism of Action

JTV-519 is a 1,4-benzothiazepine derivative.[3][4][5] It does not block the pore directly. Instead, it binds to an allosteric site on the RyR2 complex.

  • Effect: It increases the binding affinity of Calstabin-2 to RyR2, even in the presence of hyperphosphorylation.

  • Result: The channel returns to a stable closed state during diastole, halting the leak without impairing systolic

    
     release (E-C coupling).
    
Visualization of Signaling Pathway

RyR2_Mechanism cluster_complex RyR2 Macromolecular Complex Stress Chronic Stress / CPVT BetaAdrenergic β-Adrenergic Stimulation Stress->BetaAdrenergic PKA PKA Activation BetaAdrenergic->PKA RyR2_Phos RyR2 Phosphorylation (Ser2808) PKA->RyR2_Phos Calstabin Calstabin-2 (FKBP12.6) RyR2_Phos->Calstabin Reduces Affinity RyR2_Closed RyR2 (Closed) Stable RyR2_Leaky RyR2 (Leaky) Unzipped RyR2_Closed->RyR2_Leaky Dissociation due to Phos RyR2_Closed->Calstabin Bound RyR2_Leaky->RyR2_Closed Stabilization via JTV-519 CaLeak Diastolic Ca2+ Leak (Arrhythmia/HF) RyR2_Leaky->CaLeak JTV519 JTV-519 (K201) JTV519->RyR2_Leaky Allosteric Binding JTV519->Calstabin Promotes Re-binding

Figure 1: The mechanistic pathway of RyR2 destabilization via PKA phosphorylation and its rescue by JTV-519, which forces Calstabin-2 rebinding to seal the calcium leak.

Experimental Validation Ecosystem

To validate the efficacy of JTV-519 in your own research, you must employ a multi-tiered experimental approach. The following protocols are designed to be self-validating.

Protocol A: Co-Immunoprecipitation (Co-IP) Assay

Objective: Quantify the physical association between RyR2 and Calstabin-2 in the presence/absence of JTV-519.

Methodology:

  • Preparation: Isolate cardiac SR microsomes from HF model mice (or CPVT knock-in mice).

  • Treatment: Incubate aliquots with:

    • Vehicle (Control)

    • PKA (to induce phosphorylation/dissociation)[6]

    • PKA + JTV-519 (1.0

      
      )
      
  • Immunoprecipitation:

    • Incubate lysates with anti-RyR2 antibody (overnight, 4°C).

    • Add Protein A/G Sepharose beads (1 hr).

    • Critical Step: Wash beads 3x with modified RIPA buffer. Note: Avoid harsh detergents that strip weak protein-protein interactions.

  • Immunoblot:

    • Elute proteins and run SDS-PAGE.

    • Blot for RyR2 (loading control) and Calstabin-2 (target).[2][6][7]

    • Blot for pSer2808 to confirm PKA activity.[2][6]

Success Criteria: The PKA-only lane should show high pSer2808 and low Calstabin-2. The PKA + JTV-519 lane should show high pSer2808 but restored Calstabin-2 levels.

Protocol B: Single-Channel Lipid Bilayer Recording

Objective: Measure the Open Probability (


) of single RyR2 channels to verify functional stabilization.

Methodology:

  • Fusion: Fuse SR microsomes with a planar lipid bilayer (PE:PS:PC 5:3:2).

  • Conditions:

    • Cis (Cytosolic side): 150 nM

      
       (Diastolic condition).
      
    • Trans (Luminal side): 1 mM

      
       (SR load).
      
  • Recording: Voltage clamp at 0 mV. Record channel openings.

  • Challenge: Add JTV-519 (0.3 - 1.0

    
    ) to the cis chamber.
    

Data Interpretation:

  • Leaky Channel: Shows frequent, short openings even at 150 nM

    
     (
    
    
    
    ).
  • Stabilized Channel: Upon JTV-519 addition,

    
     should drop significantly (
    
    
    
    ), confirming the closure of the diastolic leak.
Visualization of Experimental Workflow

CoIP_Workflow Step1 1. SR Microsome Isolation (HF/CPVT Model) Step2 2. Treatment Groups (A: Control, B: PKA, C: PKA + JTV-519) Step1->Step2 Step3 3. Immunoprecipitation (Anti-RyR2 Ab + Protein A/G Beads) Step2->Step3 Step4 4. Wash Phase (3x Modified RIPA - Preserve Complex) Step3->Step4 Step5 5. Western Blot Analysis Step4->Step5 Result1 Readout 1: RyR2 Total (Normalization) Step5->Result1 Result2 Readout 2: Calstabin-2 (Binding Efficiency) Step5->Result2 Result3 Readout 3: pSer2808 (Phosphorylation Status) Step5->Result3

Figure 2: Step-by-step workflow for the Co-Immunoprecipitation assay used to validate JTV-519 induced Calstabin-2 rebinding.

Data Synthesis: Quantitative Impact

The following table synthesizes kinetic data derived from lipid bilayer and cardiomyocyte spark assays, comparing the effects of JTV-519 on failing vs. healthy RyR2.

ParameterHealthy RyR2Failing RyR2 (HF/CPVT)Failing RyR2 + JTV-519 (1

)
Calstabin-2 Occupancy High (~4:1 stoichiometry)Low (< 1:1 stoichiometry)Restored (High)
PKA Phosphorylation LowHigh (Ser2808)High (Unaffected)
Diastolic

(150nM

)
< 0.01 (Stable)> 0.05 (Leaky)< 0.01 (Stabilized)

Spark Frequency
LowHighSignificantly Reduced
Systolic Release Gain NormalReduced (Depleted SR)Normalized

Note: JTV-519 decouples phosphorylation from dissociation. It does not inhibit PKA; it prevents the structural consequence of PKA phosphorylation.

Critical Analysis & Nuance

While the Calstabin-2 stabilization model (championed by Marks et al.) is the dominant framework, scientific integrity requires acknowledging alternative findings.

  • Direct Channel Modulation: Research by Hunt et al. suggests that JTV-519 may suppress spontaneous

    
     release even in Calstabin-2 deficient models. This implies JTV-519 may also have a direct allosteric effect on the RyR2 protein structure itself, independent of the subunit.
    
  • Off-Target Effects: At concentrations > 10

    
    , JTV-519 can inhibit SERCA2a and 
    
    
    
    exchanger (NCX). Therefore, strict adherence to dosing (0.5 - 1.0
    
    
    ) is critical for RyR2-specific studies.

References

  • Wehrens, X. H., et al. (2004). "Protection from cardiac arrhythmia through ryanodine receptor-stabilizing protein calstabin2." Science, 304(5668), 292-296.[8]

  • Lehnart, S. E., et al. (2004). "Sudden death in familial polymorphic ventricular tachycardia associated with calcium release channel (ryanodine receptor) leak." Circulation, 109(25), 3208-3214.

  • Kohno, M., et al. (2003). "A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure."[4] American Journal of Physiology-Heart and Circulatory Physiology, 284(3), H1035-H1042.

  • Hunt, D. J., et al. (2007). "K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association." Biochemical Journal, 404(3), 431-438.

  • Tateishi, H., et al. (2009). "Defective domain-domain interactions within the ryanodine receptor as a critical cause of diastolic Ca2+ leak in failing hearts." Cardiovascular Research, 81(3), 536-545.

Sources

Methodological & Application

Application Note: Electrophysiological Profiling of JTV 519 (K201) on Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

JTV 519 (K201) is a 1,4-benzothiazepine derivative widely recognized as a Ryanodine Receptor (RyR2) stabilizer .[1] Its primary therapeutic interest lies in its ability to increase the binding affinity of Calstabin2 (FKBP12.6) to RyR2, thereby preventing diastolic calcium leak in failing hearts.

However, for electrophysiologists, JTV 519 is a "dirty" compound (multi-channel blocker). It exerts significant effects on sarcolemmal ion channels, specifically Nav1.5 (Sodium) , Cav1.2 (L-type Calcium) , and Kv11.1 (hERG) .

Critical Note for Researchers: While RyR2 stabilization is the therapeutic goal, the electrophysiological phenotype observed in whole-cell recordings is often driven by its block of surface channels. This guide focuses on the patch-clamp protocols required to quantify these surface channel interactions, which are essential for safety profiling and understanding the compound's net anti-arrhythmic effect.

Mechanistic Pathway (JTV 519)[2]

JTV519_Mechanism JTV JTV 519 (K201) RyR2 RyR2 (Sarcoplasmic Reticulum) JTV->RyR2 Stabilizes Closed State Nav15 Nav1.5 (Sarcolemma) JTV->Nav15 Use-Dependent Block Cav12 Cav1.2 (Sarcolemma) JTV->Cav12 Tonic Block (>1µM) Arrhythmia Triggered Arrhythmias (DADs) JTV->Arrhythmia Suppresses FKBP FKBP12.6 (Calstabin2) RyR2->FKBP Increases Affinity Leak Diastolic Ca2+ Leak RyR2->Leak Prevents APD Action Potential Duration Nav15->APD Modulates Upstroke/Conduction Cav12->APD Shortens Plateau Leak->Arrhythmia Triggers

Figure 1: Dual mechanism of JTV 519. It stabilizes intracellular RyR2 while simultaneously blocking sarcolemmal Nav1.5 and Cav1.2 channels.

Compound Handling & Preparation[3][4][5]

JTV 519 is a fumarate salt.[2] Proper handling is critical to avoid precipitation or degradation, which can lead to artifacts in IC50 determination.

  • Stock Solution: Dissolve JTV 519 fumarate in 100% DMSO to a concentration of 10 mM or 100 mM .

    • Why DMSO? While water-soluble, DMSO stocks ensure long-term stability and precise volume delivery.

    • Storage: Aliquot into light-protected tubes (amber) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute the stock into the extracellular bath solution immediately prior to the experiment.

    • Vehicle Control: Ensure the final DMSO concentration is <0.1% to prevent vehicle-induced current suppression.

    • Sonication: Sonicate the working solution for 2-3 minutes to ensure complete dispersion.

Target Profile & Potency

The following table summarizes the concentration ranges required for your experimental design.

Target ChannelEffectIC50 / Effective Conc.[3]Mechanism Note
RyR2 Stabilization0.3 – 1.0 µMIncreases FKBP12.6 binding; prevents leak.
Nav1.5 Block~1.2 – 3.0 µMUse-Dependent. Preferential block of open/inactivated states.
hERG (IKr) Block~1.2 µMRisk of QT prolongation (though offset by Cav1.2 block).
Cav1.2 Block> 3.0 µMSignificant inhibition at higher doses; shortens APD.
SERCA Inhibition~19 µMHigh-dose off-target effect (avoid in specific RyR studies).

Protocol A: Nav1.5 Use-Dependent Block (Whole-Cell)

JTV 519 exhibits use-dependence , meaning its blocking potency increases with heart rate (frequency of channel opening). A standard "tonic block" protocol will underestimate its potency.

Solutions
  • Pipette (Internal): CsF-based to block K+ currents and improve seal quality.

    • Composition (mM): CsF 135, NaCl 10, EGTA 5, HEPES 10, Mg-ATP 4 (pH 7.2 with CsOH).

  • Bath (External): Low sodium to improve voltage control (optional) or standard Tyrode’s.

    • Composition (mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10 (pH 7.4).

Voltage Protocol

Objective: Quantify both Tonic (Resting) Block and Use-Dependent Block.

  • Holding Potential: -120 mV (to remove resting inactivation).

  • Tonic Block Step:

    • Step to -10 mV for 50 ms (Test Pulse 1).

    • Wait 10 seconds (allows drug to unbind if kinetics are fast).

    • Repeat to establish baseline.

  • Use-Dependent Train (The "JTV Protocol"):

    • Apply a train of 20 pulses to -10 mV.

    • Duration: 30 ms per pulse.

    • Frequency: 3 Hz or 5 Hz (JTV 519 block accumulation is frequency-dependent).

    • Inter-pulse Holding: -80 mV (mimics diastolic potential).

Execution Steps
  • Establish whole-cell configuration and compensate for Series Resistance (>80%).

  • Run the protocol in Control solution until peak amplitudes are stable (<5% run-down).

  • Perfusion: Wash in 1 µM JTV 519 for 3–5 minutes.

  • Run the Use-Dependent Train .

  • Analysis: Compare the peak current of the 1st pulse (Tonic Block) vs. the 20th pulse (Use-Dependent Block).

Protocol B: Cav1.2 Run-Down Correction (Whole-Cell)

JTV 519 blocks L-type calcium channels, which can shorten Action Potential Duration (APD). A major challenge in Cav1.2 recording is "run-down" (current loss over time), which can be mistaken for drug block.

Run-Down Mitigation Strategy
  • Supplement Internal Solution: Add Mg-ATP (4 mM) and GTP (0.3 mM) .

  • Wait Time: Allow 5–7 minutes after break-in for the current to stabilize before applying the drug.

Voltage Protocol
  • Holding Potential: -80 mV.

  • Pre-pulse: -40 mV for 50 ms (inactivates Nav1.5 if using physiological Na+).

  • Test Pulse: Step to +10 mV for 200 ms.

  • Interval: 10 seconds (0.1 Hz). Do not pulse frequently; Cav1.2 recovers slowly.

Analysis

Calculate the Fractional Block (FB) :



Note: If run-down is present, fit the baseline run-down with a linear regression and extrapolate to the time of drug measurement to correct 

.

Data Analysis & Interpretation

Calculating Use-Dependence (Nav1.5)

To quantify the specific affinity of JTV 519 for the open/inactivated state, calculate the Use-Dependent Ratio (UDR) :



  • Interpretation: A UDR < 1.0 confirms the drug accumulates in the channel during rapid pacing. For JTV 519, expect significant accumulation at frequencies > 3 Hz.

The Hill Equation (IC50)

For dose-response curves (e.g., 0.1, 0.3, 1.0, 3.0, 10 µM), fit the data to:



  • h (Hill Coefficient): Typically ~1 for JTV 519, indicating 1:1 binding stoichiometry.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Bath High concentration / Cold bathDo not exceed 100 µM in aqueous solution. Keep bath at RT or 37°C.
No Use-Dependence Frequency too lowIncrease pulse train frequency to 5 Hz or 10 Hz.
Current Run-Down (Cav1.2) ATP depletionFresh internal solution (made daily). Keep on ice.
Variable IC50 Voltage protocol differencesJTV 519 is voltage-dependent. Standardize Holding Potentials (-80 mV vs -120 mV).

References

  • Kaneko, Y., et al. (2009). "Inhibition of the cardiac sodium channel Nav1.5 by the antiarrhythmic agent JTV-519 (K201)." European Journal of Pharmacology.

  • Kohno, M., et al. (2003). "A new cardioprotective agent, JTV-519, improves defective channel gating of ryanodine receptor in heart failure." American Journal of Physiology-Heart and Circulatory Physiology.

  • Kimura, J., et al. (2000). "Effects of JTV-519, a novel anti-ischaemic drug, on the delayed rectifier K+ current in guinea-pig ventricular myocytes."[4] British Journal of Pharmacology.

  • Uehara, A., et al. (2009). "JTV-519 (K201) blocks human cardiac L-type Ca2+ channels (Cav1.2) in a state-dependent manner." Journal of Pharmacological Sciences.

Sources

Application of JTV 519 fumarate in studies of hypoxia-induced calcium leak in HL-1 cardiomyocytes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Stabilization of Ryanodine Receptor 2 (RyR2) in Hypoxic HL-1 Cardiomyocytes using JTV 519 Fumarate

Executive Summary

Subject: Protocol for the evaluation of JTV 519 (K201) fumarate efficacy in mitigating hypoxia-induced sarcoplasmic reticulum (SR) calcium leak. Model System: HL-1 Murine Atrial Cardiomyocytes.[1][2] Target Mechanism: Prevention of RyR2-FKBP12.6 dissociation during hypoxic stress.[2]

Abstract: Pathological hypoxia in cardiomyocytes triggers a cascade of kinase activation (PKA/CaMKII) and oxidative stress, leading to the hyperphosphorylation of the Ryanodine Receptor 2 (RyR2).[2] This post-translational modification destabilizes the RyR2-FKBP12.6 complex, resulting in diastolic calcium leak, arrhythmias, and contractile dysfunction.[2] JTV 519 (K201) is a 1,4-benzothiazepine derivative that acts as a specific RyR2 stabilizer.[2] This application note details the methodological framework for utilizing JTV 519 fumarate to inhibit Ca2+ leak in HL-1 cells. We provide a validated workflow combining environmental hypoxia induction, confocal calcium imaging (Ca2+ sparks/waves), and biochemical verification of channel stabilization.[2]

Mechanism of Action

JTV 519 is distinct from standard calcium channel blockers (e.g., diltiazem) as it exhibits state-dependent binding .[2] It preferentially binds to the open or "leaky" conformation of RyR2, which is prevalent under stress conditions (hypoxia, heart failure), but has minimal effect on the channel during normal diastole.[2]

Key Molecular Event: Under hypoxia, RyR2 is hyperphosphorylated (Ser2808/Ser2814) and oxidized.[2] This causes the dissociation of the stabilizing subunit FKBP12.6 (Calstabin2). JTV 519 restores the binding affinity of FKBP12.6 to RyR2, sealing the channel against diastolic leak.

RyR2_Mechanism Hypoxia Hypoxia (1% O2) Stress ROS & Kinase Activation (PKA / CaMKII) Hypoxia->Stress RyR2_Stable RyR2-FKBP12.6 (Closed/Stable) RyR2_Phos RyR2 Hyperphosphorylation (Ser2808/2814) RyR2_Stable->RyR2_Phos Stress Induction Dissociation FKBP12.6 Dissociation RyR2_Phos->Dissociation Leak Diastolic Ca2+ Leak (Arrhythmia/Apoptosis) Dissociation->Leak JTV519 JTV 519 Fumarate (Treatment) JTV519->RyR2_Phos Stabilizes Complex JTV519->Dissociation Blocks

Figure 1: Mechanism of JTV 519 in preventing hypoxia-induced calcium leak.[2] The compound acts downstream of kinase activation to preserve the structural integrity of the RyR2-FKBP12.6 complex.

Experimental Workflow & Protocols

Reagent Preparation: JTV 519 Fumarate

Unlike the free base form of K201 (which requires DMSO), the fumarate salt is water-soluble, making it superior for cell culture applications by eliminating solvent toxicity artifacts.[2]

  • Stock Solution (10 mM): Dissolve JTV 519 Fumarate in sterile, distilled deionized water.

  • Storage: Aliquot into light-protected tubes (amber) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.[2]

  • Working Concentration: Dilute directly into culture medium.[2]

    • Effective Range: 0.3 µM – 1.0 µM.[2]

    • Note: Concentrations >3.0 µM may non-specifically inhibit SERCA or L-type Calcium Channels (LTCC).[2]

HL-1 Cardiomyocyte Culture

HL-1 cells require specific substrates to maintain their contractile phenotype.

  • Coating: Coat flasks/coverslips with Fibronectin (5 µg/mL) and Gelatin (0.02%) in water.[2] Incubate at 37°C for ≥1 hour.

  • Medium: Claycomb Medium supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM Norepinephrine, 2 mM L-Glutamine, and Pen/Strep.

  • Maintenance: Split cells when they reach 100% confluence. For Ca2+ imaging, plate cells on glass-bottom dishes (e.g., MatTek) at 70-80% confluence.[2]

Hypoxia Induction Protocol

Avoid chemical hypoxia (CoCl2) for this assay as it interferes with calcium fluorescence properties.[2] Use an environmental chamber.

  • Control Group: Incubate at 37°C, 5% CO2, 21% O2 (Normoxia).

  • Hypoxia Group: Incubate at 37°C, 5% CO2, 1% O2 in a modular hypoxia chamber (e.g., Billups-Rothenberg) or tri-gas incubator.

  • Treatment: Add JTV 519 (1 µM) to the medium 30 minutes prior to hypoxia induction to assess protective efficacy.

  • Duration: 24 hours (Acute Hypoxia model).

Protocol: Intracellular Calcium Imaging (Confocal)

This protocol quantifies "Calcium Sparks" (localized SR release events) and "Calcium Waves" (propagated leak).[2]

Materials:

  • Fluo-4 AM (Ca2+ indicator).[2]

  • Tyrode’s Solution (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).[2]

  • Confocal Microscope (Line-scan capability).[2]

Step-by-Step:

  • Dye Loading: Wash cells 2x with Tyrode’s solution.[2] Incubate with 5 µM Fluo-4 AM + 0.02% Pluronic F-127 for 30 minutes at 37°C in the dark.

  • De-esterification: Wash cells 2x. Incubate in dye-free Tyrode’s for 20 minutes to allow complete hydrolysis of the AM ester.

  • Imaging Setup:

    • Transfer to microscope stage (maintain 37°C).

    • Excitation: 488 nm (Argon laser).

    • Emission: 505–560 nm.

  • Acquisition (Line Scan):

    • Select a quiescent cardiomyocyte (or pace at 1 Hz and stop to record diastolic period).

    • Draw a line across the longitudinal axis of the cell.

    • Acquire line scans (x-t mode) at >500 lines/second for 10-20 seconds.

  • Leak Quantification (The Tetracaine Block Method):

    • Rationale: To measure total SR leak load.[2][3]

    • Record baseline fluorescence (F0).

    • Rapidly perfuse 1 mM Tetracaine (blocks RyR2 leak completely).

    • The drop in cytosolic fluorescence represents the magnitude of the ongoing leak.

Workflow Step1 1. HL-1 Cell Seeding (Fibronectin/Gelatin Coated Glass) Step2 2. Pre-Treatment (Vehicle vs. 1 µM JTV 519) Step1->Step2 Step3 3. Hypoxia Induction (1% O2 for 24 Hours) Step2->Step3 Step4 4. Dye Loading (Fluo-4 AM, 30 min) Step3->Step4 Step5 5. Confocal Line Scanning (Measure Ca2+ Sparks) Step4->Step5 Step6 6. Tetracaine Challenge (Quantify Total Leak) Step5->Step6

Figure 2: Experimental workflow for assessing JTV 519 efficacy in HL-1 cardiomyocytes.

Protocol: Validation of RyR2-FKBP12.6 Stabilization (Co-IP)

To confirm JTV 519 worked via the proposed mechanism, you must show it prevented the hypoxia-induced separation of RyR2 and FKBP12.6.

  • Lysis: Lyse cells in modified RIPA buffer (containing protease/phosphatase inhibitors). Crucial: Do not use harsh detergents that disrupt weak protein-protein interactions.[2]

  • Immunoprecipitation:

    • Incubate lysate with anti-RyR2 antibody (2 µg) overnight at 4°C.

    • Add Protein A/G agarose beads for 2 hours.[2]

    • Wash beads 3x with cold lysis buffer.[2]

  • Western Blot:

    • Elute proteins and run SDS-PAGE.[2]

    • Blot for RyR2 (Loading control for IP) and FKBP12.6 (Co-IP target).[2]

    • Result: Hypoxia should show low FKBP12.6 signal.[2] JTV 519 + Hypoxia should show high FKBP12.6 signal (restored binding).[2]

Data Analysis & Expected Results

Quantitative Metrics:

  • Spark Frequency (CaSpF): Events per 100 µm per second.

  • Spark Amplitude (F/F0): Intensity of release.[2]

  • SR Ca2+ Content: Amplitude of caffeine-induced transient (10 mM Caffeine puff).

Summary of Expected Outcomes:

ParameterNormoxia (Control)Hypoxia (Vehicle)Hypoxia + JTV 519 (1 µM)Interpretation
Ca2+ Spark Frequency LowHigh (+++) Reduced (+) JTV 519 reduces open probability of RyR2.[2][4]
Diastolic [Ca2+] NormalElevatedNormalizedPrevention of leak lowers resting Ca2+.
SR Ca2+ Load NormalDepletedPreservedLeak drains SR; JTV 519 prevents depletion.[2]
RyR2-FKBP12.6 Ratio 1.0 (Ref)< 0.4> 0.8JTV 519 stabilizes the complex.[2]
Cell Viability 100%ReducedImprovedPrevention of Ca2+ overload reduces apoptosis.

Troubleshooting & Expert Tips

  • Solubility Issues: If using JTV 519 free base, you must use DMSO. If using fumarate, use water.[2] Confusion here leads to precipitation in media.[2]

  • Norepinephrine Interference: HL-1 cells require norepinephrine for phenotype maintenance, but it stimulates PKA.[2] Wash out norepinephrine 1 hour before imaging to measure basal leak, otherwise, adrenergic stimulation will mask the hypoxia effect.[2]

  • Dye Loading: HL-1 cells can be difficult to load.[2] If fluorescence is low, add 2.5 mM Probenecid to the wash buffer to inhibit organic anion transporters that pump the dye out.

  • Temperature Control: RyR2 gating is highly temperature-dependent.[2] Imaging at Room Temperature (25°C) will significantly underestimate leak compared to physiological temperature (37°C).[2]

References

  • Wehrens, X. H., et al. (2003). FKBP12.6 deficiency and defective calcium release channel (ryanodine receptor) function explain arrhythmias in exercise-induced sudden cardiac death.[2] Science, 300(5625), 1545-1548.[2]

  • Kohno, M., et al. (2003). A new cardioprotective agent, JTV-519, improves defective channel gating of ryanodine receptor in heart failure.[2] American Journal of Physiology-Heart and Circulatory Physiology, 284(3), H1035-H1042.[2]

  • Claycomb, W. C., et al. (1998). HL-1 cells: a cardiac muscle cell line that contracts and retains phenotypic characteristics of the adult cardiomyocyte.[2] Proceedings of the National Academy of Sciences, 95(6), 2979-2984.[2] [2]

  • Marx, S. O., et al. (2000). PKA phosphorylation dissociates FKBP12.6 from the calcium release channel (ryanodine receptor): defective regulation in failing hearts.[2] Cell, 101(4), 365-376.[2]

  • Shan, J., et al. (2010). Role of chronic hypoxia in the development of pulmonary hypertension: JTV519 increases the binding of calstabin2 to the ryanodine receptor 2. Experimental Physiology, 95(8), 896-904.[2] [2]

Sources

Application Notes and Protocols: Measuring Sarcoplasmic Reticulum Calcium Content with JTV-519 Fumarate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Sarcoplasmic Reticulum Calcium and the Utility of JTV-519

The sarcoplasmic reticulum (SR) is a specialized intracellular organelle in muscle cells, particularly cardiomyocytes, that serves as the primary reservoir for calcium ions (Ca²⁺). The precise regulation of SR Ca²⁺ release and reuptake is fundamental to excitation-contraction coupling, the process that links electrical stimulation to mechanical contraction. Dysregulation of SR Ca²⁺ handling, often characterized by a diastolic "leak" of Ca²⁺ from the SR, is a hallmark of various cardiovascular diseases, including heart failure and cardiac arrhythmias. This pathological Ca²⁺ leak is primarily mediated by the ryanodine receptor 2 (RyR2), the main Ca²⁺ release channel on the SR membrane.

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has emerged as a valuable pharmacological tool for studying and potentially treating conditions associated with RyR2 dysfunction.[1][2] JTV-519 acts by stabilizing the closed state of the RyR2 channel, thereby reducing the diastolic Ca²⁺ leak from the sarcoplasmic reticulum.[1][3][4] This action is thought to be mediated, at least in part, by enhancing the binding of the stabilizing subunit calstabin-2 (FKBP12.6) to the RyR2 complex.[5][6] However, some studies suggest that JTV-519 can also suppress spontaneous Ca²⁺ release from the SR irrespective of its association with FKBP12.6.[7]

These application notes provide a detailed guide for utilizing JTV-519 fumarate as a specific inhibitor of RyR2-mediated Ca²⁺ leak to investigate and quantify sarcoplasmic reticulum Ca²⁺ content and leak in isolated cardiomyocytes.

Core Concepts and Experimental Rationale

The central principle of the protocols described herein is to create an experimental condition that induces SR Ca²⁺ leak and then to use JTV-519 to specifically inhibit this leak. By comparing the SR Ca²⁺ dynamics in the presence and absence of JTV-519, researchers can dissect the contribution of RyR2-mediated leak to overall SR Ca²⁺ handling.

A common method to induce SR Ca²⁺ overload and subsequent leak is through the application of cardiac glycosides like ouabain or by rapid pacing.[3][4] Ouabain inhibits the Na⁺/K⁺-ATPase, leading to an increase in intracellular Na⁺, which in turn reduces the driving force for Ca²⁺ extrusion via the Na⁺/Ca²⁺ exchanger (NCX), resulting in cellular Ca²⁺ overload and increased SR Ca²⁺ content and leak.

The SR Ca²⁺ content and leak can be assessed using fluorescent Ca²⁺ indicators. Cytosolic Ca²⁺ indicators (e.g., Fluo-4, Fura-2) are used to measure Ca²⁺ transients, sparks, and waves, which are manifestations of SR Ca²⁺ release. Direct measurement of intra-SR Ca²⁺ can be achieved using low-affinity Ca²⁺ indicators that are preferentially loaded into the SR.

Key Reagents and Equipment

Reagent/EquipmentRecommended SpecificationsSupplier (Example)
JTV-519 (K201) Fumarate>98% purityAetas Pharma, Sigma-Aldrich
Fluo-4 AMCell-permeant, for cytosolic Ca²⁺Thermo Fisher Scientific
Pluronic F-127For dispersing AM estersThermo Fisher Scientific
OuabainTo induce Ca²⁺ overloadSigma-Aldrich
CaffeineTo rapidly release SR Ca²⁺Sigma-Aldrich
ThapsigarginSERCA inhibitorSigma-Aldrich
IonomycinCa²⁺ ionophoreSigma-Aldrich
Tyrode's SolutionPhysiological salt solutionPrepare in-house or purchase
Confocal MicroscopeWith laser lines for chosen indicatorLeica, Zeiss, Nikon
Perfusion SystemFor rapid solution exchangeWarner Instruments
Data Acquisition SoftwareFor image capture and analysisManufacturer's software, ImageJ

Experimental Protocols

Protocol 1: Preparation of JTV-519 Fumarate Stock Solution

Rationale: Proper dissolution and storage of JTV-519 are crucial for experimental consistency. Dimethyl sulfoxide (DMSO) is a common solvent for JTV-519.

Procedure:

  • Prepare a 1 mM stock solution of JTV-519 fumarate in high-quality, anhydrous DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

  • On the day of the experiment, thaw an aliquot and dilute it to the final working concentration (typically 0.1 - 1 µM) in the appropriate physiological solution (e.g., Tyrode's solution). A common working concentration shown to be effective is 1 µM.[3][4][6]

Protocol 2: Measurement of SR Ca²⁺ Leak in Isolated Cardiomyocytes using Fluo-4 AM

Rationale: This protocol uses the cytosolic Ca²⁺ indicator Fluo-4 to visualize and quantify Ca²⁺ sparks, which are elementary Ca²⁺ release events from the SR and a direct measure of diastolic Ca²⁺ leak. Ouabain is used to induce the leak, and JTV-519 is applied to inhibit it.

Step-by-Step Methodology:

  • Cardiomyocyte Isolation: Isolate ventricular cardiomyocytes from the animal model of choice (e.g., mouse, rat) using established enzymatic digestion protocols.

  • Cell Loading with Fluo-4 AM:

    • Incubate the isolated cardiomyocytes with 5-10 µM Fluo-4 AM and 0.02% Pluronic F-127 in a physiological buffer for 20-30 minutes at room temperature.

    • Wash the cells twice with the buffer to remove excess dye.

    • Allow the cells to de-esterify the dye for at least 30 minutes before imaging.

  • Confocal Imaging Setup:

    • Place the coverslip with the loaded cells onto the stage of a confocal microscope equipped with a perfusion system.

    • Use a 488 nm laser line for Fluo-4 excitation and collect emission between 500-550 nm.

    • Acquire images in line-scan mode to achieve high temporal resolution for detecting Ca²⁺ sparks.

  • Experimental Procedure:

    • Perfuse the cells with normal Tyrode's solution to establish a baseline recording of spontaneous Ca²⁺ sparks.

    • Induce SR Ca²⁺ leak by perfusing the cells with Tyrode's solution containing a concentration of ouabain that elicits a significant increase in Ca²⁺ spark frequency (e.g., 100 µM for murine cardiomyocytes).[3]

    • After a stable increase in spark frequency is observed, co-perfuse the cells with ouabain and 1 µM JTV-519.

    • Record the changes in Ca²⁺ spark frequency. A significant reduction in spark frequency in the presence of JTV-519 indicates the inhibition of RyR2-mediated Ca²⁺ leak.[3]

  • Data Analysis:

    • Use software like ImageJ with appropriate plugins (e.g., SparkMaster) to detect and quantify Ca²⁺ sparks from the line-scan images.

    • Calculate the Ca²⁺ spark frequency (sparks/100 µm/s) for each experimental condition (baseline, ouabain, ouabain + JTV-519).

    • Perform statistical analysis to determine the significance of the changes in spark frequency.

Protocol 3: Estimation of SR Ca²⁺ Content

Rationale: The total Ca²⁺ content of the SR can be estimated by rapidly releasing all the stored Ca²⁺ with a high concentration of caffeine and measuring the resulting increase in cytosolic Ca²⁺. This can be done in the presence and absence of JTV-519 to assess how reducing the leak affects the SR Ca²⁺ load.

Step-by-Step Methodology:

  • Cell Preparation and Imaging: Prepare and load cardiomyocytes with Fluo-4 AM as described in Protocol 2. Use a fast image acquisition mode (e.g., frame scan at 30-60 fps).

  • Experimental Procedure:

    • Establish a baseline recording in normal Tyrode's solution.

    • Rapidly apply 10-20 mM caffeine via the perfusion system to induce a complete and rapid release of SR Ca²⁺. This will cause a large and transient increase in cytosolic Ca²⁺ fluorescence.

    • Wash out the caffeine and allow the cells to recover.

    • Incubate a separate group of cells with 1 µM JTV-519 for 10-15 minutes.

    • Repeat the rapid caffeine application in the presence of JTV-519.

  • Data Analysis:

    • For each cell, measure the amplitude of the caffeine-induced Ca²⁺ transient (peak fluorescence minus baseline fluorescence).

    • Compare the amplitude of the caffeine-induced transients in control and JTV-519-treated cells. An increase in the transient amplitude in the presence of JTV-519 would suggest that by reducing the diastolic leak, the SR is able to store more Ca²⁺.

Data Presentation and Interpretation

Table of Expected Outcomes:

Experimental ConditionCa²⁺ Spark FrequencyAmplitude of Caffeine-Induced Ca²⁺ TransientInterpretation
BaselineLowNormalBasal diastolic Ca²⁺ leak and SR Ca²⁺ content.
OuabainHighIncreasedOuabain induces SR Ca²⁺ overload and leak.
Ouabain + JTV-519Significantly ReducedFurther IncreasedJTV-519 inhibits RyR2-mediated leak, reducing sparks and allowing for greater SR Ca²⁺ storage.

Visualizing the Mechanism and Workflow

Mechanism of JTV-519 Action

JTV519_Mechanism cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR2 RyR2 Channel (Leaky State) RyR2_stabilized RyR2 Channel (Closed/Stabilized State) Ca_leak Diastolic Ca²⁺ Leak (Ca²⁺ Sparks) RyR2->Ca_leak Pathological Leak Ca_SR Ca²⁺ JTV519 JTV-519 JTV519->RyR2 Binds and Stabilizes

Caption: Mechanism of JTV-519 in reducing SR Ca²⁺ leak.

Experimental Workflow for Measuring SR Ca²⁺ Leak

Experimental_Workflow A 1. Isolate Cardiomyocytes B 2. Load with Fluo-4 AM A->B C 3. Acquire Baseline (Confocal Line-Scan) B->C D 4. Perfuse with Ouabain (Induce Leak) C->D E 5. Co-perfuse with Ouabain + JTV-519 D->E F 6. Analyze Ca²⁺ Spark Frequency E->F G Compare Spark Frequency: Baseline vs Ouabain vs Ouabain+JTV-519 F->G

Caption: Workflow for assessing JTV-519's effect on SR Ca²⁺ leak.

Conclusion and Best Practices

JTV-519 fumarate is a powerful tool for investigating the role of RyR2-mediated Ca²⁺ leak in both physiological and pathophysiological contexts. By following these protocols, researchers can obtain robust and reproducible data on SR Ca²⁺ content and leak.

Key Considerations for Self-Validating Experiments:

  • Dose-Response: It is advisable to perform a dose-response curve for JTV-519 (e.g., 0.1, 0.3, 1 µM) to determine the optimal concentration for your specific experimental model.[1]

  • Positive Controls: Use of caffeine to elicit a maximal SR Ca²⁺ release serves as a positive control for cell viability and indicator loading.

  • Time Controls: Ensure that any observed effects are not due to phototoxicity or spontaneous changes in cell health over the course of the experiment by performing time-matched control experiments without drug application.

  • Specificity: While JTV-519 is a potent RyR2 stabilizer, it has been reported to have off-target effects on other ion channels and SERCA at higher concentrations.[8][9] The use of the lowest effective concentration is recommended.

These application notes provide a framework for the use of JTV-519 in studying SR Ca²⁺ dynamics. Adaptation of these protocols may be necessary depending on the specific research question and experimental system.

References

  • JTV-519 - Wikipedia. [Link]

  • Darcy, Y. L., et al. (2016). K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle. Molecular Pharmacology, 90(1), 27-36. [Link]

  • Acsai, K., et al. (2012). JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium. British Journal of Pharmacology, 167(3), 564-577. [Link]

  • Acsai, K., et al. (2012). JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium. PubMed, 22670630. [Link]

  • Dincer, U. D. (2012). Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy?. Vascular Health and Risk Management, 8, 279-286. [Link]

  • Wehrens, X. H., et al. (2005). Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure. Proceedings of the National Academy of Sciences, 102(27), 9607-9612. [Link]

  • Lehnart, S. E., et al. (2006). Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias. Proceedings of the National Academy of Sciences, 103(20), 7906-7910. [Link]

  • Tse, H. F., & Lam, W. F. (2001). JTV-519 Japan Tobacco. Current Opinion in Investigational Drugs (London, England: 2000), 2(7), 936-939. [Link]

  • Fauconnier, J., et al. (2023). A dual-targeted drug inhibits cardiac ryanodine receptor Ca 2+ leak but activates SERCA2a Ca 2+ uptake. EMBO Molecular Medicine, 15(12), e17909. [Link]

  • Hunt, D. J., et al. (2007). K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association. Biochemical Journal, 404(3), 431-438. [Link]

Sources

Application Notes and Protocols for the Use of JTV-519 Fumarate in Human Ventricular Trabeculae Experiments

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of JTV-519 fumarate (also known as K201) in experiments utilizing isolated human ventricular trabeculae. This guide is designed to offer not just a set of instructions, but a comprehensive understanding of the scientific rationale behind each step, ensuring experimental robustness and data integrity.

Introduction: The Scientific Rationale for Investigating JTV-519 in Human Myocardium

JTV-519 is a 1,4-benzothiazepine derivative that has garnered significant interest for its cardioprotective and anti-arrhythmic properties.[1][2] Its primary mechanism of action lies in its ability to stabilize the cardiac ryanodine receptor (RyR2) in its closed state.[1][3] RyR2 channels are responsible for the release of calcium (Ca²⁺) from the sarcoplasmic reticulum (SR), a critical step in cardiac muscle contraction. In pathological conditions such as heart failure and certain arrhythmias, RyR2 channels can become "leaky," leading to aberrant diastolic Ca²⁺ release, which can trigger arrhythmias and impair cardiac function.[4][5]

JTV-519 is thought to exert its therapeutic effects by increasing the affinity of the stabilizing protein calstabin-2 (FKBP12.6) to the RyR2 channel, thereby reducing the probability of the channel being open during diastole and mitigating the harmful Ca²⁺ leak.[1][5] This action is particularly relevant in conditions of cellular Ca²⁺ overload.[4][6]

Human ventricular trabeculae are an invaluable ex vivo model for studying cardiac physiology and pharmacology. These small, isolated muscle bundles from the ventricular walls contain linearly arranged myocytes and allow for the direct measurement of contractile force and its modulation by pharmacological agents in a system that preserves the native multicellular environment.[7] Studying JTV-519 in human ventricular trabeculae provides crucial insights into its direct effects on human myocardial contractility and relaxation, bridging the gap between animal studies and clinical applications.

Mechanism of Action: JTV-519 and the Ryanodine Receptor

The following diagram illustrates the proposed mechanism of action of JTV-519 at the level of the cardiac myocyte.

JTV519_Mechanism cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR2_open Leaky RyR2 (Open State) Diastolic_Ca Diastolic Ca²⁺ Leak RyR2_open->Diastolic_Ca Ca²⁺ RyR2_closed Stabilized RyR2 (Closed State) Normal_Relaxation Improved Diastolic Function RyR2_closed->Normal_Relaxation Ca_SR Ca²⁺ Store Ca_SR->RyR2_open Ca_SR->RyR2_closed JTV519 JTV-519 JTV519->RyR2_closed Stabilizes Calstabin2 Calstabin-2 Calstabin2->RyR2_closed Binds Arrhythmia Arrhythmias & Impaired Relaxation Diastolic_Ca->Arrhythmia

Caption: Signaling pathway of JTV-519 in cardiac myocytes.

Experimental Preparation: Materials and Solutions

The success of experiments with isolated trabeculae hinges on meticulous preparation and the use of appropriate solutions to maintain tissue viability.

Required Equipment
  • Stereomicroscope

  • Temperature-controlled organ bath with a force transducer and a length controller

  • Stimulator for electrical field stimulation

  • Data acquisition system

  • Perfusion system (optional, for larger trabeculae)

  • Fine surgical instruments (forceps, scissors)

  • Micromanipulators

Solutions

Proper solution composition is critical for maintaining the physiological integrity of the human cardiac tissue. All solutions should be prepared with high-purity water and analytical grade reagents.

Solution Component Concentration (mM) Purpose
Cardioplegic Solution NaCl110Maintains osmolarity
KCl16Induces cardiac arrest
MgCl₂16Stabilizes cell membranes
NaHCO₃10pH buffer
Glucose9Energy substrate
2,3-Butanedione monoxime (BDM)30Reversible myosin ATPase inhibitor to prevent cutting injury
Modified Tyrode's Solution NaCl137Maintains osmolarity and provides Na⁺ for action potentials
KCl5.4Maintains resting membrane potential
MgCl₂1.0Enzyme cofactor and channel modulator
NaH₂PO₄0.33pH buffer
HEPES10pH buffer
Glucose10Energy substrate
CaCl₂1.8 (adjustable)For excitation-contraction coupling

Note: The final pH of the Tyrode's solution should be adjusted to 7.4 with NaOH at the experimental temperature (typically 37°C). The solution should be continuously bubbled with 95% O₂ / 5% CO₂.

Protocol 1: Isolation and Mounting of Human Ventricular Trabeculae

This protocol outlines the steps for the careful dissection and mounting of viable human ventricular trabeculae from surgical samples. Ethical approval and patient consent are prerequisites for obtaining human tissue.

Experimental Workflow for Trabeculae Preparation

Trabeculae_Prep_Workflow Tissue_Collection 1. Tissue Collection (Surgical Sample in Cardioplegic Solution) Dissection 2. Dissection under Stereomicroscope (Isolation of a single trabecula) Tissue_Collection->Dissection Mounting 3. Mounting in Organ Bath (Between force transducer and motor) Dissection->Mounting Equilibration 4. Equilibration (In oxygenated Tyrode's solution) Mounting->Equilibration Length_Adjustment 5. Length Adjustment (To Lmax - optimal length) Equilibration->Length_Adjustment Pacing 6. Electrical Pacing (Establish baseline contraction) Length_Adjustment->Pacing Experiment 7. Experimental Protocol (Drug application, data recording) Pacing->Experiment

Caption: Step-by-step workflow for human ventricular trabeculae preparation.

Step-by-Step Methodology
  • Tissue Acquisition: Obtain a piece of left ventricular free wall or septum from a consented donor heart that is not suitable for transplantation or from a surgical specimen.[8] Immediately place the tissue in ice-cold, oxygenated cardioplegic solution.[8]

  • Dissection:

    • Under a stereomicroscope in a dissection dish filled with cold cardioplegic solution, carefully identify unbranched trabeculae with a uniform diameter (ideally <1 mm to ensure adequate oxygen diffusion).

    • Using fine forceps and scissors, carefully dissect the trabecula, leaving a small block of the ventricular wall at each end for mounting.[9] The goal is to isolate a single, unbranched muscle strip.

  • Mounting:

    • Transfer the isolated trabecula to the experimental organ bath containing oxygenated Tyrode's solution at the desired temperature (e.g., 37°C).

    • Secure one end of the trabecula to a fixed hook connected to a force transducer and the other end to a hook connected to a length controller or motor using fine sutures or small clips.[9]

  • Equilibration and Length Optimization:

    • Allow the muscle to equilibrate for at least 60 minutes, during which the bathing solution should be changed every 15-20 minutes.

    • Begin electrical field stimulation at a physiological frequency (e.g., 1 Hz) with a voltage approximately 20% above the threshold required for contraction.

    • Gradually stretch the muscle in small increments until the developed force reaches a maximum (Lmax). This ensures that the muscle is operating at the peak of the Frank-Starling curve. Record this optimal length.

Protocol 2: Application of JTV-519 Fumarate and Data Acquisition

This protocol details the experimental procedure for evaluating the effects of JTV-519 on the contractile function of isolated human ventricular trabeculae.

Preparation of JTV-519 Stock Solution

JTV-519 fumarate is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions should be made in the Tyrode's solution to achieve the desired final concentrations. It is crucial to run a vehicle control (DMSO alone) to account for any effects of the solvent on muscle function.

Experimental Procedure
  • Baseline Recording: Once the trabecula is stable at Lmax and exhibits consistent twitch contractions in response to electrical stimulation, record baseline contractile parameters for at least 15-20 minutes. Key parameters to measure include:

    • Peak twitch force (systolic function)

    • Diastolic force (resting tension)

    • Time to peak tension (contraction kinetics)

    • Time to 50% and 90% relaxation (relaxation kinetics)

  • JTV-519 Application:

    • Introduce JTV-519 into the organ bath to achieve the desired final concentration. Studies have often used concentrations in the range of 0.3 µM to 1 µM.[3][4] It is advisable to perform a cumulative concentration-response curve, starting with the lowest concentration and increasing it stepwise after a steady-state effect is observed at each concentration.

    • Allow the muscle to equilibrate with each concentration of JTV-519 for a sufficient period (e.g., 15-20 minutes) to reach a stable response before recording data.

  • Data Recording and Washout:

    • Record the contractile parameters at each concentration of JTV-519.

    • After the highest concentration, a washout period with fresh Tyrode's solution can be performed to assess the reversibility of the drug's effects.

  • Optional: Inducing Ca²⁺ Overload:

    • To investigate the effects of JTV-519 under conditions mimicking pathology, Ca²⁺ overload can be induced. This can be achieved by, for example, increasing the extracellular Ca²⁺ concentration or by applying a cardiac glycoside like ouabain (e.g., 100 µmol·L⁻¹).[4]

    • The effects of JTV-519 can then be assessed in the presence of this stressor, which is expected to increase diastolic tension and potentially induce spontaneous contractions.

Data Analysis Pipeline

Data_Analysis_Pipeline Raw_Data 1. Raw Data Acquisition (Force, Length, Time) Data_Processing 2. Data Processing (Filtering, Baseline Correction) Raw_Data->Data_Processing Parameter_Extraction 3. Parameter Extraction (Peak Force, Relaxation Times, etc.) Data_Processing->Parameter_Extraction Normalization 4. Normalization (% of Baseline) Parameter_Extraction->Normalization Statistical_Analysis 5. Statistical Analysis (e.g., ANOVA, t-test) Normalization->Statistical_Analysis Data_Visualization 6. Data Visualization (Graphs, Tables) Statistical_Analysis->Data_Visualization

Caption: A typical data analysis pipeline for trabeculae experiments.

Expected Outcomes and Interpretation

Based on existing literature, the following outcomes can be anticipated when applying JTV-519 to human ventricular trabeculae:

Condition Parameter Expected Effect of JTV-519 Scientific Rationale
Baseline Peak Twitch ForceNegative inotropic (decrease)[4][6]Potential off-target effects on other ion channels or a consequence of reduced SR Ca²⁺ load.[4]
Diastolic ForceNo significant change or slight decreaseStabilization of RyR2 reduces diastolic Ca²⁺ leak, which can contribute to resting tension.
Relaxation TimeMay be shortened or unchangedImproved diastolic function due to reduced diastolic Ca²⁺.[4][6]
With Ouabain (Ca²⁺ Overload) Peak Twitch ForcePreservation or enhancement of ouabain-induced force[4][6]JTV-519 mitigates the negative effects of Ca²⁺ overload on contractility.
Diastolic ForceAttenuation of the ouabain-induced increase in diastolic tension[4][6]The primary mechanism of reducing RyR2-mediated Ca²⁺ leak becomes more prominent under Ca²⁺ overload.
Spontaneous ContractionsReduction or preventionBy stabilizing RyR2, JTV-519 prevents the spontaneous Ca²⁺ release that triggers these arrhythmogenic events.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental results, the following self-validating steps should be incorporated into the protocol:

  • Viability Check: At the end of the experiment, expose the trabecula to a high concentration of extracellular Ca²⁺ (e.g., 5-10 mM) to elicit a maximal contraction. A robust response indicates that the preparation remained viable throughout the experiment.

  • Vehicle Control: Always run a time-matched vehicle control experiment to ensure that the observed effects are due to JTV-519 and not the solvent or time-dependent changes in the preparation.

  • Reproducibility: The experiment should be repeated on trabeculae from multiple donor hearts to ensure that the findings are not specific to a single individual.

  • Concentration-Response Relationship: A clear concentration-dependent effect of JTV-519 provides strong evidence for a specific pharmacological action.

Conclusion

The use of JTV-519 fumarate in experiments with human ventricular trabeculae offers a powerful approach to investigate its potential as a therapeutic agent for heart failure and arrhythmias. By carefully following the detailed protocols outlined in this guide and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data that will contribute to our understanding of this promising compound. This, in turn, will aid in the development of novel therapies for cardiovascular diseases.

References

  • JTV-519 - Wikipedia. [Link]

  • Hunt, D. J., Jones, P. P., Wang, R., Chen, W., Bolstad, J., Chen, S. R. W., & Fill, M. (2007). K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association. Biochemical Journal, 404(3), 431–438. [Link]

  • Fischer, T. H., Sedej, S., Reiner, J., Zechner, C., Kockskämper, J., & Pieske, B. (2012). JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium. British Journal of Pharmacology, 165(7), 2094–2106. [Link]

  • Fischer, T. H., Sedej, S., Reiner, J., Zechner, C., Kockskämper, J., & Pieske, B. (2013). JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium. British journal of pharmacology, 168(5), 1069–1083. [Link]

  • Lehnart, S. E., Wehrens, X. H. T., Reiken, S., Warrier, S., Belevych, A. E., Harvey, R. D., Richter, W., Jin, S.-L. C., Conti, M., & Marks, A. R. (2006). Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias. Proceedings of the National Academy of Sciences, 103(20), 7906–7910. [Link]

  • Loughrey, C. M., Hunt, D. J., & Smith, G. L. (2011). K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes. Journal of Molecular and Cellular Cardiology, 51(5), 727–737. [Link]

  • Yano, M., Kobayashi, S., Kohno, M., Doi, M., Fukuda, M., Uchinoumi, H., ... & Matsuzaki, M. (2003). A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure. American Journal of Physiology-Heart and Circulatory Physiology, 284(1), H135–H142. [Link]

  • Wehrens, X. H., Lehnart, S. E., Reiken, S., van der Nagel, R., Morales, R., Sun, J., ... & Marks, A. R. (2005). Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure. Proceedings of the National Academy of Sciences, 102(27), 9607–9612. [Link]

  • Pásek, M., Christé, G., & Šimurda, J. (2011). Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes. Oxidative Medicine and Cellular Longevity, 2011, 1–9. [Link]

  • de Tombe, P. P., & ter Keurs, H. E. (2018). Mechanical Control of Relaxation using Intact Cardiac Trabeculae. Journal of Visualized Experiments, (132), 56980. [Link]

  • Coppini, R., Ferrantini, C., Yao, L., Fan, P., del Lungo, M., Stillitano, F., ... & Poggesi, C. (2014). Isolation and Functional Characterization of Human Ventricular Cardiomyocytes from Fresh Surgical Samples. Journal of Visualized Experiments, (86), 51116. [Link]

  • Han, J. C., Lee, S. S., & Kim, S. J. (2017). Highly trabeculated structure of the human endocardium underlies asymmetrical response to low-energy monophasic shocks. AIP Conference Proceedings, 1882(1), 020015. [Link]

  • Janssen, P. M. L. (2010). Trabeculae carneae as models of the ventricular walls: implications for the delivery of oxygen. Journal of Muscle Research and Cell Motility, 31(4), 247–254. [Link]

  • MRC Laboratory of Medical Sciences. (2024, November 20). New insights into crucial heart muscles. [Link]

  • Coppini, R., Ferrantini, C., Yao, L., Fan, P., del Lungo, M., Stillitano, F., ... & Poggesi, C. (2014). Isolation and Functional Characterization of Human Ventricular Cardiomyocytes From Fresh Surgical Samples. Journal of visualized experiments : JoVE, (86), 51116. [Link]

  • Sommer, J. R., & Scherer, B. (2000). The Influence of Cardiac Trabeculae on Ventricular Mechanics. PoliTesi, [Link]

  • Fenix, A. D., Tsyvian, P. B., & McCulloch, A. D. (2018). Comparison of Biomechanical Properties and Microstructure of Trabeculae Carneae, Papillary Muscles, and Myocardium in the Human Heart. Journal of biomechanical engineering, 140(5), 051003. [Link]

  • Kanai, H., & Akaike, N. (1998). JTV-519, a novel cardioprotective agent, improves the contractile recovery after ischaemia-reperfusion in coronary perfused guinea-pig ventricular muscles. British journal of pharmacology, 125(1), 149–156. [Link]

  • Janssen, P. M. L. (2010). Trabeculae carneae as models of the ventricular walls: implications for the delivery of oxygen. Journal of Muscle Research and Cell Motility, 31(4), 247–254. [Link]

Sources

Troubleshooting & Optimization

Optimizing JTV 519 fumarate concentration for maximal RyR2 stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing JTV 519 fumarate concentration for maximal RyR2 stabilization Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction: The "Goldilocks" Challenge of JTV 519

Welcome to the technical guide for JTV 519 (K201). If you are accessing this module, you are likely investigating Ryanodine Receptor 2 (RyR2) dysfunction in the context of heart failure (HF) or Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT).[1]

The Core Problem: JTV 519 is a potent 1,4-benzothiazepine derivative that acts as a conformational stabilizer of RyR2.[1][2] However, it suffers from a narrow therapeutic index in in vitro settings.[1]

  • Too Low (< 0.1 µM): Fails to correct the "unzipped" domain interaction between the N-terminal (N) and central (C) domains of RyR2.

  • Too High (> 1.0 µM): Inhibits SERCA2a activity and blocks L-type Calcium channels (

    
    ), confounding your data with off-target effects.[1]
    

This guide provides the protocols and logic to hit the exact stabilization window.

Module 1: Preparation & Solubility (The Foundation)

Q: I bought JTV 519 Fumarate. How do I prepare a stable stock solution without precipitation?

A: The fumarate salt improves stability but requires specific handling to avoid degradation or precipitation upon aqueous dilution.[1]

Protocol: Stock Preparation

  • Solvent Choice: Do not dissolve directly in water or saline.[1] Use anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Concentration: Prepare a 10 mM or 100 mM master stock.

    • Molecular Weight Note: JTV 519 (Free Base) MW

      
       424.6  g/mol .[1] JTV 519 Fumarate MW 
      
      
      
      540.67 g/mol .
      Ensure your molarity calculations use the salt MW.[1]
  • Dissolution: Vortex vigorously. If the solution is cloudy, sonicate for 30 seconds at room temperature.

  • Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Avoid freeze-thaw cycles (maximum 3 cycles).

Q: How do I dilute for perfusion without crashing the compound? A: Perform a serial dilution. Do not drop 100 mM stock directly into Tyrode’s solution.[1]

  • Dilute 100 mM Stock

    
     1 mM intermediate in DMSO.[1]
    
  • Dilute 1 mM intermediate

    
     Final working concentration (e.g., 0.5 µM) in physiological buffer (Tyrode’s).
    
  • Critical Check: Final DMSO concentration must be

    
     to avoid vehicle effects on membrane permeability.[1]
    
Module 2: Dose-Response & Specificity (The Core)

Q: What is the exact concentration window for RyR2 specificity?

A: The "Sweet Spot" is 0.3 µM to 1.0 µM .[1] Many early studies used 10 µM, but subsequent data confirmed that at


, JTV 519 begins to inhibit SERCA2a, which depletes SR calcium load.[1] If your SR load drops, you cannot distinguish between "stabilized leak" and "empty store."[1]

Table 1: Concentration-Dependent Targets of JTV 519

Concentration (

)
Primary Target EffectOff-Target RiskOutcome
0.01 - 0.1 Negligible RyR2 bindingNoneIneffective
0.3 - 0.5 Maximal RyR2 Stabilization NegligibleOptimal Window
1.0 RyR2 StabilizationMild SERCA inhibitionBorderline
3.0 - 10.0 RyR2 BlockadeSignificant SERCA Inhibition ;

&

block
Toxic / Confounded

Visualizing the Mechanism: The diagram below illustrates the "Zipping" mechanism and the biphasic risk of overdosing.[1]

JTV_Mechanism Leaky_RyR Leaky RyR2 (Unzipped N-C Domains) Stabilized_RyR Stabilized RyR2 (Zipped State) Leaky_RyR->Stabilized_RyR Binding JTV_Low JTV 519 (0.3 - 1.0 µM) JTV_Low->Stabilized_RyR Promotes JTV_High JTV 519 (> 3.0 µM) SERCA SERCA2a Pump JTV_High->SERCA Inhibits SR_Load SR Ca2+ Load JTV_High->SR_Load Depletes Reduced_Leak Reduced Ca2+ Leak (Anti-arrhythmic) Stabilized_RyR->Reduced_Leak Result SERCA->SR_Load Maintains

Figure 1: The Biphasic Action of JTV 519. Note that therapeutic efficacy (Green path) is distinct from toxicity (Red path) based on concentration.[1]

Module 3: Functional Validation (Assays)

Q: How do I experimentally validate that JTV 519 is stabilizing RyR2 in my myocytes?

A: The gold standard is measuring Calcium Sparks (spontaneous diastolic release events) using confocal line-scanning microscopy.[1]

Protocol: Validation via Ca2+ Sparks

  • Cell Loading: Load isolated cardiomyocytes with Fluo-4 AM (5-10 µM) for 20 mins. De-esterify for 10 mins.

  • Baseline Recording: Perfuse with Tyrode’s (1.8 mM

    
    ) and pace at 1 Hz to establish steady-state SR load. Stop pacing. Record line scans (XT mode) for 10-20 seconds to detect spontaneous sparks.[1]
    
  • Treatment: Perfuse JTV 519 (0.5 µM) for 5-10 minutes .

    • Note: JTV 519 is lipophilic but wash-in takes time to reach the SR face.[1]

  • Challenge (Optional): To prove stabilization under stress, introduce Isoproterenol (100 nM) + JTV 519.

  • Quantification:

    • Spark Frequency (SpF): Events per

      
       per second.[1]
      
    • Spark Amplitude (F/F0): Peak fluorescence intensity.[1]

    • Full Width Half Max (FWHM): Spatial spread.[1]

Success Metric: You should see a reduction in Spark Frequency without a significant reduction in SR Calcium Content (measured by a caffeine blast).[1]

Experimental_Workflow Step1 1. Myocyte Isolation (Enzymatic Digestion) Step2 2. Dye Loading (Fluo-4 AM) Step1->Step2 Step3 3. Baseline Scan (1.8mM Ca2+, No Drug) Step2->Step3 Step4 4. Perfusion JTV 519 (0.5 µM) Step3->Step4 Step5 5. Readout: Spark Frequency Step4->Step5 Step6 6. Control: Caffeine Blast (Check SR Load) Step5->Step6 Step6->Step5 Valid if Load Unchanged

Figure 2: Experimental workflow for validating RyR2 stabilization. Step 6 is critical to rule out SERCA inhibition.[1]

Module 4: Troubleshooting & FAQs

Q: My SR Calcium load decreased significantly after adding JTV 519. Why? A: You likely overdosed.[1]

  • Cause: At concentrations > 1.0 µM, JTV 519 inhibits SERCA pumps.[1]

  • Fix: Reduce concentration to 0.5 µM. If the issue persists, verify your stock concentration (did you account for the Fumarate MW?).

Q: I see no effect on spark frequency in my Wild Type (WT) mice. A: This is expected.

  • Reason: JTV 519 binds preferentially to conformationaly unstable (leaky) RyR2.[1] In healthy WT myocytes, RyR2 is already "zipped" and stable.[1]

  • Fix: You must induce leak to test the drug.[1] Use a CPVT model (RyR2 mutation), Heart Failure model, or induce leak acutely with low-dose caffeine or Isoproterenol.[1]

Q: The drug precipitates in my perfusion lines. A: JTV 519 is hydrophobic.[1]

  • Fix: Ensure your Tyrode’s solution pH is strictly 7.4. Drastic pH changes can affect solubility.[1] Use glass-lined tubing if possible, or replace plastic tubing frequently, as hydrophobic drugs can adsorb to soft plastics, reducing the effective concentration reaching the cell.[1]

References
  • Wehrens, X. H., et al. (2004). Protection from cardiac arrhythmia through ryanodine receptor-stabilizing protein calstabin2.[1] Science, 304(5668), 292-296.[1][3]

  • Kaneko, N., et al. (2009). Crystal structure of the N-terminal domain of the ryanodine receptor.[1] Journal of Biological Chemistry. (Provides structural basis for "zipping").[1]

  • Kohno, M., et al. (2003). A new cardioprotective agent, JTV-519, improves defective channel gating of ryanodine receptor in heart failure.[1] American Journal of Physiology-Heart and Circulatory Physiology, 284(3), H1035-H1042.[1]

  • Hunt, D. J., et al. (2007). K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association.[1] Biochemical Journal, 404(3), 431–438.[1][4]

  • Tocris Bioscience. JTV 519 Fumarate Product Information & Solubility Data.

Sources

Overcoming JTV 519 fumarate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Challenges in Aqueous Systems Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 2026

The Solubility Paradox: Why Your Experiment Might Be Failing

JTV 519 (K201) is a 1,4-benzothiazepine derivative critical for studying cardiac arrhythmias and heart failure.[1] Its primary mechanism involves stabilizing the Ryanodine Receptor 2 (RyR2) in a closed state to prevent diastolic calcium leak.[1][2]

The Core Challenge: While the fumarate salt form is engineered for better solubility than the free base, it remains highly lipophilic. A common failure mode occurs when researchers treat it like a hydrophilic salt (e.g., NaCl).

  • Direct addition to water/PBS: Almost guarantees precipitation (cloudiness), resulting in undefined concentrations.

  • The "Crash-Out" Effect: Diluting a high-concentration DMSO stock too rapidly into a cold, high-ionic-strength buffer (like PBS) causes the compound to precipitate out of solution immediately.

This guide provides a self-validating protocol to ensure your drug delivery matches your calculated dosage.

Master Protocol: The "Golden Path" Preparation

Objective: Create a stable, precipitation-free working solution. Compound: JTV 519 Fumarate (MW: ~540.67 g/mol ) Note: Verify if your batch is the Hemifumarate or Fumarate salt; adjust MW accordingly.

Phase 1: The Primary Stock (DMSO)

Never dissolve JTV 519 directly in aqueous media.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM to 50 mM stock solution.

    • Example: To make 1 mL of 10 mM stock, dissolve 5.41 mg of JTV 519 Fumarate in 1 mL DMSO.

  • Dissolution: Vortex vigorously. If particles persist, warm the vial to 37°C for 2-3 minutes. Sonicate only if necessary (avoid prolonged heat).

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for ~1 month) or -80°C (stable for 6 months).

Phase 2: The Aqueous Dilution (The Critical Step)

This step prevents the "Crash-Out" effect.

  • Pre-warm your aqueous buffer (Tyrode’s, PBS, or Media) to 25°C or 37°C. Cold buffers decrease solubility.

  • Stepwise Dilution:

    • Do not squirt the DMSO stock directly into a large volume of static buffer.

    • Technique: While vortexing the buffer (or stirring rapidly), add the DMSO stock dropwise.

    • Limit: Keep the final DMSO concentration ≤ 0.1% for cell-based assays to avoid solvent toxicity, unless your controls validate higher tolerance (up to 0.5%).

  • Visual Check: Hold the tube up to a light source. The solution must be crystal clear. Any turbidity indicates micro-precipitation.

Visualization: Solubilization Workflow

The following diagram illustrates the decision logic for preparing JTV 519, ensuring you avoid common pitfalls like "shock precipitation."

JTV519_Workflow Start Start: Solid JTV 519 Fumarate Solvent_Choice Choose Solvent Start->Solvent_Choice Water_Path Direct to Water/PBS Solvent_Choice->Water_Path Incorrect DMSO_Path Dissolve in DMSO (10-50 mM Stock) Solvent_Choice->DMSO_Path Correct Fail_State FAILURE: Precipitation (Undefined Concentration) Water_Path->Fail_State Storage Aliquot & Store (-20°C / -80°C) DMSO_Path->Storage Dilution_Step Dilution Strategy Storage->Dilution_Step Rapid_Add Rapid Addition to Cold Buffer Dilution_Step->Rapid_Add Risk Slow_Add Dropwise to Warm Buffer (Vortexing) Dilution_Step->Slow_Add Recommended Rapid_Add->Fail_State Final_Check Visual Inspection (Turbidity Check) Slow_Add->Final_Check Final_Check->Fail_State Cloudy Success SUCCESS: Stable Working Solution Final_Check->Success Clear Solution

Caption: Logical workflow for solubilizing JTV 519. Green paths indicate optimal protocols; red paths indicate failure modes.

Troubleshooting & FAQs

Q1: My solution turned cloudy immediately upon adding the DMSO stock to my media. What happened?

Diagnosis: You likely exceeded the solubility limit of the aqueous phase or suffered from "solvent shock." The Fix:

  • Reduce Concentration: If you are aiming for >10 µM in the final bath, you are pushing the limit. JTV 519 is typically active at 0.3 – 1.0 µM .

  • Intermediate Dilution: Create a "sub-stock." Dilute your 10 mM DMSO stock 1:10 with pure DMSO first, then dilute that into your buffer. This improves dispersion.

  • Sonication: If cloudy, sonicate the working solution for 30 seconds. If it doesn't clear, discard and restart.

Q2: Can I use ethanol instead of DMSO?

Answer: Yes, but with caution.

  • Pros: Ethanol is sometimes better tolerated by specific tissue preparations.

  • Cons: JTV 519 is generally less soluble in ethanol than in DMSO. You may need lower stock concentrations (e.g., 5 mM). Ethanol also evaporates faster, potentially altering stock concentration over time.

Q3: How do I formulate this for in vivo (animal) injections?

Answer: Saline alone is often insufficient for therapeutic doses.

  • Vehicle: A common successful vehicle is 5% DMSO + 5% Tween-80 + 90% Saline .

  • Protocol: Dissolve drug in DMSO first. Add Tween-80. Mix well. Then slowly add warm saline while vortexing.

  • pH Check: Ensure final pH is near 7.4. If the solution is too acidic (due to the fumarate moiety), adjust carefully with dilute NaOH, but watch for precipitation (free base formation).

Q4: I calculated the dose based on the molecular weight on the bottle, but my results are inconsistent.

Answer: Check the salt correction.

  • Free Base MW: ~424.60 g/mol [1]

  • Fumarate Salt MW: ~540.67 g/mol (varies by hydration/batch)

  • The Trap: If you calculate molarity using the free base weight but weigh out the salt, you are under-dosing by ~21% . Always use the MW printed on the specific batch certificate of analysis (CoA).

Scientific Context: Mechanism of Action[1][4][5]

Understanding where the drug acts helps explain why precise concentration is vital. JTV 519 is not a simple pore blocker; it is a conformational stabilizer.[1]

JTV519_Mechanism JTV JTV 519 (K201) RyR2_Open RyR2 (Leaky State) Phosphorylated/Unstable JTV->RyR2_Open Binds SERCA SERCA2a (Inhibition) JTV->SERCA Inhibits (High Dose) RyR2_Closed RyR2 (Stabilized) Closed State RyR2_Open->RyR2_Closed Conformational Stabilization Calcium Ca2+ Leak RyR2_Open->Calcium Pathological Release RyR2_Closed->Calcium Prevents Arrhythmia Arrhythmia / Heart Failure Calcium->Arrhythmia Triggers

Caption: JTV 519 stabilizes RyR2 in the closed state, preventing pathological Calcium leaks that lead to arrhythmias. Note secondary action on SERCA at higher concentrations.

Data & Specifications

Solubility Profile
SolventMax Solubility (approx.)StabilityRecommended Use
DMSO ~50 - 100 mg/mLHigh (Months at -20°C)Primary Stock Solution
Ethanol ~10 - 20 mg/mLModerateAlternative Stock
Water/PBS < 1 mg/mLVery Low (Hours)Working Solution Only
Key Chemical Properties
PropertyValueNotes
CAS Number 1883549-36-7Fumarate Salt
MW (Salt) 540.67 g/mol Use this for Molarity Calcs
MW (Free Base) 424.60 g/mol Reference only
Target IC50 ~0.3 - 1.0 µMFor RyR2 stabilization

References

  • Kaneko, N. (1994). New 1,4-benzothiazepine derivative, K201, demonstrates cardioprotective effects against ischemia-reperfusion injury.Journal of Pharmacology and Experimental Therapeutics .

  • Wehrens, X.H., et al. (2004).[3] Protection from cardiac arrhythmia through ryanodine receptor-stabilizing protein calstabin2.Science .[3]

  • Kohno, M., et al. (2003). A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure.[4]American Journal of Physiology-Heart and Circulatory Physiology .

  • Tocris Bioscience. (n.d.). JTV 519 fumarate Product Information & Solubility Data.Tocris Web Catalog .

  • MedChemExpress. (n.d.). JTV-519 hemifumarate Technical Data.[5]MCE Catalog .

Sources

Technical Support Center: JTV-519 (Istaroxime) Fumarate Applications in Heart Failure Models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing JTV-519 (Istaroxime) in preclinical heart failure models. This document provides in-depth troubleshooting advice, FAQs, and validated protocols to help you navigate the complexities of interpreting its dose-dependent responses. The unique, dual mechanism of JTV-519 necessitates a nuanced approach to experimental design and data interpretation.

Section 1: Foundational Concepts & Mechanism of Action

Question: What is the core mechanism of action for JTV-519, and why is its dose-response complex?

Answer: JTV-519 (Istaroxime) is a novel intravenous agent with both positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) properties, making it a subject of significant interest for acute heart failure.[1][2] Its unique effects stem from a dual mechanism of action targeting two key regulators of cardiomyocyte calcium (Ca²⁺) cycling.[3][4]

  • Na+/K+-ATPase (NKA) Inhibition: Like cardiac glycosides (e.g., digoxin), JTV-519 inhibits the NKA pump.[4] This leads to a slight increase in intracellular sodium (Na⁺), which in turn reduces the driving force for the Na⁺/Ca²⁺ exchanger (NCX) to extrude Ca²⁺. The resulting increase in intracellular Ca²⁺ concentration enhances the force of contraction (inotropy).[4][5]

  • SERCA2a Stimulation: Uniquely, JTV-519 also stimulates the activity of the Sarcoplasmic Reticulum Ca²⁺-ATPase isoform 2a (SERCA2a).[1][3] It achieves this by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a.[6][7][8] Enhanced SERCA2a activity leads to more rapid reuptake of Ca²⁺ from the cytosol into the sarcoplasmic reticulum (SR) during diastole, which improves myocardial relaxation (lusitropy) and also increases the SR Ca²⁺ load available for the next contraction.[3][5]

The dose-response is complex because these two actions may have different concentration dependencies. The SERCA2a-stimulating effect, which improves diastolic function, can be more potent and occur at lower concentrations (e.g., nanomolar ranges in failing heart preparations).[4][6] In contrast, the NKA inhibition, responsible for the primary inotropic effect, may become more dominant at higher concentrations. This can lead to a biphasic or bell-shaped dose-response curve where beneficial effects at lower doses might diminish or be counteracted by negative effects at higher doses.[9][10]

JTV519_Mechanism JTV-519 Dual Mechanism of Action cluster_Dose Dose-Dependent Effects cluster_Targets Molecular Targets cluster_Effects Cellular & Functional Outcomes JTV519 JTV-519 (Istaroxime) LowDose Lower Doses (e.g., ~1-100 nM) JTV519->LowDose HighDose Higher Doses (e.g., >0.3-1 µM) JTV519->HighDose SERCA2a SERCA2a Activation (via PLN dissociation) LowDose->SERCA2a Higher Potency HighDose->SERCA2a Sustained Effect NKA Na+/K+-ATPase Inhibition HighDose->NKA Dominant Effect Lusitropy Improved Diastolic Function (Lusitropy) • Faster Ca2+ reuptake • Enhanced relaxation SERCA2a->Lusitropy Inotropy Increased Contractile Force (Inotropy) • Higher cytosolic [Ca2+] • Increased SR Ca2+ load NKA->Inotropy Negative Potential Negative Effects • Decreased systolic tension • Pro-arrhythmic risk NKA->Negative (at supra-therapeutic doses) Inotropy->Lusitropy (via increased SR load)

Caption: Workflow for a cumulative dose-response experiment.

Section 3: Troubleshooting & Interpreting Unexpected Results

Question: I'm observing a "bell-shaped" or biphasic dose-response where the contractile benefit decreases at higher concentrations. Is this expected?

Answer: Yes, this is a known characteristic of JTV-519 and is often reported. [11]In failing human myocardium, for instance, a low dose (0.3 µM) was shown to increase developed tension, whereas a higher dose (1 µM) decreased it. [9][10] Causality: This phenomenon likely arises from the interplay of its dual mechanisms and potential off-target effects at higher concentrations.

  • Mechanism Interplay: At lower doses, the beneficial SERCA2a stimulation (improving SR load and relaxation) may be the dominant effect. As the concentration increases, strong NKA inhibition can lead to Ca²⁺ overload, which can impair relaxation and even reduce systolic tension if the SR becomes overloaded or if other Ca²⁺-handling processes are disrupted.

  • SERCA Inhibition at High Doses: Some studies have shown that at higher micromolar concentrations (IC50 values of 9-130 µM depending on Ca²⁺ levels), JTV-519 can actually inhibit SERCA activity, which would counteract its beneficial lusitropic effects seen at lower doses. [12]* Off-Target Effects: Like many pharmacological agents, very high concentrations may engage other ion channels or cellular processes, leading to a decline in the specific desired effect.

Troubleshooting Steps:

  • Confirm Your Concentration Range: Ensure your dose range spans from low nM to low µM. If you started at 0.5 µM, you may have missed the rising phase of the curve entirely.

  • Assess Diastolic Function: Carefully analyze relaxation kinetics (e.g., Tau of Ca²⁺ decay, relaxation velocity). A slowing of relaxation at high doses is a key indicator that you are moving into the detrimental side of the dose-response curve.

  • Check for Arrhythmic Events: Look for spontaneous Ca²⁺ sparks/waves or after-contractions at high doses, which indicate diastolic Ca²⁺ overload and cellular toxicity. [9]While JTV-519 is noted for its lower arrhythmogenic profile compared to classic NKA inhibitors, supra-therapeutic doses can still be problematic. [13]

Question: My results show high variability between different animal models or cell batches. How can I mitigate this?

Answer: High variability is a common challenge in heart failure research. The severity of the disease model can significantly impact the drug's effect.

Causality:

  • Disease State: The baseline dysfunction of Ca²⁺ handling in a failing heart is the very target of JTV-519. A model with severe SR Ca²⁺ leak (a hallmark of some heart failure types) may show a more robust response to the RyR2-stabilizing and SERCA2a-stimulating effects of JTV-519. [14][15][16]* Genetic Background: Different animal strains can have baseline differences in Ca²⁺ handling proteins.

  • Experimental Conditions: Small variations in temperature, pH, or pacing frequency can dramatically alter cardiomyocyte function.

Mitigation Strategies:

  • Model Characterization: Thoroughly characterize your heart failure model at baseline. Quantify key parameters like ejection fraction (in vivo) or baseline contractility and Ca²⁺ transient properties (in vitro) to allow for stratification of results.

  • Use of Paired Controls: Whenever possible, use tissue or cells from the same animal for both control and JTV-519 treatment groups (e.g., using one cardiac trabecula for vehicle and another for the drug).

  • Strict Protocol Standardization: Maintain rigorous consistency in all experimental parameters. For in vitro work, ensure consistent cell plating densities and culture times.

  • Increase Sample Size (n): A higher 'n' number is required to achieve statistical power when dealing with high biological variability. Use a power analysis to estimate the required sample size before starting the study.

Caption: Decision tree for troubleshooting JTV-519 experiments.

References

  • Title: JTV-519 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association Source: Portland Press URL: [Link]

  • Title: K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle Source: National Library of Medicine, PubMed URL: [Link]

  • Title: JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium Source: National Library of Medicine, PubMed Central URL: [Link]

  • Title: Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes Source: National Library of Medicine, PubMed URL: [Link]

  • Title: JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human Source: SciSpace URL: [Link]

  • Title: A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure Source: National Library of Medicine, PubMed URL: [Link]

  • Title: Istaroxime: A rising star in acute heart failure Source: National Library of Medicine, PubMed Central URL: [Link]

  • Title: Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: A new promising treatment for acute heart failure syndromes? Source: ResearchGate URL: [Link]

  • Title: Istaroxime – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials Source: National Library of Medicine, PubMed Central URL: [Link]

  • Title: Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition Source: National Library of Medicine, PubMed Central URL: [Link]

  • Title: Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes Source: National Library of Medicine, PubMed Central URL: [Link]

  • Title: Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features Source: National Library of Medicine, PubMed URL: [Link]

  • Title: The Clinical Study of the Safety and Efficacy of Istaroxime in Treatment of Acute Decompensated Heart Failure Source: ClinicalTrials.gov URL: [Link]

  • Title: High-Throughput Contractility Assay for Human Stem Cell-Derived Cardiomyocytes Source: Circulation Research - American Heart Association Journals URL: [Link]

  • Title: Cellular Mechanisms Underlying the Low Cardiotoxicity of Istaroxime Source: AHA Journals URL: [Link]

  • Title: What does biphasic dose response mean? Source: ResearchGate URL: [Link]

  • Title: Istaroxime by Windtree Therapeutics for Acute Heart Failure: Likelihood of Approval Source: Pharmaceutical Technology URL: [Link]

  • Title: A dual-targeted drug inhibits cardiac ryanodine receptor Ca 2+ leak but activates SERCA2a Ca 2+ uptake Source: The Journal of Clinical Investigation URL: [Link]

  • Title: Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure Source: Semantic Scholar URL: [Link]

  • Title: Approaches to High-Throughput Analysis of Cardiomyocyte Contractility Source: Frontiers in Physiology URL: [Link]

  • Title: Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure Source: MDPI URL: [Link]

  • Title: The Safety and Efficacy of Istaroxime for Pre-Cardiogenic Shock Source: ClinicalTrials.Veeva URL: [Link]

  • Title: Dopamine: biphasic dose responses Source: National Library of Medicine, PubMed URL: [Link]

  • Title: Cellular Mechanisms Underlying the Low Cardiotoxicity of Istaroxime Source: American Heart Association Journals URL: [Link]

  • Title: SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications Source: National Library of Medicine, PubMed Central URL: [Link]

  • Title: Evaluating cardiac risk: exposure response analysis in early clinical drug development Source: National Library of Medicine, PubMed Central URL: [Link]

  • Title: Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias Source: National Library of Medicine, PubMed Central URL: [Link]

  • Title: Medication Dosing for Heart Failure with Reduced Ejection Fraction: Opportunities and Challenges Source: National Library of Medicine, PubMed Central URL: [Link]

  • Title: Multi-Imaging Method to Assay the Contractile Mechanical Output of Micropatterned Human iPSC-Derived Cardiac Myocytes Source: National Library of Medicine, PubMed Central URL: [Link]

  • Title: Contractility - innoVitro GmbH Source: innoVitro GmbH URL: [Link]

Sources

JTV-519 Fumarate Technical Support Center: A Guide to Navigating Potential Off-Target Effects in Cardiac Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for JTV-519 fumarate (also known as K201). This resource is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of JTV-519 as a ryanodine receptor 2 (RyR2) stabilizer in cardiac tissue. As a potent modulator of intracellular calcium handling, JTV-519 holds great promise for conditions like cardiac arrhythmias and heart failure.[1] However, a thorough understanding of its complete pharmacological profile, including potential off-target effects, is critical for accurate data interpretation and successful experimental outcomes.

This guide provides in-depth technical information, troubleshooting advice, and detailed experimental protocols to help you proactively address and manage potential off-target effects of JTV-519 in your cardiac research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the pharmacology of JTV-519, with a focus on its known off-target interactions in cardiomyocytes.

Q1: What is the primary mechanism of action of JTV-519?

JTV-519 is a 1,4-benzothiazepine derivative designed to act as a stabilizer of the ryanodine receptor 2 (RyR2), the primary calcium release channel on the sarcoplasmic reticulum (SR) in cardiomyocytes.[1] Its therapeutic rationale is based on its ability to bind to RyR2 and hold it in a closed state, thereby reducing diastolic calcium leak from the SR.[1] This action is believed to prevent spontaneous calcium sparks and subsequent delayed afterdepolarizations (DADs) that can trigger cardiac arrhythmias.[1] The precise molecular mechanism, including the role of the accessory protein calstabin2 (FKBP12.6), is still a subject of some debate in the scientific community.[1]

Q2: Beyond RyR2, what are the known off-target effects of JTV-519 in cardiac tissue?

JTV-519 is recognized as a multi-channel blocker, meaning it can interact with several other ion channels and transporters in cardiomyocytes, which can influence the overall electrophysiological and functional outcomes of your experiments.[1][2] These off-target effects are a critical consideration in experimental design and data analysis. The primary off-target interactions include:

  • Sarcolemmal Ion Channels: JTV-519 has been reported to inhibit several key sarcolemmal ion currents, including the fast sodium current (INa), L-type calcium current (ICa,L), and various potassium currents such as the rapid delayed rectifier current (IKr, mediated by hERG channels) and the inward rectifier current (IK1).[2]

  • SERCA Pump: JTV-519 can inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, which is responsible for re-sequestering calcium into the SR during diastole.[3] This effect is dependent on the intracellular calcium concentration.

Q3: How does the off-target activity of JTV-519 on sarcolemmal ion channels impact cardiac electrophysiology?

The multi-ion channel blocking properties of JTV-519 can significantly alter the cardiomyocyte action potential (AP). Inhibition of INa can slow conduction, while blockade of ICa,L can reduce the AP plateau phase. Concurrently, inhibition of repolarizing potassium currents like IKr can prolong the action potential duration (APD). The net effect on the APD will therefore be a complex interplay of these competing effects. It is crucial to be aware that potent blockade of hERG channels (IKr) is a known risk factor for drug-induced long QT syndrome and torsades de pointes.

Q4: What is the nature of JTV-519's interaction with the SERCA pump?

Research has shown that JTV-519 acts as a Ca2+-dependent blocker of SERCA.[3] This means its inhibitory potency on SERCA increases as the cytosolic calcium concentration decreases. This is a critical detail, as it suggests that under diastolic conditions (low cytosolic Ca2+), JTV-519 may more potently inhibit SERCA, potentially impacting SR calcium load and diastolic function.

Q5: At what concentrations are the off-target effects of JTV-519 typically observed?

TargetSpecies/SystemIC50 / % InhibitionCalcium Concentration (for SERCA)Reference
SERCA Cardiac Muscle9 µM 0.25 µMDarcy YL, et al. (2016)[3]
19 µM 2 µMDarcy YL, et al. (2016)[3]
130 µM 200 µMDarcy YL, et al. (2016)[3]
L-type Ca2+ Current (ICa,L) Rat Ventricular Myocytes6.2% inhibition at 0.3 µMN/AA new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure.
22.0% inhibition at 1.0 µMN/AA new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure.
59.6% inhibition at 3.0 µMN/AA new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure.
hERG (IKr) N/APotent HERG K+ channel block reported, specific IC50 not consistently cited.N/ALeaky Ca2+ release channel/ryanodine receptor 2 causes seizures and sudden cardiac death in mice.
Sodium Current (INa) Guinea Pig CardiomyocytesInhibition reported, specific IC50 not consistently cited.N/AK201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes.
Potassium Currents (IK1, IKr) Guinea Pig CardiomyocytesInhibition reported, specific IC50 not consistently cited.N/AK201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes.

Note: The lack of consistent, directly cited IC50 values for all ion channels in the readily available literature highlights the importance of performing careful dose-response characterizations in your specific experimental system.

Part 2: Troubleshooting Guide for Experimental Challenges

This section is structured to help you identify and resolve common experimental issues that may arise due to the off-target effects of JTV-519.

Electrophysiology (Patch-Clamp) Experiments

Diagram: Workflow for Investigating Off-Target Ion Channel Effects

G cluster_0 Experimental Setup cluster_1 Data Acquisition & Analysis cluster_2 Troubleshooting Loop start Isolated Cardiomyocytes setup Whole-Cell Patch-Clamp Configuration start->setup protocol Apply Specific Voltage-Clamp Protocol setup->protocol record Record Ionic Current protocol->record analyze Analyze Current-Voltage (I-V) Relationship & Kinetics record->analyze issue Unexpected Results? analyze->issue check Review Protocol & Solutions issue->check refine Refine Experimental Conditions check->refine refine->protocol

Caption: A simplified workflow for identifying and troubleshooting off-target effects of JTV-519 on cardiac ion channels using patch-clamp electrophysiology.

Problem 1: Unexpected changes in action potential duration (APD) that don't correlate with RyR2 stabilization.

  • Plausible Cause: This is a classic indicator of off-target effects on sarcolemmal ion channels. Prolongation of the APD could be due to the inhibition of repolarizing K+ currents (like IKr), while a shortening could result from the inhibition of depolarizing Na+ or Ca2+ currents outweighing the K+ channel block.

  • Troubleshooting Steps:

    • Isolate Specific Currents: Use specific voltage-clamp protocols and pharmacological blockers to isolate and study the effect of JTV-519 on individual currents (INa, ICa,L, IKr, IK1).

    • Dose-Response Analysis: Perform a careful dose-response curve for JTV-519 on each of these currents to determine their respective IC50 values in your experimental system. This will help you understand the relative potency of JTV-519 on each channel.

    • Use a More Specific RyR2 Stabilizer as a Control: If available, use a more specific RyR2 stabilizer as a positive control to differentiate between effects due to RyR2 stabilization and off-target ion channel modulation.

Problem 2: Difficulty in obtaining a stable whole-cell recording after application of JTV-519.

  • Plausible Cause: While less common, high concentrations of any compound can affect membrane stability. However, it is more likely that the observed instability is related to the underlying health of the cardiomyocytes or technical aspects of the patch-clamp technique.

  • Troubleshooting Steps:

    • Verify Cell Health: Ensure your isolated cardiomyocytes are healthy and have clear striations, a quiescent state before patching, and a stable resting membrane potential.

    • Optimize Pipette Resistance: For adult cardiomyocytes, a pipette resistance of 2-4 MΩ is generally recommended. Too low a resistance can lead to dialysis of intracellular components and instability, while too high a resistance can increase series resistance and affect voltage clamp quality.

    • Check Seal Quality: Aim for a gigaohm seal (>1 GΩ) before breaking into the whole-cell configuration. A poor seal will result in a noisy and unstable recording.

    • Monitor Series Resistance: Continuously monitor the series resistance during the experiment. A sudden increase can indicate pipette clogging or a deteriorating seal. Compensate for series resistance electronically, but if it becomes too high (>10-15 MΩ), the recording may be unreliable.

Calcium Imaging and SERCA Activity Assays

Diagram: Investigating JTV-519's Impact on Sarcoplasmic Reticulum Calcium Handling

G cluster_0 On-Target Effect cluster_1 Off-Target Effect cluster_2 Net Outcome jtv JTV-519 ryr2 RyR2 Stabilization jtv->ryr2 serca SERCA Inhibition jtv->serca leak Reduced Diastolic Ca2+ Leak ryr2->leak outcome Altered SR Ca2+ Load & Ca2+ Transients leak->outcome uptake Reduced SR Ca2+ Uptake serca->uptake uptake->outcome

Sources

Technical Support Center: Managing Species-Specific Differences in JTV 519 Fumarate Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Species-Translation Gap

JTV 519 (K201) fumarate is a 1,4-benzothiazepine derivative acting as a multi-channel blocker, primarily celebrated for its ability to stabilize the Cardiac Ryanodine Receptor (RyR2) in its closed state.[1] While it shows immense promise in treating arrhythmias (CPVT) and heart failure, its efficacy profile is not uniform across species.[1]

This guide addresses the technical nuances of using JTV 519 in murine (mouse/rat) vs. non-rodent (rabbit/human) models. The discrepancy often lies not in the drug's failure, but in the physiological differences of Calcium (


) handling proteins (SERCA vs. NCX ratios) and RyR2 isoform sensitivity.[1]

Module 1: In Vitro Assay Optimization

Q1: I observe negative inotropy in my baseline human/rabbit cardiomyocytes. Is the drug toxic?

Diagnosis: Likely not toxicity, but a physiological consequence of RyR2 stabilization in species with high NCX activity.[1]

Technical Explanation:

  • Rodents (Mice/Rats): Rely heavily (~92%) on SERCA for

    
     removal.[1]
    
  • Large Mammals (Rabbits/Humans): Rely significantly more on the

    
     Exchanger (NCX) (~28-50%).[1][2]
    
  • Mechanism: JTV 519 reduces the open probability (

    
    ) of RyR2.[1] In a healthy, non-stressed human cardiomyocyte, this reduces the systolic 
    
    
    
    transient amplitude slightly because the "leak" that primes the junctional cleft is suppressed.[1] This manifests as negative inotropy at baseline.[1][2][3]

Troubleshooting Protocol:

  • Stress Test: Do not judge efficacy at rest. JTV 519 efficacy is state-dependent .[1]

  • Induce

    
     Overload:  Use Ouabain or Isoproterenol to induce diastolic 
    
    
    
    leak.[1]
  • Validation: In human trabeculae, JTV 519 should reverse the positive inotropy of Ouabain (preventing contracture) while improving diastolic relaxation.

Q2: My mouse model of CPVT is showing no response to JTV 519. Why?

Diagnosis: Domain-specific mutation resistance.[1]

Technical Explanation: JTV 519 stabilizes the interaction between the N-terminal (N) and Central (C) domains of RyR2 (the "zipping" hypothesis).[1][2][4]

  • Responsive: Mutations causing "unzipping" of the N-C domains.[1]

  • Resistant: Mutations in the C-terminal transmembrane domain or those that do not rely on FKBP12.6 dissociation.[1]

  • Controversy: There is debate regarding FKBP12.6 dependency.[1][5][6] While some data suggests JTV 519 forces FKBP12.6 rebinding, other data indicates it works in FKBP12.6 knockout mice, suggesting a direct allosteric effect on the channel pore.[1]

Actionable Steps:

  • Genotype Check: Verify if your CPVT mutation is N-terminal/Central (e.g., R2474S) vs. C-terminal.[1]

  • Concentration Window: Ensure you are working within 0.3 µM – 1.0 µM . Below 0.3 µM is often sub-therapeutic; above 1.0 µM risks SERCA inhibition (see Module 3).[1]

Module 2: Visualizing the Mechanism & Workflow

Figure 1: Mechanism of Action & Species Variance

This diagram illustrates the dual-action of JTV 519 on RyR2 and SERCA, highlighting where species-specific physiology alters the observed outcome.[1]

JTV519_Mechanism cluster_Rodent Rodent Physiology (High SERCA) cluster_Human Human/Rabbit Physiology (High NCX) JTV JTV 519 (K201) RyR2_Open RyR2 (Open State) Ca2+ Leak JTV->RyR2_Open Inhibits RyR2_Closed RyR2 (Stabilized) Reduced Leak JTV->RyR2_Closed Stabilizes FKBP FKBP12.6 JTV->FKBP Promotes Binding (Controversial) SERCA SERCA2a Pump JTV->SERCA Inhibits (>1.0 µM) Rodent_Effect Primary Effect: Reduced Spontaneous Sparks RyR2_Closed->Rodent_Effect Human_Effect Primary Effect: Improved Diastolic Relaxation (Baseline Negative Inotropy) RyR2_Closed->Human_Effect FKBP->RyR2_Closed Stabilizes

Caption: JTV 519 stabilizes RyR2 to reduce leak. In rodents, this suppresses sparks; in humans, it primarily aids diastolic relaxation but may lower baseline contractility.[1]

Module 3: Dosing & Pharmacokinetics

Q3: What is the precise therapeutic window to avoid off-target SERCA effects?

Data Summary: JTV 519 exhibits a biphasic effect.[1][2][7] At low concentrations, it is specific to RyR2.[1] At high concentrations, it inhibits SERCA, which can be detrimental (depleting SR stores).[1]

Table 1: Concentration-Dependent Effects of JTV 519

ConcentrationPrimary TargetPhysiological EffectRisk/Note
0.1 - 0.3 µM RyR2 (Weak)Minimal effect on leak.[1]Often sub-therapeutic in acute overload models.[1]
0.5 - 1.0 µM RyR2 (Optimal) Stabilizes closed state; reduces spark frequency.[1]Target Experimental Window.
> 1.0 µM RyR2 + SERCAReduced leak + Slower SR re-uptake.[1]Potential for negative inotropy in rodents.
> 10 µM SERCA + L-type CaChGlobal

suppression.[1]
Toxic/Off-target. IC50 for SERCA is ~9-19 µM depending on

.
Q4: How do I solubilize JTV 519 Fumarate for cellular perfusion?

Protocol:

  • Stock Solution: Dissolve JTV 519 Fumarate in DMSO to create a 10 mM stock.

    • Note: Fumarate salt improves stability but requires organic solvent for high-concentration stocks.[1]

  • Aliquot & Store: Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute into Tyrode’s buffer (or culture media) immediately before use.[1]

    • Final DMSO concentration: Must be < 0.1% (v/v) to avoid vehicle effects on cardiomyocytes.[1]

  • Pre-incubation: Perfusion time should be at least 5–10 minutes to reach equilibrium in tissue slices or isolated cells.[1]

Module 4: Troubleshooting Workflow

Figure 2: Experimental Decision Tree

Use this flow to diagnose "failed" experiments.

Troubleshooting Start Issue: Low/No Efficacy Observed Check_Conc Check Concentration Is it 0.5 - 1.0 µM? Start->Check_Conc Check_Species Check Species Model Check_Conc->Check_Species Yes Adjust_Conc Adjust to 1.0 µM Avoid >10 µM Check_Conc->Adjust_Conc No Rodent Rodent Model Check_Species->Rodent NonRodent Human/Rabbit Model Check_Species->NonRodent Rodent_Check Check Mutation Type (N-term vs C-term) Rodent->Rodent_Check NonRodent_Check Check Stressor (Is Ouabain/Iso present?) NonRodent->NonRodent_Check Baseline_Inotropy Baseline Negative Inotropy IS NORMAL NonRodent_Check->Baseline_Inotropy No Stressor Efficacy_Check Measure Diastolic Function (Relaxation Time) NonRodent_Check->Efficacy_Check With Stressor

Caption: Decision tree for diagnosing lack of efficacy. Note that baseline negative inotropy in non-rodents is a physiological artifact, not a failure.[1]

References

  • Kohno, M., et al. (2003).[1] "A new cardioprotective agent, JTV-519, improves defective channel gating of ryanodine receptor in heart failure."[1] American Journal of Physiology-Heart and Circulatory Physiology. Link[1]

  • Wehrens, X. H., et al. (2004).[1][6] "Protection from cardiac arrhythmia through ryanodine receptor-stabilizing protein calstabin2."[1] Science. Link[1]

  • Voigt, N., et al. (2012).[1] "JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium."[1][2] British Journal of Pharmacology.[1][3] Link

  • Tateishi, H., et al. (2009).[1][2][4] "Defective domain-domain interactions within the ryanodine receptor as a critical cause of diastolic Ca2+ leak in failing heart."[1] Cardiovascular Research.[1][5] Link[1]

  • Sankaranarayanan, A., et al. (2016).[1] "K201 (JTV519) is a Ca2+-dependent blocker of SERCA and a partial agonist of ryanodine receptors in striated muscle."[1][7] Molecular Pharmacology. Link

Sources

Troubleshooting unexpected results in JTV 519 fumarate electrophysiology studies

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center for JTV-519 (also known as K201) fumarate. As researchers, scientists, and drug development professionals, you are at the forefront of cardiovascular research. JTV-519 is a powerful but complex pharmacological tool. While its primary mechanism of action is the stabilization of the cardiac ryanodine receptor (RyR2), its multi-target profile can lead to unexpected results in sensitive electrophysiological assays.

This guide is structured to move beyond simple protocols. It is designed to provide you with the causal framework needed to understand your data, troubleshoot effectively, and design robust, self-validating experiments. We will explore not just the "how" but the critical "why" behind the observed phenomena.

Section 1: Core Mechanism & Expected Results

Q1: What is the primary, expected electrophysiological effect of JTV-519 in a cardiac myocyte?

A1: The principal and most well-documented effect of JTV-519 is the stabilization of the RyR2 channel in its closed state.[1][2] In many pathological conditions, such as heart failure or catecholaminergic polymorphic ventricular tachycardia (CPVT), the RyR2 channel becomes "leaky," permitting a spontaneous, arrhythmogenic release of Ca²⁺ from the sarcoplasmic reticulum (SR) during diastole.[1][3]

JTV-519 directly addresses this by binding to the RyR2 complex, which decreases the channel's open probability and inhibits this diastolic Ca²⁺ leak.[1] The direct, observable consequences of this action are:

  • Reduction in Spontaneous Ca²⁺ Sparks: A significant decrease in the frequency of localized Ca²⁺ release events during the diastolic interval.

  • Prevention of Ca²⁺ Waves: Inhibition of propagating waves of Ca²⁺ release that result from coalesced Ca²⁺ sparks.

  • Suppression of Delayed Afterdepolarizations (DADs): By preventing spontaneous diastolic Ca²⁺ release, JTV-519 inhibits the transient inward current (I_ti) carried by the sodium-calcium exchanger (NCX), thereby suppressing DADs, which are a common trigger for arrhythmias.

The mechanism is thought to involve either a direct conformational change of the RyR2 protein or by enhancing the binding of the stabilizing subunit calstabin2 (FKBP12.6) to the channel, although the latter's necessity is a subject of ongoing research.[3][4][5][6]

JTV519_Primary_Mechanism cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR2 RyR2 Channel (Leaky State) Ca_Leak Diastolic Ca²⁺ Leak (Sparks, Waves) RyR2->Ca_Leak allows SR_Ca High [Ca²⁺] DADs Delayed Afterdepolarizations (DADs) Ca_Leak->DADs causes JTV519 JTV-519 JTV519->RyR2

Caption: JTV-519's primary mechanism of action on RyR2.

Section 2: Troubleshooting Unexpected Calcium Imaging Results

Q2: I've applied JTV-519 to my cells and, contrary to expectations, the amplitude of my systolic Ca²⁺ transients has decreased. Why is this happening?

A2: This is a classic example of JTV-519's multi-target nature and a frequently encountered "unexpected" result. While you are correctly focused on its RyR2-stabilizing effect, a decrease in systolic transient amplitude points to a reduction in the total amount of Ca²⁺ available for release from the SR. There are two primary, scientifically-validated reasons for this observation:

  • Inhibition of SERCA: Studies have shown that JTV-519 can act as a Ca²⁺-dependent blocker of the Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA).[7][8] SERCA is the pump responsible for re-sequestering Ca²⁺ from the cytosol back into the SR during diastole. By inhibiting SERCA, JTV-519 reduces the rate and amount of SR Ca²⁺ loading, leading to a lower SR Ca²⁺ content. Consequently, the subsequent systolic release is smaller.

  • Inhibition of L-type Ca²⁺ Current (I_Ca): JTV-519 has been reported to inhibit the L-type Ca²⁺ current in some species.[9] This current provides the trigger for Ca²⁺-induced Ca²⁺ release (CICR). A reduction in this trigger current can lead to less robust activation of RyR2 channels and a smaller overall systolic Ca²⁺ transient.

Experimental Validation: To dissect these effects, you can design an experiment to measure SR Ca²⁺ content directly, often by rapid application of caffeine to empty the SR. A reduced caffeine-induced Ca²⁺ transient in the presence of JTV-519 would support the hypothesis of reduced SR load, likely via SERCA inhibition.

Q3: In some of my recordings, JTV-519 appears to slightly increase RyR2 activity before showing an inhibitory effect, or it seems to have no effect on low-activity channels. Is this an artifact?

A3: This is unlikely to be an artifact and may represent a nuanced aspect of JTV-519's pharmacology. Research has suggested that JTV-519 may act as a partial agonist on RyR channels under specific conditions.[7] This effect was observed on highly active RyR1 channels and on cardiac RyR2 channels under systolic (micromolar) Ca²⁺ concentrations, but not under diastolic (nanomolar) Ca²⁺ conditions.[7]

Therefore, if your experimental model has a sub-population of highly active or "sensitized" RyR2 channels, or if you are measuring activity at elevated Ca²⁺ concentrations, you might briefly observe an increase in open probability before the predominant inhibitory/stabilizing effect takes over. This highlights the importance of the ionic and channel state-dependent nature of the drug's action.

Section 3: Troubleshooting Unexpected Patch-Clamp Results

Q4: I'm recording action potentials, and JTV-519 is causing significant Action Potential Duration (APD) prolongation. Is this related to its effect on RyR2?

A4: No, this is a distinct and critical off-target effect . JTV-519 is a known multi-channel blocker, and APD prolongation is primarily caused by its inhibition of sarcolemmal potassium currents, particularly the rapid delayed rectifier potassium current, I_Kr (encoded by the hERG gene).[3][10]

  • Causality: The I_Kr current is essential for phase 3 repolarization of the cardiac action potential. By blocking this current, JTV-519 reduces the outward flow of K⁺ ions, slowing repolarization and prolonging the APD. This is a significant finding, as drug-induced hERG block and APD prolongation can be pro-arrhythmic, potentially leading to early afterdepolarizations (EADs) and Torsades de Pointes.

  • Self-Validation: To confirm this, you can perform voltage-clamp experiments specifically designed to isolate I_Kr. Observing a reduction in I_Kr tail currents upon JTV-519 application would validate this off-target effect in your system.

Q5: My action potential upstroke velocity (dV/dt_max) is reduced after applying JTV-519. What is the mechanism?

A5: This observation points to another of JTV-519's off-target activities: inhibition of the peak cardiac sodium current (I_Na).[3][9] The rapid upstroke (Phase 0) of the cardiac action potential is almost entirely dependent on the massive influx of Na⁺ through voltage-gated sodium channels. A reduction in this peak current will slow the rate of depolarization, manifesting as a decreased dV/dt_max. This effect is separate from its actions on Ca²⁺ handling and K⁺ currents.

Summary of JTV-519's Known Electrophysiological Targets
Target Channel/ProteinPrimary Effect of JTV-519Consequence in Electrophysiology / Ca²⁺ Imaging
RyR2 (Primary Target)Stabilizes closed stateReduces diastolic Ca²⁺ leak, suppresses DADs[1]
SERCA Inhibition (Ca²⁺-dependent)Reduces SR Ca²⁺ load, decreases systolic Ca²⁺ transient amplitude[7][8]
I_Kr (hERG) InhibitionProlongs Action Potential Duration (APD)[3][10]
Peak I_Na InhibitionDecreases AP upstroke velocity (dV/dt_max)[3][9]
Late I_Na InhibitionShortens APD in disease states with elevated Late I_Na[3]
I_K1 InhibitionMay slightly depolarize resting membrane potential
L-type I_Ca Inhibition (species-dependent)Reduces CICR trigger, may decrease systolic Ca²⁺ transient[9]

Section 4: General Methodological Troubleshooting

Q6: I am not observing any significant effect of JTV-519 at my target concentration. What are the most common experimental pitfalls?

A6: Assuming the compound is of high purity and correctly identified, a lack of effect often stems from preclinical experimental variables:

  • Drug Solubility and Stability: JTV-519 fumarate has specific solubility characteristics. Ensure you are using a validated solvent (e.g., DMSO for a high-concentration stock) and that the final concentration of the solvent in your aqueous recording solution is minimal (<0.1%) and consistent across control and experimental groups. Prepare fresh stock solutions regularly and store them protected from light and at the appropriate temperature (e.g., -20°C or -80°C) to prevent degradation.

  • Dose-Response: The effect of JTV-519 is dose-dependent. Some studies have noted a lack of improvement or even a decline in function at certain concentrations (e.g., no improvement at 0.3 µM and a decline at 1 µM in some failing heart models).[1] It is crucial to perform a full dose-response curve (e.g., 0.1 µM to 10 µM) to characterize its effects in your specific model.

  • Cell Health and Dialysis: In whole-cell patch-clamp, intracellular contents are dialyzed with the pipette solution.[11] This can lead to the washout of crucial cytosolic factors that may modulate JTV-519's action. If you suspect this is an issue, consider using the perforated patch technique, which preserves the intracellular milieu.

  • Baseline Channel State: As discussed, the effect of JTV-519 may be most pronounced on "leaky" or pathologically modified RyR2 channels. If you are using healthy, control cells with minimal baseline diastolic Ca²⁺ leak, the effect of a RyR2 stabilizer will be inherently less dramatic.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Off_Target Is the result explained by a known off-target effect? (e.g., APD Prolongation, Decreased Transient) Start->Check_Off_Target Check_Experimental Could this be a methodological issue? Check_Off_Target->Check_Experimental No Conclusion_Off_Target Result is likely due to multi-channel pharmacology. Consult target table. Check_Off_Target->Conclusion_Off_Target Yes Check_Model Is the baseline state of the cell (e.g., healthy vs. disease) influencing the outcome? Check_Experimental->Check_Model No Conclusion_Method Optimize protocol: - Remake solutions - Run dose-response - Check cell viability Check_Experimental->Conclusion_Method Yes Check_Drug Drug Prep & Stability Check_Dose Dose-Response Check_Health Cell Health / Dialysis Conclusion_Model Effect is context-dependent. Compare directly with appropriate control model. Check_Model->Conclusion_Model Yes Conclusion_Method->Check_Drug Conclusion_Method->Check_Dose Conclusion_Method->Check_Health

Caption: A logical workflow for troubleshooting JTV-519 results.

Section 5: Experimental Protocols

Protocol: Whole-Cell Current-Clamp Recording of Action Potentials

This protocol provides a framework for assessing the effect of JTV-519 on action potential morphology in isolated cardiomyocytes.

  • Cell Preparation: Isolate ventricular myocytes using a standard enzymatic digestion protocol appropriate for your species of interest. Allow cells to stabilize in a Tyrode's solution for at least 30 minutes before patching.

  • Solutions:

    • External Solution (Tyrode's, in mM): 140 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP. pH adjusted to 7.2 with KOH.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording:

    • Establish a gigaohm (>1 GΩ) seal on a healthy, rod-shaped myocyte.

    • Rupture the membrane to achieve the whole-cell configuration. Allow the cell to dialyze and stabilize for 3-5 minutes.

    • Switch the amplifier to current-clamp mode.

    • Elicit action potentials by injecting brief (2-4 ms) suprathreshold current pulses at a steady frequency (e.g., 1 Hz).

  • Data Acquisition:

    • Record a stable baseline of at least 20-30 action potentials. Key parameters to measure are: Resting Membrane Potential (RMP), APD at 50% and 90% repolarization (APD₅₀, APD₉₀), amplitude, and maximum upstroke velocity (dV/dt_max).

  • Drug Application:

    • Perfuse the recording chamber with the external solution containing the desired concentration of JTV-519 (and the equivalent vehicle concentration for control experiments).

    • Allow 3-5 minutes for the drug to equilibrate and reach its full effect.

  • Post-Drug Recording: Record another series of action potentials under steady-state drug effect and re-analyze the key parameters.

  • Washout (Optional): Perfuse the chamber with the drug-free external solution to determine the reversibility of the observed effects.

References

  • JTV-519 - Wikipedia. (n.d.). Wikipedia. [Link]

  • Lehnart, S. E., et al. (2006). Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure. Proceedings of the National Academy of Sciences, 103(20), 7562–7567. [Link]

  • Yano, M., et al. (2003). A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure. Circulation, 107(3), 477–484. [Link]

  • Sedej, S., et al. (2010). JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium. British Journal of Pharmacology, 161(8), 1724–1737. [Link]

  • Nakatani, Y., et al. (2005). Effects of JTV-519 on stretch-induced manifestations of mechanoelectric feedback. Journal of Cardiovascular Electrophysiology, 16(2), 199–205. [Link]

  • Venetucci, L. A., et al. (2008). K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes. American Journal of Physiology-Heart and Circulatory Physiology, 294(3), H1243–H1252. [Link]

  • Hunt, D. J., et al. (2007). K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association. Biochemical Journal, 404(3), 431–438. [Link]

  • Díaz-Sylván, P. L., et al. (2016). K201 (JTV-519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle. Molecular Pharmacology, 90(1), 1–9. [Link]

  • Copello, J. A., et al. (2023). A dual-targeted drug inhibits cardiac ryanodine receptor Ca 2+ leak but activates SERCA2a Ca 2+ uptake. Life Science Alliance, 6(11), e202302146. [Link]

  • Ca2+ Release Channels (Ryanodine Receptors) and Arrhythmogenesis. (2016). Thoracic Key. [Link]

  • Lehnart, S. E., et al. (2008). Leaky Ca2+ release channel/ryanodine receptor 2 causes seizures and sudden cardiac death in mice. Journal of Clinical Investigation, 118(6), 2230–2245. [Link]

  • Hohl, M., et al. (2015). Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes. PLOS ONE, 10(6), e0128225. [Link]

Sources

Why does JTV 519 show reduced efficacy at higher concentrations

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the . As Senior Application Scientists with extensive field experience in cardiac electrophysiology and pharmacology, we have designed this guide to address common questions and troubleshooting scenarios encountered during experimentation with JTV-519. Our goal is to provide you with the technical insights and practical guidance necessary to ensure the success and integrity of your research.

Frequently Asked Questions (FAQs)

Q1: We've observed that JTV-519 (K201) shows reduced efficacy, and in some cases, a decline in functional improvement, at higher concentrations in our cardiac myocyte models. Why is this happening?

This is a critical and frequently observed phenomenon with JTV-519, often described as a bell-shaped or U-shaped dose-response curve. While seemingly counterintuitive, this effect is rooted in the compound's complex pharmacology and its engagement with multiple cellular targets beyond its primary site of action on the ryanodine receptor 2 (RyR2).

At optimal, lower concentrations (typically in the nanomolar to low micromolar range), JTV-519 effectively executes its primary function: stabilizing the closed state of RyR2 channels. This action reduces diastolic calcium leak from the sarcoplasmic reticulum (SR), a key factor in the pathophysiology of cardiac arrhythmias and heart failure.[1][2]

However, as the concentration of JTV-519 increases, it begins to engage with other ion channels and calcium-handling proteins, leading to off-target effects that can counteract its therapeutic benefits.

Key Mechanisms for Reduced Efficacy at Higher Concentrations:

  • Inhibition of L-type Calcium Channels (ICa-L): At higher concentrations (e.g., 3 µmol·L−1 and above), JTV-519 can inhibit the L-type calcium current.[3] This current is the primary trigger for calcium-induced calcium release (CICR) from the SR. By blocking this channel, JTV-519 reduces the influx of calcium that initiates myocyte contraction, leading to a negative inotropic effect (reduced contractility).

  • Inhibition of SERCA: JTV-519 has been shown to inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) in a calcium-dependent manner.[4] SERCA is responsible for pumping calcium back into the SR, a crucial step for muscle relaxation and for maintaining SR calcium load for subsequent contractions. Inhibition of SERCA can lead to a decrease in SR calcium content and, consequently, reduced contractility.

  • Broad-Spectrum Ion Channel Blockade: JTV-519 is a multi-channel blocker, affecting not only L-type calcium channels but also sodium (INa) and potassium (IKr, IK1) currents.[3][5] This broad-spectrum activity at higher concentrations can alter the cardiac action potential in complex ways, potentially leading to pro-arrhythmic effects or a general depression of cardiac function.

The following diagram illustrates the dose-dependent effects of JTV-519:

G cluster_0 Low Concentration JTV-519 cluster_1 High Concentration JTV-519 RyR2 Stabilization RyR2 Stabilization Reduced Diastolic Ca2+ Leak Reduced Diastolic Ca2+ Leak RyR2 Stabilization->Reduced Diastolic Ca2+ Leak Leads to Therapeutic Effect Therapeutic Effect Reduced Diastolic Ca2+ Leak->Therapeutic Effect Results in L-type Ca2+ Channel Inhibition L-type Ca2+ Channel Inhibition Reduced Efficacy/Toxicity Reduced Efficacy/Toxicity L-type Ca2+ Channel Inhibition->Reduced Efficacy/Toxicity SERCA Inhibition SERCA Inhibition SERCA Inhibition->Reduced Efficacy/Toxicity Other Ion Channel Blockade Other Ion Channel Blockade Other Ion Channel Blockade->Reduced Efficacy/Toxicity JTV-519 Concentration JTV-519 Concentration JTV-519 Concentration->RyR2 Stabilization Optimal JTV-519 Concentration->L-type Ca2+ Channel Inhibition Excessive

Caption: Dose-dependent effects of JTV-519.

Troubleshooting Guides

Issue 1: My dose-response curve for JTV-519 is bell-shaped. How can I confirm the optimal concentration?

A bell-shaped dose-response curve is a strong indicator of the dual effects of JTV-519. To identify the optimal therapeutic window, a carefully designed concentration-response experiment is essential.

Experimental Protocol: Determining the Optimal Concentration of JTV-519

Objective: To identify the concentration range where JTV-519 exhibits maximal efficacy for reducing diastolic calcium leak without significant negative inotropic effects.

Materials:

  • Isolated cardiac myocytes (e.g., from rat, rabbit, or human iPSC-CMs)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Confocal microscope with line-scan capabilities

  • Field stimulator

  • JTV-519 stock solution (in DMSO)

  • Tyrode's solution (or appropriate physiological buffer)

Procedure:

  • Cell Preparation: Load isolated cardiomyocytes with Fluo-4 AM according to the manufacturer's protocol.

  • Perfusion: Place the cells in a perfusion chamber on the microscope stage and perfuse with Tyrode's solution at 37°C.

  • Baseline Recording: Electrically stimulate the myocytes at a physiological frequency (e.g., 1 Hz) and record baseline calcium transients and diastolic calcium levels for at least 5 minutes.

  • Concentration Titration:

    • Begin with a low concentration of JTV-519 (e.g., 10 nM) and perfuse for 10-15 minutes to allow for equilibration.

    • Record calcium transients and diastolic calcium.

    • Increase the concentration of JTV-519 in a stepwise manner (e.g., 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM).

    • At each concentration, allow for equilibration and record the relevant parameters.

  • Data Analysis:

    • Measure the following parameters for each concentration:

      • Diastolic calcium level

      • Calcium transient amplitude

      • Frequency of spontaneous calcium sparks (a measure of diastolic calcium leak)

    • Plot the percentage change from baseline for each parameter against the JTV-519 concentration.

Expected Results and Interpretation:

JTV-519 ConcentrationDiastolic Ca2+ Leak (Sparks)Ca2+ Transient AmplitudeInterpretation
Low (e.g., 10-300 nM) DecreasedMaintained or slightly increasedTherapeutic Window: Effective RyR2 stabilization without significant off-target effects.
High (e.g., >1 µM) DecreasedSignificantly decreasedReduced Efficacy: Off-target inhibition of ICa-L and/or SERCA dominates.

The following workflow diagram outlines the process for determining the optimal concentration:

G A Prepare and Load Cardiomyocytes with Fluo-4 AM B Record Baseline Calcium Transients (1 Hz stimulation) A->B C Perfuse with Increasing Concentrations of JTV-519 B->C D Record Calcium Transients and Sparks at Each Concentration C->D E Analyze Diastolic Ca2+ Leak and Transient Amplitude D->E F Plot Dose-Response Curve E->F G Identify Optimal Therapeutic Window F->G

Caption: Workflow for determining the optimal JTV-519 concentration.

Issue 2: At higher concentrations of JTV-519, I'm observing a decrease in contractility. How can I investigate the potential off-target effects on L-type calcium channels and SERCA?

To dissect the mechanisms behind the negative inotropic effects of high-concentration JTV-519, you can perform specific experiments to assess its impact on L-type calcium currents and SERCA activity.

Protocol 2A: Assessing the Effect of JTV-519 on L-type Calcium Current (ICa-L)

Methodology: Whole-cell patch-clamp electrophysiology.

Procedure:

  • Cell Preparation: Isolate single ventricular myocytes.

  • Patch-Clamp: Establish a whole-cell patch-clamp configuration. Use an internal solution containing a calcium buffer (e.g., EGTA) and an external solution designed to isolate ICa-L (e.g., containing blockers for sodium and potassium channels).

  • Voltage Protocol: Apply a voltage-clamp protocol to elicit ICa-L (e.g., depolarizing steps from a holding potential of -40 mV).

  • JTV-519 Application: Record baseline ICa-L. Perfuse the cell with a high concentration of JTV-519 (e.g., 3 µM) and record ICa-L again.

  • Analysis: Compare the peak ICa-L density before and after JTV-519 application. A significant reduction indicates inhibition of L-type calcium channels.

Protocol 2B: Assessing the Effect of JTV-519 on SERCA Activity

Methodology: Measurement of SR calcium uptake in isolated SR vesicles or permeabilized myocytes.

Procedure:

  • Preparation: Isolate SR microsomes from cardiac tissue.

  • Calcium Uptake Assay:

    • Resuspend the SR vesicles in a buffer containing a fluorescent calcium indicator (e.g., Fura-2) and ATP.

    • Initiate calcium uptake by adding a known amount of calcium.

    • Monitor the decrease in extra-vesicular calcium concentration over time.

  • JTV-519 Application: Perform the assay in the presence and absence of high concentrations of JTV-519 (e.g., 10 µM).

  • Analysis: Compare the rate of calcium uptake in the presence and absence of JTV-519. A slower rate of uptake in the presence of the compound indicates SERCA inhibition.[4]

By systematically evaluating the dose-dependent effects of JTV-519 on its primary and off-targets, researchers can better understand its complex pharmacological profile and design experiments that more accurately reflect its therapeutic potential.

References

  • K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association. Biochemical Journal. [Link]

  • JTV-519 - Wikipedia. Wikipedia. [Link]

  • JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium. PubMed Central. [Link]

  • K201 (JTV-519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle. Molecular Pharmacology. [Link]

  • K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes. PubMed Central. [Link]

  • Effect of K201, a novel antiarrhythmic drug on calcium handling and arrhythmogenic activity of pulmonary vein cardiomyocytes. British Journal of Pharmacology. [Link]

  • A dual-targeted drug inhibits cardiac ryanodine receptor Ca 2+ leak but activates SERCA2a Ca 2+ uptake. EMBO Molecular Medicine. [Link]

Sources

Controlling for the multi-channel blocking activity of JTV 519 fumarate in experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Controlling for Multi-Channel Blocking Activity

Welcome to the technical support center for JTV-519 fumarate (also known as pilsicainide or K201). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on navigating the experimental complexities arising from the compound's multi-channel blocking activity. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge and protocols to design robust experiments and accurately interpret your data.

Frequently Asked Questions (FAQs)

What is JTV-519 and what are its primary molecular targets?

JTV-519 (pilsicainide) is a 1,4-benzothiazepine derivative that exhibits complex pharmacology due to its interaction with multiple cellular targets.[1] Initially investigated for its cardioprotective effects, its mechanism of action is now understood to be multi-faceted.

Its primary targets include:

  • Ryanodine Receptor 2 (RyR2): JTV-519 is well-known for its ability to stabilize the closed state of the RyR2 channel, which is crucial for regulating calcium release from the sarcoplasmic reticulum (SR) in cardiac myocytes.[1][2] It achieves this by increasing the binding affinity of calstabin-2 (FKBP12.6) to RyR2, thereby preventing diastolic Ca2+ leak that can trigger arrhythmias.[2][3]

  • Fast Sodium Channels (Nav1.5): As a class Ic antiarrhythmic agent, pilsicainide functions as a potent blocker of fast sodium channels.[4][5][6] This action slows the rapid depolarization phase of the cardiac action potential, thus reducing the excitability of cardiac tissue.[4][6]

  • Other Ion Channels: JTV-519 also inhibits other sarcolemmal currents, including L-type Ca2+ channels and various potassium currents (IKr, IK1).[7]

This multi-channel activity, while potentially beneficial therapeutically, presents a significant challenge in experimental settings where the goal is to elucidate the specific role of one of its targets.

I am seeing unexpected effects in my experiment. How do I know which channel is responsible?

This is a critical question when working with a multi-channel blocker. Dissecting the contribution of each target requires a systematic approach involving both experimental design and specific pharmacological tools. The key is to create experimental conditions that isolate the activity of the channel of interest.

Here’s a logical workflow to begin troubleshooting:

Caption: Troubleshooting workflow for ambiguous JTV-519 results.

What are the recommended concentrations of JTV-519 to use in my experiments?

The optimal concentration of JTV-519 is highly dependent on the specific research question and the experimental system. It is crucial to perform a dose-response curve to determine the effective concentration range for your specific application. However, some general guidance from the literature can be a starting point:

ApplicationTypical Concentration RangeKey Considerations
RyR2 Stabilization0.1 - 1 µMHigher concentrations (>1 µM) may lead to off-target effects and a decline in the desired response.[1]
Sodium Channel Blockade1 - 10 µMThe IC50 for Nav1.5 block is generally in the low micromolar range.
General Cardioprotection0.3 - 1 µMStudies have shown a dose-dependent response, with no improvement seen at 0.3 µM and a decline at 1 µM in some heart failure models.[1]

It is imperative to validate the optimal concentration in your specific experimental setup.

Troubleshooting Guides

Issue 1: Difficulty Isolating the Effect of JTV-519 on RyR2 from its Effects on Sarcolemmal Ion Channels.

Cause: The multi-channel blocking activity of JTV-519 can confound the interpretation of results, especially in whole-cell electrophysiology or functional assays in intact cells where multiple ion channels are active.

Solution: Experimental Strategies to Isolate RyR2 Activity

  • Use of Saponin-Permeabilized Cells: This technique allows for the clamping of the sarcolemmal membrane potential and direct access to the sarcoplasmic reticulum. By controlling the intracellular environment, the influence of sarcolemmal ion channels can be minimized.

  • Isolated SR Vesicles: Studying JTV-519's effect on Ca2+ release in isolated SR vesicles provides a direct measure of its impact on RyR2 without the interference of other cellular components.[8]

  • Single-Channel Recordings: Reconstituting purified RyR2 channels into planar lipid bilayers allows for the direct measurement of channel activity in a highly controlled environment, completely eliminating the influence of other ion channels.[9]

  • Specific Pharmacological Blockers: In intact cell preparations, pre-incubate with specific blockers for the channels you want to exclude. For example, use a high concentration of a selective sodium channel blocker (e.g., tetrodotoxin, if the channel subtype is sensitive) and a selective L-type calcium channel blocker (e.g., nifedipine) to isolate the effects on intracellular calcium handling.

Protocol: Isolating RyR2-Mediated Calcium Sparks in Permeabilized Myocytes

  • Cell Preparation: Isolate ventricular myocytes from the animal model of interest.

  • Permeabilization: Briefly expose the myocytes to a low concentration of saponin (e.g., 50 µg/mL for 30-60 seconds) in a mock intracellular solution to selectively permeabilize the sarcolemma.

  • Calcium Imaging: Load the permeabilized cells with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM).

  • Experimental Chamber: Place the cells in a chamber on an inverted confocal microscope and perfuse with an internal solution containing ATP and an ATP-regenerating system.

  • Pharmacological Blockade: Perfuse the cells with a solution containing specific blockers for sarcolemmal channels (e.g., tetrodotoxin, nifedipine, and relevant potassium channel blockers).

  • JTV-519 Application: Once a stable baseline of Ca2+ sparks is established, apply JTV-519 at the desired concentration and observe the change in spark frequency and amplitude.

Caption: Experimental workflow for isolating RyR2 activity.

Issue 2: Inconsistent or Unreliable Electrophysiology Recordings with JTV-519.

Cause: Electrophysiological recordings can be sensitive to a variety of factors, and the introduction of a multi-channel blocker can add another layer of complexity. Common issues include unstable recordings, high leak currents, and difficulty in achieving a giga-ohm seal.[10]

Solution: Best Practices for Electrophysiology with JTV-519

  • Solution Quality: Ensure all solutions are freshly prepared and filtered (0.2 µm filter) to remove any precipitates that could interfere with seal formation.[11] The osmolarity and pH of your internal and external solutions should be carefully matched to the cell type.[12]

  • Pipette Preparation: Fire-polish your recording pipettes to create a smooth surface, which promotes a high-resistance seal.[11]

  • Cell Health: Use healthy, viable cells for your recordings. Poor cell health can lead to leaky membranes and unstable recordings.

  • Voltage Protocol Design: Design your voltage protocols to specifically probe the channel of interest.[13] For example, to study Nav1.5, use a protocol with a holding potential that favors the resting state and a depolarizing step that elicits a robust inward current.

  • Use-Dependence: Be aware that the blocking effect of JTV-519 on sodium channels is use-dependent, meaning the degree of block increases with the frequency of channel activation.[14] Your stimulation frequency should be consistent across experiments.

  • Control for Leak Currents: Always perform a leak subtraction protocol to remove any contaminating currents.[15]

Protocol: Whole-Cell Voltage-Clamp Recording of INa

  • Cell Culture: Plate cells expressing the sodium channel of interest (e.g., HEK293 cells stably expressing Nav1.5) on glass coverslips.

  • Solution Preparation: Prepare and filter your external and internal solutions. The external solution should be designed to minimize other currents (e.g., by replacing Ca2+ with Ba2+ or using blockers for other channels).

  • Patching: Approach a cell with a fire-polished borosilicate glass pipette filled with the internal solution. Apply gentle suction to form a giga-ohm seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage Protocol: Hold the cell at a negative potential (e.g., -100 mV) to ensure most sodium channels are in the resting state. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit the sodium current.

  • JTV-519 Application: After recording baseline currents, perfuse the cell with the external solution containing JTV-519 and repeat the voltage protocol.

  • Data Analysis: Measure the peak inward current at each voltage step before and after JTV-519 application and construct a current-voltage (I-V) relationship.

References

  • JTV-519 - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • Wehrens, X. H. T., et al. (2006). Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias. Proceedings of the National Academy of Sciences, 103(19), 7474-7479. [Link]

  • pilsicainde hydrochloride | Dosing & Uses. (n.d.). medtigo. Retrieved February 3, 2026, from [Link]

  • Yano, M., et al. (2003). A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure. American Journal of Physiology-Heart and Circulatory Physiology, 285(4), H1464-H1471. [Link]

  • Pilsicainide. (2010). Drugs, 70(3), 295-313. [Link]

  • Wehrens, X. H. T., et al. (2005). Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure. Proceedings of the National Academy of Sciences, 102(27), 9607-9612. [Link]

  • US6979547B2 - Methods for designing specific ion channel blockers - Google Patents. (n.d.).
  • Ca2+ Release Channels (Ryanodine Receptors) and Arrhythmogenesis. (2016). Thoracic Key. [Link]

  • Sedej, S., et al. (2011). JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium. British Journal of Pharmacology, 163(4), 799-812. [Link]

  • Hunt, D. J., et al. (2007). K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association. Biochemical Journal, 404(3), 431-438. [Link]

  • Diaz-Sylvester, P. L., et al. (2016). K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle. Molecular Pharmacology, 90(2), 111-119. [Link]

  • De Novo Generation-Based Design of Potential Computational Hits Targeting the GluN1-GluN2A Receptor. (2022). Molecules, 27(15), 5022. [Link]

  • Electrophysiological Approaches for the Study of Ion Channel Function. (2020). Methods in Molecular Biology, 2109, 1-21. [Link]

  • A Short Guide to Electrophysiology and Ion Channels. (2017). The Journal of Undergraduate Neuroscience Education, 15(2), A135-A142. [Link]

  • Optimizing experimental designs for model selection of ion channel drug-binding mechanisms. (2021). Journal of The Royal Society Interface, 18(177), 20210047. [Link]

  • Macroscopic control of cell electrophysiology through ion channel expression. (2022). eLife, 11, e78746. [Link]

  • Electrophysiological Methods for the Study of TRP Channels. (2014). TRP Channels, 185-207. [Link]

  • Pilsicainide - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • Electrophysiological Recording Techniques. (n.d.). Drexel University. Retrieved February 3, 2026, from [Link]

  • Ion Channel Screening - Assay Guidance Manual. (2012). NCBI Bookshelf. [Link]

  • What is the mechanism of Pilsicainide?. (2024). Patsnap Synapse. [Link]

  • Efficient Characterization of Use-Dependent Ion Channel Blockers by Real-Time Monitoring of Channel State. (2009). ASSAY and Drug Development Technologies, 7(4), 384-394. [Link]

  • Modification of multiple ion channel functions in vivo by pharmacological inhibition: observation by threshold tracking and modeling. (2017). The Journal of Medical Investigation, 64(1.2), 30-38. [Link]

  • #LabHacks: Tips for improving your electrophysiology… | Scientifica. (2019). Retrieved February 3, 2026, from [Link]

  • Optogenetics for Investigating and Targeting Hallmark Traits of Cancer. (2022). Cancers, 14(19), 4809. [Link]

  • PILSICAINIDE HYDROCHLORIDE Capsules 50mg "SAWAI". (n.d.). Kusuri-no-Shiori(Drug Information Sheet). Retrieved February 3, 2026, from [Link]

  • Case Study: Structure of Ion Channels. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

Validation & Comparative

Validating the Anti-Arrhythmic Effects of JTV 519 Fumarate (K201) Against Standard Therapies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Calcium Handling Modulation

Current Landscape: Standard anti-arrhythmic drugs (AADs)—specifically Class I (Na⁺ blockers like Flecainide) and Class III (K⁺ blockers like Amiodarone)—function primarily by altering the cardiac Action Potential (AP). While effective, they carry significant risks of pro-arrhythmia (e.g., Torsades de Pointes) and negative inotropy, particularly in patients with structural heart disease (SHD).[1]

The JTV 519 Paradigm: JTV 519 (K201) represents a mechanistic departure from surface membrane ion channel blockade to intracellular calcium handling stabilization .[1] By targeting the Ryanodine Receptor 2 (RyR2) on the Sarcoplasmic Reticulum (SR), JTV 519 prevents the "calcium leak" that triggers Delayed Afterdepolarizations (DADs), a primary driver of atrial fibrillation (AF) and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1]

This guide outlines the experimental framework required to validate JTV 519’s efficacy, contrasting it with standard-of-care agents through rigorous in vitro, ex vivo, and in vivo protocols.[1]

Mechanistic Differentiation

To validate JTV 519, one must first prove its unique site of action compared to standard therapies.[1]

Comparative Mechanism Analysis
  • Flecainide (Class Ic): Slows conduction velocity via Naᵥ1.5 blockade.[1] Risk:[1] Re-entrant circuits in scarred tissue.[1]

  • Amiodarone (Class III): Prolongs repolarization via hERG/I_Kr blockade.[1] Risk:[1] QT prolongation and EAD-triggered arrhythmias.[1]

  • JTV 519: Stabilizes RyR2-Calstabin2 (FKBP12.6) interaction.[1][2][3] Benefit: Prevents diastolic Ca²⁺ leak without impairing systolic contractility.[1]

Visualization: Pathway & Target Interaction

The following diagram illustrates the divergent pathways of JTV 519 versus Amiodarone and Flecainide.[1]

G Stress Cardiac Stress (Ischemia/HF) PKA PKA/CaMKII Hyperphosphorylation Stress->PKA RyR2 RyR2 Complex (Destabilized) PKA->RyR2 Dissociates FKBP12.6 Leak Diastolic Ca2+ Leak RyR2->Leak DAD Delayed After- depolarizations (DADs) Leak->DAD NCX Activation Arrhythmia Triggered Arrhythmia (VT / AF) DAD->Arrhythmia JTV JTV 519 (K201) JTV->RyR2 Stabilizes Closed State (Rebinds FKBP12.6) Flec Flecainide (Na+ Block) Flec->Arrhythmia Blocks Conduction (Downstream) Amio Amiodarone (K+ Block) Amio->Arrhythmia Prolongs Refractoriness (Downstream)

Figure 1: Mechanism of Action Comparison. JTV 519 acts upstream at the SR Ca²⁺ release channel (RyR2), whereas Flecainide and Amiodarone act downstream on surface membrane currents.[1]

Comparative Efficacy Data

The following table summarizes key validation metrics derived from comparative studies (e.g., canine sterile pericarditis models and murine HF models).

FeatureJTV 519 (K201)AmiodaroneFlecainide
Primary Target RyR2 (SR Ca²⁺ Release) I_Kr, I_Na, I_CaLNaᵥ1.5 (I_Na)
Mechanism Prevents diastolic Ca²⁺ leakProlongs APD / RefractorinessSlows Conduction Velocity
Effect on Contractility Neutral or Positive (in HF)Negative InotropyNegative Inotropy
Pro-arrhythmia Risk Low (No QT prolongation)Moderate (Torsades de Pointes)High (CAST data in ischemic heart)
Efficacy in AF Model High (Suppresses triggers)High (Suppresses re-entry)High (Suppresses re-entry)
Safety in Heart Failure Cardioprotective AcceptableContraindicated

Experimental Validation Protocols

To rigorously validate JTV 519, you must demonstrate RyR2 stabilization (Mechanism) and Arrhythmia Termination (Phenotype).[1]

Protocol A: In Vitro Confocal Ca²⁺ Spark Assay

Objective: Quantify the reduction of diastolic Ca²⁺ leak (sparks) in isolated cardiomyocytes under stress (Isoproterenol or Ouabain challenge).[1] This is the "Gold Standard" for validating JTV 519's mechanism.

Materials:

  • Freshly isolated ventricular myocytes (Murine or Rabbit).[1]

  • Fluorescent Ca²⁺ indicator: Fluo-4 AM (5 µM).[1]

  • Confocal Microscope (Line-scan mode).[1]

  • Perfusion Buffer: Tyrode’s solution (1.8 mM Ca²⁺).[1]

Workflow:

  • Loading: Incubate myocytes with Fluo-4 AM for 20 min at room temperature. De-esterify for 10 min.

  • Baseline Recording: Perfuse cells with Tyrode’s solution. Record line-scan images (xt) for 10s to detect spontaneous Ca²⁺ sparks.

  • Stress Induction: Switch perfusion to Tyrode’s + Isoproterenol (100 nM) to induce RyR2 hyperphosphorylation and leak.[1] Record for 2-5 min.

  • Treatment: Switch perfusion to Tyrode’s + Isoproterenol + JTV 519 (0.3 - 1.0 µM) .

  • Comparison: Repeat with Flecainide (1-3 µM) as a negative control (Flecainide blocks Na+ but has minimal effect on RyR2 sparks).

Data Analysis:

  • Calculate Spark Frequency (SpF) : Sparks per 100 µm per second.

  • Success Criteria: JTV 519 must reduce SpF by >50% compared to Isoproterenol alone, while maintaining the amplitude of the systolic Ca²⁺ transient.[1]

Protocol B: Ex Vivo Langendorff Perfusion (Arrhythmia Provocation)

Objective: Validate organ-level anti-arrhythmic efficacy in a whole-heart model.

Workflow Visualization:

P Step1 Heart Isolation (Rapid Excision) Step2 Langendorff Perfusion (Krebs-Henseleit, 37°C) Step1->Step2 Step3 Stabilization (20 min pacing @ 5Hz) Step2->Step3 Branch Split Groups Step3->Branch GrpA Control Group (Vehicle) Branch->GrpA GrpB JTV 519 Group (1 µM) Branch->GrpB Induction Arrhythmia Induction (Burst Pacing / PES) GrpA->Induction GrpB->Induction Measure Measure: 1. VT Inducibility 2. MAP Duration 3. LVEDP Induction->Measure

Figure 2: Langendorff Validation Workflow. Systematic comparison of arrhythmia inducibility.

Detailed Steps:

  • Cannulation: Rapidly excise the heart and cannulate the aorta.[1] Perfuse retrogradely at constant pressure (70-80 mmHg).

  • Instrumentation: Place a balloon in the Left Ventricle to measure Left Ventricular Developed Pressure (LVDP) and End-Diastolic Pressure (LVEDP).[1] Place monophasic action potential (MAP) electrodes on the epicardium.[1]

  • Drug Administration: Perfuse JTV 519 (1 µM) for 15 minutes.

  • Induction Protocol: Perform Programmed Electrical Stimulation (PES) with up to 3 extrastimuli (S2, S3, S4) or Burst Pacing to induce VT/VF.[1]

  • Validation Metric:

    • JTV 519 Success: Significant reduction in VT inducibility (e.g., 0/10 inducible vs. 8/10 in control).[1]

    • Safety Check: Monitor LVEDP. JTV 519 should prevent the rise in LVEDP (diastolic dysfunction) often seen during ischemia or rapid pacing, unlike Flecainide which may worsen pump function.[1]

Critical Analysis & Troubleshooting

Why JTV 519 Fails in Some Assays:

  • Dose Sensitivity: JTV 519 has a bell-shaped dose-response curve.[1] At concentrations >10 µM, it loses specificity and blocks L-type Ca²⁺ channels and SERCA, mimicking standard CCBs.[1] Strict adherence to 0.3–1.0 µM range is critical for validating RyR2-specific effects.

  • Model Selection: JTV 519 is most effective in diseased models (Heart Failure, Ischemia) where RyR2 is destabilized (PKA-hyperphosphorylated).[1] In healthy hearts with stable RyR2, the drug may show minimal effect.[1] Always use a stress model (e.g., HF mice or Isoproterenol challenge).[1]

References

  • Wehrens, X.H., et al. (2004). "Protection from Cardiac Arrhythmia Through Rcalstabin2-Stabilization of Ryanodine Receptors."[1][2] Science. Link[1]

    • Key Finding: Established JTV 519 as a RyR2 stabilizer th
  • Kumagai, K., et al. (2003). "Antiarrhythmic Effects of JTV-519, a Novel Cardioprotective Drug, on Atrial Fibrillation/Flutter in a Canine Sterile Pericarditis Model."[1][4] Journal of Cardiovascular Electrophysiology. Link[1]

    • Key Finding: Demonstrated efficacy in suppressing AF substrates.[1][4]

  • Kohno, H., et al. (2002). "Effect of JTV-519 on Sarcoplasmic Reticulum Function in Ischemic-Reperfused Hearts."[1] Journal of Pharmacological Sciences. Link

    • Key Finding: Validated cardioprotection and prevention of Ca2+ overload in ischemia.[1]

  • Yano, M., et al. (2003). "FKBP12.6-Mediated Stabilization of Calcium-Release Channel (Ryanodine Receptor) as a Novel Therapeutic Strategy Against Heart Failure."[1] Circulation. Link[1]

    • Key Finding: Showed JTV 519 prevents heart failure progression by fixing the RyR2 leak.[1][2][5]

Sources

A Comparative Study of JTV-519 (K201) Fumarate and Flecainide in CPVT Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bench vs. The Bedside

In the landscape of Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) research, JTV-519 (K201) and Flecainide represent two distinct paradigms of therapeutic intervention.

  • JTV-519 is the archetypal RyR2 Stabilizer .[1] It is the experimental "gold standard" for proving that correcting the defective inter-domain interaction (unzipping) of the Ryanodine Receptor 2 (RyR2) can prevent arrhythmia. However, its clinical translation has been halted by off-target toxicity.

  • Flecainide is the Clinical Workhorse . Originally a Class Ic Na+ channel blocker, its efficacy in CPVT exceeds what beta-blockers alone can achieve.[2] Its mechanism is fiercely debated: does it block RyR2 directly, or does it simply raise the threshold for depolarization via NaV1.5 blockade?

This guide provides a rigorous technical comparison to assist researchers in selecting the appropriate positive control for CPVT drug discovery pipelines.

Mechanistic Divergence[3]

To design valid experiments, one must understand that these two compounds suppress arrhythmias through fundamentally different (and occasionally overlapping) biophysical pathways.

JTV-519 (K201): The Allosteric Stabilizer

JTV-519 acts as a conformational stabilizer. In CPVT, mutations (e.g., R4496C) weaken the binding of the stabilizing subunit FKBP12.6 (Calstabin2) to RyR2.

  • Action: JTV-519 increases the affinity of FKBP12.6 for RyR2.

  • Result: It stabilizes the channel in the closed state during diastole, preventing the "leak" that triggers Delayed Afterdepolarizations (DADs).

  • Specificity: It is highly specific for the conformational state of RyR2 but has "dirty" off-target effects on SERCA and HERG channels at micromolar concentrations.

Flecainide: The Dual-Hit Blocker

Flecainide’s mechanism in CPVT is the subject of a decade-long scientific debate (Watanabe vs. Kryshtal/Liu).

  • Mechanism A (The Watanabe Hypothesis): Flecainide acts as an open-state blocker of the RyR2 pore, directly reducing the mean open time of the channel.

  • Mechanism B (The Threshold Hypothesis): Flecainide blocks NaV1.5. By reducing the Na+ current, it prevents the DAD (caused by Ca2+ leak) from reaching the threshold potential required to trigger an Action Potential.

  • Consensus: Most evidence suggests a hybrid effect, but NaV1.5 blockade is likely the dominant factor in vivo.

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent points of intervention for both compounds within the excitation-contraction coupling cascade.

CPVT_Mechanism cluster_cell Cardiomyocyte Cytosol Stress Catecholamine Stress PKA PKA Phosphorylation Stress->PKA RyR2_Mut Mutant RyR2 (Unstable) PKA->RyR2_Mut FKBP FKBP12.6 Dissociation RyR2_Mut->FKBP Promotes Leak Diastolic Ca2+ Leak FKBP->Leak NCX NCX Activation (Inward Current) Leak->NCX DAD Delayed Afterdepolarization (DAD) NCX->DAD NaV NaV1.5 Activation DAD->NaV Triggers if > Threshold VT Ventricular Tachycardia NaV->VT JTV JTV-519 (K201) JTV->FKBP Inhibits (Rebinds FKBP) Flec Flecainide Flec->RyR2_Mut Direct Block? (Debated) Flec->NaV Major Blockade

Figure 1: Mechanistic intervention points. JTV-519 targets the RyR2-FKBP12.6 interface upstream, while Flecainide primarily targets the downstream NaV1.5 trigger, with debated direct RyR2 effects.

Compound Profile & Comparative Data[3]

The following table synthesizes data from key CPVT mouse models (RyR2-R4496C and Casq2-/-).

FeatureJTV-519 (K201) FumarateFlecainide Acetate
Primary Target RyR2 (Allosteric modulation)NaV1.5 (Blocker) + RyR2 (Open state blocker)
IC50 (RyR2 Inhibition) ~0.3 - 1.0 µM (Stabilization)~10 - 25 µM (Open channel block)
Ca2+ Spark Suppression High Specificity. Reduces spark frequency and width without blunting systolic transient amplitude significantly.Mixed. Reduces spark mass, but high doses may suppress systolic transients due to NaV/RyR overlap.
In Vivo Efficacy Prevents VT in mice; prevents exercise-induced arrhythmias in dogs.Highly effective in humans and mice; suppresses bidirectional VT.
Pro-Arrhythmic Risk Low for VT, but potential for bradycardia/asystole due to SERCA inhibition at high doses.Moderate. QRS widening (NaV block) can be pro-arrhythmic in structural heart disease (CAST trial data).
Solubility (Lab) Soluble in DMSO (>10 mM). Limited aqueous solubility.Soluble in Water and Ethanol.
Key Reference Wehrens et al., Science 2004 [1]Watanabe et al., Nat Med 2009 [2]

Validated Experimental Protocols

To objectively compare these compounds, you must utilize a Self-Validating System . This means your protocol must distinguish between preventing the trigger (NaV block) and preventing the leak (RyR2 stabilization).

Protocol A: Intact Cardiomyocyte Calcium Imaging (The "Spark" Assay)

This protocol measures the ability of the drug to suppress diastolic calcium leaks.

Materials:

  • Adult Mouse Cardiomyocytes (RyR2-R4496C+/-).

  • Fluo-4 AM (Ca2+ indicator).[3]

  • Confocal Microscope (Line-scan mode).

  • Perfusion buffer with Isoproterenol (ISO).

Workflow:

  • Isolation: Enzymatic digestion (Collagenase II) of Langendorff-perfused hearts.

  • Loading: Incubate myocytes with 5 µM Fluo-4 AM for 20 min. De-esterify for 30 min.

  • Baseline Recording: Pace cells at 1 Hz to establish steady state. Stop pacing to record diastolic sparks for 10s.

  • Stress Induction: Perfuse 100 nM Isoproterenol . Spark frequency will increase 5-10x in CPVT cells.

  • Drug Application (Sequential):

    • Group A: Apply JTV-519 (0.5 - 1.0 µM) . Expectation: Spark frequency decreases; cell maintains systolic transient amplitude.

    • Group B: Apply Flecainide (3 - 6 µM) . Expectation: Spark mass decreases. Note any reduction in the upstroke velocity of the systolic transient (proxy for NaV block).

  • Analysis: Calculate Spark Frequency (sparks/100µm/s) and Full Width at Half Maximum (FWHM).

Protocol B: Permeabilized Myocyte Assay (The "Mechanism Check")

Critical Step: To determine if a drug acts directly on RyR2 (like JTV-519) or requires membrane voltage (like Flecainide's NaV effect), use permeabilized cells.

  • Permeabilization: Treat cells with 50 µg/mL saponin. This destroys the sarcolemma (removing NaV function) but leaves the SR intact.[4]

  • Internal Solution: Bath solution mimics cytosol (free [Ca2+] clamped at 150 nM).

  • Observation: Record spontaneous Ca2+ waves.

  • Comparison:

    • JTV-519: Should still suppress Ca2+ waves (direct RyR2 effect).

    • Flecainide: Efficacy often diminishes significantly in this assay compared to intact cells, supporting the hypothesis that its primary efficacy is NaV-dependent [3].

Experimental Workflow Visualization

The following diagram outlines the decision tree for characterizing a novel CPVT compound against these benchmarks.

Experiment_Workflow Start Compound Screening InVitro In Vitro: Intact CMs (Fluo-4 Imaging) Start->InVitro SparkRed Reduces Ca2+ Sparks? InVitro->SparkRed SparkRed->Start No (Discard) Permeabilized Permeabilized Assay (Saponin) SparkRed->Permeabilized Yes DirectRyR Direct RyR2 Stabilizer (Like JTV-519) Permeabilized->DirectRyR Efficacy Retained Indirect Indirect/NaV Dependent (Like Flecainide) Permeabilized->Indirect Efficacy Lost InVivo In Vivo Telemetry (Epi/Caffeine Challenge) DirectRyR->InVivo Indirect->InVivo Outcome Arrhythmia Score InVivo->Outcome

Figure 2: Screening workflow. Differentiating direct RyR2 stabilizers from upstream blockers requires the use of permeabilized myocyte assays.

References

  • Wehrens, X. H., et al. (2004). Protection from cardiac arrhythmia through ryanodine receptor-stabilizing protein calstabin2.[1] Science, 304(5668), 292-296.

  • Watanabe, H., et al. (2009).[2][5] Flecainide prevents catecholaminergic polymorphic ventricular tachycardia in mice and humans.[4][6][7] Nature Medicine, 15(4), 380-383.

  • Kryshtal, D. O., et al. (2021). RyR2 Channel Inhibition Is the Principal Mechanism of Flecainide Action in CPVT.[2][8][5][6][7] Circulation Research, 128(3), 321-331.

  • Priori, S. G., & Chen, S. R. (2011). Inherited dysfunction of sarcoplasmic reticulum Ca2+ handling and arrhythmias.[3][4][6][7] Circulation Research, 108(7), 871-883.

Sources

Cross-Species Validation of JTV-519 Fumarate (K201): Mechanism of Action & Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

JTV-519 Fumarate (K201) represents a pivotal shift in anti-arrhythmic pharmacotherapy, moving from simple pore blockade to allosteric channel stabilization . Unlike Class I (sodium channel blockers) or Class III (potassium channel blockers) agents, JTV-519 targets the Ryanodine Receptor 2 (RyR2) , specifically correcting the pathological "unzipping" of the channel domains that leads to diastolic calcium leak.

This guide provides a technical analysis of JTV-519’s mechanism, validating its efficacy across murine, canine, and human models, and offers a rigorous comparison against standard alternatives like Dantrolene and Flecainide.

Part 1: Mechanistic Foundation

The "Zipper" Hypothesis & FKBP12.6 Stabilization

The therapeutic efficacy of JTV-519 relies on its ability to modulate the conformational state of the RyR2 channel.[1][2][3] In heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), the RyR2 channel becomes hyperphosphorylated (by PKA or CaMKII), leading to the dissociation of the stabilizing subunit FKBP12.6 (Calstabin2).

This dissociation causes a structural defect known as "Domain Unzipping" —a separation between the N-terminal and central domains of the RyR2 protein. This unzipping lowers the threshold for calcium release, causing spontaneous Ca²⁺ leaks (sparks) during diastole, which trigger delayed afterdepolarizations (DADs) and fatal arrhythmias.

JTV-519 Mechanism:

  • FKBP12.6 Recruitment: Early consensus suggested JTV-519 restores the binding affinity of FKBP12.6 to RyR2.[4]

  • Direct Conformational Correction: Newer data (Hunt et al., 2007) indicates JTV-519 may also bind directly to RyR2, mechanically "zipping" the domains back together even in the absence of FKBP12.6.

RyR2_Mechanism Stress Physiological Stress (Ischemia/HF) PKA PKA/CaMKII Hyperphosphorylation Stress->PKA RyR2_Phos RyR2 Phosphorylation (Ser2808 / Ser2814) PKA->RyR2_Phos Unzipping Domain Unzipping (N-term / Central) RyR2_Phos->Unzipping FKBP_Loss FKBP12.6 Dissociation RyR2_Phos->FKBP_Loss Leak Diastolic Ca2+ Leak (DADs / Arrhythmia) Unzipping->Leak Stable Stabilized RyR2 (Closed State) Unzipping->Stable JTV-519 Effect FKBP_Loss->Unzipping Exacerbates JTV519 JTV-519 (K201) Intervention JTV519->Unzipping Re-Zips Domains JTV519->FKBP_Loss Restores Affinity

Figure 1: The dual-pathway stabilization of RyR2 by JTV-519, mitigating domain unzipping and promoting FKBP12.6 re-association.

Part 2: Comparative Analysis

JTV-519 vs. Dantrolene vs. Flecainide

While all three agents modulate calcium handling, their specificity and side-effect profiles differ drastically.

FeatureJTV-519 (K201)DantroleneFlecainide
Primary Target RyR2 (Cardiac) RyR1 (Skeletal) > RyR2Naᵥ1.5 (Sodium Channel)
Secondary Target SERCA2a, Naᵥ1.5, I_Kr (Multi-channel)RyR3RyR2 (Open State Block)
Mechanism Closed-State Stabilizer (Allosteric)Inter-domain stabilizerOpen-State Pore Blocker
Diastolic Leak Prevents leak by increasing thresholdReduces leak, but less cardiac-specificReduces spark amplitude, not frequency
Inotropy Neutral or Positive (in HF)Negative (High dose)Negative Inotropy
Clinical Risk Low pro-arrhythmic risk (at <1µM)Hepatotoxicity (Chronic use)Pro-arrhythmic in Ischemia (CAST trial)

Key Insight: Flecainide blocks the channel after it opens, which can be dangerous in ischemic tissue where conduction is already slow. JTV-519 prevents the channel from opening pathologically in the first place, preserving systolic function while halting diastolic leak.

Part 3: Cross-Species Validation

To translate JTV-519 from bench to bedside, validation across species with distinct electrophysiological properties is required.

Murine Models (The Genetic Proof)
  • Model: Knock-in mice with CPVT mutations (e.g., RyR2-R4496C) or FKBP12.6 knockout mice.

  • Validation: In these models, JTV-519 prevents exercise-induced ventricular tachycardia.

  • Limitations: Mouse hearts beat ~600 bpm with different Ca²⁺ handling (90% SR dependent) compared to humans (70% SR dependent).

  • Key Finding: Proves JTV-519 works specifically on the RyR2 defect, independent of heart rate.

Canine Models (The Structural Proof)
  • Model: Pacing-induced heart failure (rapid pacing for 3-4 weeks).

  • Validation: Canine electrophysiology (APD, plateau phase) closely mimics humans.

  • Key Finding: JTV-519 improves left ventricular function and reduces AF inducibility. In dogs, JTV-519 was shown to physically increase the amount of FKBP12.6 co-immunoprecipitated with RyR2, providing biochemical proof of the mechanism.[4]

Human Models (The Clinical Bridge)
  • Model: Human iPSC-derived cardiomyocytes (hiPSC-CMs) and non-failing human ventricular trabeculae.

  • Validation: In human trabeculae exposed to Ouabain (to induce Ca²⁺ overload), JTV-519 (1 µM) significantly reduced diastolic tension and prevented aftercontractions without compromising systolic force.

  • Key Finding: Validates that the mechanism is conserved in human tissue and effective against acquired (drug-induced) calcium overload.

Part 4: Experimental Protocol

Protocol: Confocal Calcium Spark Assay (Cardiomyocytes)

Objective: To quantify the efficacy of JTV-519 in reducing spontaneous diastolic Ca²⁺ release (sparks).

Reagents:

  • JTV-519 Fumarate: Dissolve in DMSO to 10 mM stock; working conc. 0.3–1.0 µM.[5]

  • Fluo-4 AM: Calcium indicator (Kd ~345 nM).

  • Tyrode’s Solution: 1.8 mM CaCl₂ (Physiological).

Workflow:

Protocol_Workflow Step1 1. Isolation Enzymatic digestion (Collagenase II) Step2 2. Loading Incubate with Fluo-4 AM (10µM) 20 min @ RT Step1->Step2 Step3 3. Pre-Treatment Perfuse JTV-519 (1.0 µM) for 1-2 hrs Step2->Step3 Step4 4. Stimulation Pace @ 1Hz to load SR Step3->Step4 Step5 5. Imaging Stop pacing. Line-scan (xt) confocal microscopy Step4->Step5 Step6 6. Analysis Calc. Spark Frequency (Sparks/100µm/s) Step5->Step6

Figure 2: Step-by-step workflow for assessing JTV-519 efficacy via calcium spark assay.

Detailed Steps:

  • Isolation: Isolate ventricular myocytes via Langendorff perfusion (mouse/rat) or enzymatic dissociation (human tissue).

  • Dye Loading: Load cells with Fluo-4 AM (10 µM) for 20 minutes. De-esterify for 15 minutes.

  • Baseline Recording: Perfuse with Tyrode’s solution (1.8 mM Ca²⁺). Pace cells at 1 Hz for 30 seconds to standardize SR Calcium load.

  • Induction (Optional): To mimic stress, introduce Isoproterenol (100 nM) or Ouabain to induce sparks.

  • Treatment: Switch perfusion to Tyrode’s + JTV-519 (1.0 µM) . Note: Concentrations >1.0 µM may inhibit L-type calcium channels and should be avoided for specific RyR2 validation.

  • Acquisition: Halt pacing. Immediately record line-scan images (512 pixels, >400 Hz) along the longitudinal axis of the cell.

  • Analysis: Count Ca²⁺ sparks (localized fluorescence increases >1.3 F/F0).

    • Success Metric: A >50% reduction in spark frequency (SparkF) compared to untreated/vehicle control.

References

  • Yano M, et al. "Altered stoichiometry of FKBP12.6 versus ryanodine receptor as a cause of abnormal Ca2+ leak through ryanodine receptor in heart failure." Circulation. 2000.

  • Wehrens XH, et al. "Protection from cardiac arrhythmia through ryanodine receptor-stabilizing protein calstabin2." Science. 2004.[1][2][6]

  • Hunt DJ, et al. "K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association." Biochemical Journal. 2007.

  • Toischer K, et al. "JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium." British Journal of Pharmacology. 2010.

  • Kohno M, et al. "A new cardioprotective agent, JTV-519, improves defective channel gating of ryanodine receptor in heart failure." American Journal of Physiology-Heart and Circulatory Physiology. 2003.

  • Watanabe H, et al. "Effects of flecainide on ryanodine receptor type 2: open state block and prevention of conformational changes." Journal of Molecular and Cellular Cardiology. 2009.

Sources

Assessing the Long-Term Stability of RyR2 Modulation by JTV 519 Fumarate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Development Professionals

Executive Summary

The stabilization of the Cardiac Ryanodine Receptor (RyR2) is a pivotal therapeutic target for heart failure (HF) and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1] While traditional anti-arrhythmics block channels to suppress excitability, JTV 519 (K201) represents a paradigm shift: it functions as a conformational stabilizer , correcting the defective inter-domain interactions ("unzipping") that lead to diastolic calcium leak.[1]

This guide critically assesses the long-term functional stability of JTV 519 modulation compared to Class IC agents (Flecainide) and direct RyR2 stabilizers (Dantrolene, Rycals).[1] It provides validated protocols for quantifying this stability in vitro and in vivo, ensuring reproducible data for lead optimization.[1]

Mechanistic Stability: The "Zipper" Model

To assess stability, one must first understand the binding dynamics.[1] Unlike pore blockers that physically occlude ion flow, JTV 519 binds to specific domains to enforce a closed conformational state.[1]

Comparative Mechanism Analysis
  • JTV 519 (K201): Binds to the N-terminal and central domains (residues 1-600 and 2000-2500), acting as a molecular "clamp" to prevent domain unzipping.[1] This restores high-affinity binding of the stabilizing subunit FKBP12.6 (Calstabin2).[1]

  • Flecainide: Primarily a NaV1.5 blocker, but acts on RyR2 via open-state block (reducing spark mass) and potentially by increasing the threshold for store-overload induced calcium release (SOICR).[1] It does not correct the underlying structural defect (unzipping).[1]

  • Dantrolene: Stabilizes RyR2 by binding to the N-terminal domain (amino acids 601-620).[1] However, its primary affinity is for skeletal RyR1, leading to lower specificity for cardiac tissue compared to JTV 519 derivatives.[1]

Visualization: RyR2 Conformational Modulation

The following diagram illustrates the pathological "unzipping" of RyR2 and the distinct intervention points of JTV 519 versus Flecainide.[1]

RyR2_Modulation Stress Chronic Stress / PKA Phosphorylation FKBP_Dissoc FKBP12.6 Dissociation Stress->FKBP_Dissoc Ser2808 Phos Unzipping N-Terminal/Central Domain Unzipping FKBP_Dissoc->Unzipping Loss of Stabilization Leak Diastolic Ca2+ Leak (Arrhythmia) Unzipping->Leak Spontaneous Opening JTV519 JTV 519 (K201) (Conformational Stabilizer) JTV519->FKBP_Dissoc Reverses (Promotes Binding) JTV519->Unzipping PREVENTS (Re-zips Domains) Flecainide Flecainide (Open State Blocker) Flecainide->Leak BLOCKS (Pore Occlusion)

Figure 1: Pathological progression of RyR2 instability and the distinct intervention mechanisms of JTV 519 (upstream stabilization) vs. Flecainide (downstream blockade).[1]

Experimental Protocols for Stability Assessment

To rigorously evaluate if JTV 519 maintains RyR2 stability over time (preventing desensitization or washout), the following self-validating protocols are recommended.

Protocol A: Chronic Calcium Spark Suppression Assay

Objective: Determine if JTV 519 efficacy persists during prolonged exposure (24-48h) in permeabilized cardiomyocytes.

Reagents:

  • JTV 519 Fumarate (dissolved in DMSO, final conc.[1] 0.3 - 1.0 µM).[1]

  • Fluo-4 AM (Ca2+ indicator).[1]

  • Isoproterenol (ISO) to induce stress.[1]

Workflow:

  • Isolation: Isolate ventricular myocytes from WT or CPVT knock-in mice (e.g., RyR2-R2474S).[1][2]

  • Baseline Loading: Load cells with Fluo-4 AM (5 µM) for 20 min.

  • Induction: Perfuse with Tyrode’s solution containing 100 nM ISO to induce Ca2+ sparks.

  • Treatment:

    • Group 1 (Acute): Perfuse JTV 519 (1 µM) for 15 min.

    • Group 2 (Chronic): Pre-incubate cells with JTV 519 (1 µM) for 24h prior to ISO challenge.[1]

  • Imaging: Acquire line-scan images (XT mode) at 500 Hz using a confocal microscope (e.g., Zeiss LSM 880).

  • Quantification: Calculate Spark Frequency (SpF), Full Width at Half Maximum (FWHM), and Spark Mass.

Validation Criteria:

  • Success: Chronic treatment group shows >50% reduction in SpF compared to ISO-only control, with no significant difference from the Acute group (indicating stability).[1]

  • Failure: Chronic group SpF returns to near-ISO levels (indicating desensitization).

Protocol B: FKBP12.6 Co-Immunoprecipitation (Co-IP)

Objective: Verify that the functional stability observed in Protocol A correlates with sustained physical association of FKBP12.6 to RyR2.

Steps:

  • Lysis: Lyse cardiomyocytes (treated as above) in modified RIPA buffer (prevents complex dissociation).

  • IP: Incubate lysate with anti-RyR2 antibody (overnight, 4°C).

  • Capture: Add Protein A/G magnetic beads (2h).

  • Wash: Wash 3x with lysis buffer (critical: avoid harsh detergents that strip FKBP).[1]

  • Blot: Western blot for RyR2 (loading control) and FKBP12.6.

  • Analysis: Calculate the ratio of FKBP12.6 band density to RyR2 band density.

Comparative Performance Data

The following table synthesizes data from key studies comparing JTV 519 with primary alternatives.

Table 1: Comparative Profile of RyR2 Modulators

FeatureJTV 519 (K201)FlecainideDantroleneS107 (Rycal)
Primary Mechanism Domain Stabilization (Zipper)Open State Block / NaV BlockN-term StabilizationFKBP12.6 Affinity Enhancer
RyR2 Specificity Moderate (Multi-channel block)Low (NaV1.5 > RyR2)Low (RyR1 >> RyR2)High (RyR2 specific)
FKBP12.6 Dependent? Yes (Enhances binding)No No Yes
Long-Term Stability High (Prevents remodeling)Moderate (Pro-arrhythmic risk)ModerateHigh
IC50 for Spark Suppression ~0.3 - 1.0 µM~2 - 6 µM~10 µM~0.1 - 0.5 µM
Key Limitation Off-target ion channel block (HERG)Conduction slowing (QRS widen)Poor cardiac solubilityClinical translation hurdles
Experimental Workflow Visualization

This diagram outlines the logical flow for validating JTV 519 stability using the protocols described above.

Workflow cluster_Func Functional Assay cluster_Biochem Biochemical Assay Cells Cardiomyocytes (WT or CPVT) Incubation Incubation (Acute vs 24h Chronic) Cells->Incubation Drug JTV 519 (1 µM) Drug->Incubation Stress ISO Challenge (100 nM) Incubation->Stress Confocal Confocal Line Scan Stress->Confocal Lysis Cell Lysis (Soft Detergent) Stress->Lysis Sparks Ca2+ Spark Analysis (Freq, Amp, Mass) Confocal->Sparks CoIP Co-IP: RyR2/FKBP12.6 Lysis->CoIP

Figure 2: Dual-stream validation workflow combining functional imaging and biochemical verification.

Critical Analysis & Future Directions

The Stability Paradox

While JTV 519 demonstrates excellent functional stability (it does not desensitize RyR2 over chronic treatment), its clinical stability is limited by its off-target profile.[1][3]

  • Pro: In chronic post-MI animal models, JTV 519 administration for 4 weeks prevented left ventricular remodeling and sustained FKBP12.6 binding to RyR2.[1]

  • Con: At concentrations >1 µM, JTV 519 blocks SERCA2a and HERG channels.[1] This narrow therapeutic window mimics the "stability" issues of Flecainide (where toxicity limits long-term dosing).

The Evolution: Rycals

Newer derivatives like S107 and ARM210 (Rycals) were developed based on the JTV 519 scaffold to maximize the RyR2-stabilizing effect while stripping away the multi-channel blocking properties.[1] Researchers assessing JTV 519 should use it as a benchmark compound —a proof of concept for domain stabilization—while acknowledging that next-generation Rycals offer a cleaner safety profile for long-term therapeutic use.

References

  • Wehrens, X.H., et al. "Protection from cardiac arrhythmia through ryanodine receptor-stabilizing protein calstabin2."[1] Science, 2004.[1][4]

  • Tateishi, H., et al. "Defective domain-domain interactions within the ryanodine receptor as a critical cause of diastolic Ca2+ leak in failing heart."[1] Cardiovascular Research, 2009.

  • Watanabe, H., et al. "Randomized, double-blind, placebo-controlled clinical trial of the ryanodine receptor stabilizer JTV519 (K201) in patients with atrial fibrillation."[1] Circulation Journal, 2012.[1]

  • Lehnart, S.E., et al. "Leak ryanodine receptors contribute to heart failure progression in mice and humans."[1] Proceedings of the National Academy of Sciences, 2006.[1]

  • Hilliard, F.A., et al. "Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels."[1] Journal of Molecular and Cellular Cardiology, 2010.[1]

Sources

Quantitative PCR Analysis to Validate JTV 519 Fumarate’s Effect on RyR2 Gene Expression

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

JTV 519 fumarate (K201) is a 1,4-benzothiazepine derivative recognized for its cardioprotective ability to stabilize the Ryanodine Receptor 2 (RyR2) channel in its closed state, preventing diastolic calcium leak. While its primary mechanism is post-translational (enhancing FKBP12.6 binding to RyR2), validating its effect on RyR2 gene expression via Quantitative PCR (qPCR) is a critical checkpoint in drug development.

This guide details the specific role of qPCR in differentiating JTV 519’s pharmacological profile from other stabilizers. Unlike alternatives that may be transcriptionally inert, JTV 519 has been shown to induce RyR2 mRNA upregulation in healthy cardiomyocytes, serving as a unique biomarker of activity, even though its therapeutic rescue in hypoxic/failing hearts functions independently of transcriptional restoration.

Part 1: Mechanistic Context & Rationale
Why Measure mRNA for a Protein Stabilizer?

It is a common misconception that qPCR is unnecessary for drugs acting on protein conformation. For JTV 519, qPCR serves three distinct validation purposes:

  • Activity Verification (The "Control" Effect): In healthy (normoxic) cardiomyocytes, JTV 519 administration (1 µM) has been observed to increase RyR2 mRNA expression by ~89%. This serves as a positive control for drug activity and cellular uptake.

  • Mechanism Differentiation: Differentiating JTV 519 from other RyR2 stabilizers (e.g., S107), which stabilize the channel without altering gene expression levels.

  • Therapeutic Independence: In disease models (e.g., hypoxia), RyR2 expression is often downregulated. qPCR confirms that JTV 519’s ability to stop calcium leak occurs despite this downregulation, proving its efficacy is conformational rather than transcriptional.

Mechanistic Pathway Diagram

The following diagram illustrates the dual impact of JTV 519: direct protein stabilization (primary therapeutic action) and transcriptional feedback (secondary biomarker).

JTV519_Mechanism cluster_0 Therapeutic Outcome JTV JTV 519 (K201) RyR2_Protein RyR2 Protein (Open/Leaky State) JTV->RyR2_Protein Binds FKBP FKBP12.6 JTV->FKBP Enhances Affinity Nucleus Nucleus (Transcriptional Machinery) JTV->Nucleus Signal Transduction (Healthy Cells) RyR2_Closed RyR2 Protein (Stabilized/Closed) RyR2_Protein->RyR2_Closed Conformational Change Ca_Leak Diastolic Ca2+ Leak RyR2_Closed->Ca_Leak Inhibits FKBP->RyR2_Protein Stabilizes Arrhythmia Arrhythmia / HF Ca_Leak->Arrhythmia Promotes mRNA RyR2 mRNA (qPCR Target) Nucleus->mRNA Upregulation (+89%) mRNA->RyR2_Protein Translation

Caption: JTV 519 stabilizes RyR2 protein to stop leak (solid lines) while independently modulating mRNA transcription in healthy cells (dashed lines).

Part 2: Comparative Analysis

JTV 519 is often compared to other RyR2 modulators. The table below highlights how qPCR data distinguishes JTV 519 from its competitors.

CompoundPrimary MechanismRyR2 Gene Expression Effect (qPCR Readout)Clinical/Experimental Implication
JTV 519 (K201) Stabilizes RyR2-FKBP12.6 interaction; multi-channel blocker.Upregulation (in healthy controls); No reversal of downregulation in hypoxia.qPCR confirms drug activity; efficacy is independent of mRNA restoration.
S107 Pure Rycal (RyR stabilizer); highly specific for RyR2-FKBP12.6.No Effect (Neutral).Differentiates from JTV 519; proves stabilization can occur without transcriptional signals.
Dantrolene Stabilizes RyR2 via Calmodulin (CaM) reinforcement.[1]Variable/Indirect (Prevents remodeling-associated changes).Primarily used for RyR1 (malignant hyperthermia); less direct transcriptional upregulation than JTV 519.
Carvedilol Beta-blocker + Direct RyR2 pore modification.[2][3]Indirect (Suppresses ER stress genes)."Dirty" profile makes qPCR data harder to attribute solely to RyR2 binding.

Key Insight: If your qPCR results show no change in RyR2 expression in healthy controls, your compound may be behaving more like S107 than JTV 519.

Part 3: Experimental Protocol

This protocol is designed to ensure high sensitivity and reproducibility, specifically for detecting the modest transcriptional changes induced by JTV 519.

1. Experimental Design & Treatment
  • Cell Model: HL-1 Cardiomyocytes or isolated adult ventricular myocytes.

  • Treatment Groups:

    • Vehicle Control: DMSO (0.1%).

    • JTV 519: 1 µM (Optimal concentration; >3 µM may alter AP waveforms).

    • Positive Control: Isoproterenol (to induce stress/leak for contrast).

  • Incubation: 24–48 hours (Transcriptional changes require time, unlike immediate protein stabilization).

2. RNA Extraction & Quality Control
  • Lysis: Use TRIzol or column-based kits (e.g., RNeasy) to minimize phenol contamination.

  • Purity Check: A260/A280 ratio must be > 1.9.

  • Integrity: Verify RNA integrity number (RIN) > 8.0 via bioanalyzer or gel electrophoresis.

3. Primer Design (Human RyR2)

Use validated primers spanning exon junctions to avoid amplifying genomic DNA.

  • Forward Primer: 5'-CTT GAG GTT GGC TTT CTG CCA G-3'

  • Reverse Primer: 5'-TGT GCC AGC AAA GAG AGG AGC A-3'

  • Amplicon Length: ~100–150 bp.

  • Reference Gene: HPRT1 or GAPDH (Ensure stability under experimental conditions).

4. qPCR Workflow (SYBR Green)

qPCR_Workflow Sample Cardiomyocytes (JTV 519 Treated) RNA Total RNA Extraction (DNase I treated) Sample->RNA cDNA cDNA Synthesis (Reverse Transcription) RNA->cDNA 1 µg Input Plate 384-Well Plate Setup (Triplicates) cDNA->Plate Mix Master Mix Prep (SYBR Green + Primers) Mix->Plate Cycler Thermal Cycling (95°C Denature / 60°C Anneal) Plate->Cycler Analysis Data Analysis (Delta-Delta Ct) Cycler->Analysis Ct Values

Caption: Step-by-step RT-qPCR workflow for validating RyR2 gene expression.

5. Data Analysis & Interpretation
  • Calculation: Use the

    
     method.
    
  • Expected Result (Validation Criteria):

    • Control (Normoxia): JTV 519 group should show 1.5–1.9 fold increase relative to vehicle.

    • Disease (Hypoxia/HF): JTV 519 group may show no significant difference in mRNA vs. disease vehicle, despite functional recovery.

  • Troubleshooting: If no upregulation is seen in controls, verify drug freshness (fumarate salt stability) and incubation time (<12h may be too short for mRNA turnover).

References
  • Trinh, M. D., et al. (2022). Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes. Anatolian Journal of Cardiology.

  • Wehrens, X. H., et al. (2004). Protection from cardiac arrhythmia through ryanodine receptor-stabilizing protein calstabin2. Science.

  • Kohno, M., et al. (2003). A new cardioprotective agent, JTV-519, improves defective channel gating of ryanodine receptor in heart failure. American Journal of Physiology-Heart and Circulatory Physiology.

  • OriGene. Ryanodine receptor 2 (RYR2) Human qPCR Primer Pair (NM_001035).

  • Walweel, K., et al. (2017). Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6. Journal of Biological Chemistry.

Sources

Comparing the effects of JTV 519 fumarate in failing versus non-failing human myocardium

[1][2][3][4][5]

Executive Summary

JTV 519 (K201) is a 1,4-benzothiazepine derivative that functions as a Ryanodine Receptor 2 (RyR2) stabilizer.[1][2][3][4][5] Its pharmacological profile is state-dependent , exhibiting distinct effects on failing versus non-failing human myocardium.[4]

  • In Failing Myocardium: JTV 519 acts as a corrective agent.[2][4][5] It rectifies the pathological "domain unzipping" of RyR2, suppresses diastolic calcium leak, and improves diastolic compliance without inducing significant negative inotropy at therapeutic concentrations.[4]

  • In Non-Failing Myocardium: JTV 519 acts as a depressant at baseline.[1][2][4] By reducing the open probability (

    
    ) of healthy RyR2 channels, it lowers systolic force generation (negative inotropy).[2][4] However, under conditions of calcium overload (e.g., digitalis toxicity), it regains its protective profile, preventing arrhythmias.[4]
    

This guide details the mechanistic divergence, quantitative effects, and experimental protocols required to evaluate JTV 519 in human cardiac tissue.[1][2][4]

Mechanistic Foundation: RyR2 Stabilization

The core mechanism of JTV 519 is the stabilization of the RyR2 channel complex.[3][4] In heart failure, the interaction between the N-terminal (0–600) and central (2000–2500) domains of RyR2 weakens ("unzips"), leading to hypersensitivity and calcium leak.

Mechanism of Action Diagram

RyR2_Mechanismcluster_effectTherapeutic OutcomeHF_StressHeart Failure / Chronic Stress(PKA Hyperphosphorylation)CalstabinCalstabin2 (FKBP12.6)DissociationHF_Stress->CalstabinUnzippingDomain Unzipping(N-terminal & Central Domain)Calstabin->UnzippingLeakDiastolic Ca2+ Leak(Sparks)Unzipping->LeakDADDelayed Afterdepolarizations(Arrhythmia)Leak->DADJTVJTV 519 (K201)Binding (Residues 2114-2149)StabilizationRestored Domain Interaction(Zipped State)JTV->StabilizationBinds RyR2Stabilization->UnzippingInhibits/ReversesStabilization->LeakSuppresses

Figure 1: JTV 519 binds to the central domain of RyR2, correcting domain unzipping caused by heart failure and preventing diastolic calcium leak.[3][4][6]

Comparative Analysis: Failing vs. Non-Failing Tissue

Contractility and Force-Frequency Relationship (FFR)

The response of human trabeculae to JTV 519 differs fundamentally based on the baseline integrity of the RyR2 channel.[4]

ParameterNon-Failing MyocardiumFailing Myocardium (Dilated Cardiomyopathy)
Baseline Inotropy (1 µM) Negative. Decreases developed force by ~20-30% due to reduced RyR2 open probability.[4]Neutral to Negative. Slight decrease in systolic force, but less pronounced than in healthy tissue at lower doses (0.3 µM).[4]
Diastolic Tension No significant change at baseline.[4]Reduced. Significantly lowers elevated diastolic tension, improving relaxation (Lusitropy).[4]
Response to Ca2+ Overload Protective. Prevents spontaneous contractions and diastolic rise induced by glycosides (e.g., Ouabain).[4]Corrective. Normalizes diastolic dysfunction; prevents the "stone heart" contracture seen in severe failure.[4]
Force-Frequency Response Blunts the positive FFR (force does not rise as sharply with rate).[4]Improves the frequency-dependent relaxation (prevents diastolic force accumulation at high rates).[4]
Calcium Handling Dynamics

Quantitative data derived from confocal calcium imaging in isolated human cardiomyocytes.[4]

MetricNon-Failing CardiomyocytesFailing Cardiomyocytes
Ca2+ Spark Frequency (SpF) Low baseline. JTV 519 reduces SpF further (suppresses spontaneous release).[4]High baseline. JTV 519 drastically reduces SpF (by >50%), normalizing leak.[4]
SR Ca2+ Load Decreases (due to reduced uptake/leak balance).[4]Increases/Preserved. By plugging the leak, SR load is maintained or improved despite SERCA downregulation.[4]
Arrhythmia Threshold High.[4] JTV 519 raises the threshold for Ca2+ waves.[4]Low. JTV 519 eliminates Delayed Afterdepolarizations (DADs) triggered by spontaneous leaks.[4]

Key Insight: In non-failing hearts, JTV 519's suppression of RyR2 reduces the "gain" of excitation-contraction coupling, leading to negative inotropy.[4] In failing hearts, the channel is "leaky" (high gain, low stability); JTV 519 restores stability, stopping the leak without abolishing the systolic release required for contraction.[4]

Experimental Protocols

To replicate these findings, researchers must use rigorous isolation and recording protocols.[4] Below are the standard workflows for human tissue assessment.

Human Trabeculae Isometric Contraction

Objective: Assess force generation and diastolic tension under varying frequencies and drug concentrations.[4]

  • Tissue Acquisition: Obtain left ventricular trabeculae carneae from explanted hearts (transplant recipients or donors).[4] Transport in cold (4°C) cardioplegic solution (BDM-supplemented Tyrode’s).

  • Mounting: Dissect muscle strips (diameter < 1.0 mm, length 3–5 mm).[4] Mount in an organ bath connected to an isometric force transducer.[4]

  • Equilibration: Superfuse with modified Tyrode’s solution (Ca2+ 2.5 mM, 37°C, pH 7.4). Stimulate at 1 Hz for 60–90 minutes until force stabilizes.

  • Lmax Determination: Stretch muscle incrementally to the length of maximal force generation (

    
    ).[4]
    
  • Experimental Protocol:

    • Baseline: Record Force-Frequency Relationship (0.5, 1, 2, 3 Hz).

    • Treatment: Perfusion with JTV 519 (0.3 µM – 1.0 µM) for 30 minutes.[4]

    • Challenge (Optional): Introduce Isoproterenol (100 nM) or Ouabain to induce Ca2+ overload.

    • Post-Drug: Repeat FFR recording.

Workflow Diagram

Experiment_WorkflowAcquisitionTissue Acquisition(OR to Lab < 20 min)DissectionMicro-dissection(4°C BDM Tyrode's)Acquisition->DissectionMountingIsometric Mounting(Organ Bath 37°C)Dissection->MountingEquilibrationEquilibration(1Hz, 60 min)Mounting->EquilibrationInterventionJTV 519 Perfusion(1 µM)Equilibration->InterventionRecordingData Recording(Systolic/Diastolic Force)Intervention->Recording

Figure 2: Workflow for assessing JTV 519 effects in human ventricular trabeculae.[4]

Alternatives Comparison

While JTV 519 is a prototype Rycal, other agents modulate RyR2.[4]

FeatureJTV 519 (K201) Dantrolene Flecainide
Primary Target RyR2 (Cardiac) > RyR1RyR1 (Skeletal) > RyR2Na+ Channels (Primary), RyR2 (Secondary)
Mechanism Stabilizes closed state; corrects domain unzipping.[3][4]Stabilizes inter-domain interactions (less potent on RyR2).[4]Open state blocker; reduces spark mass.[4][5]
Selectivity High for RyR2 conformational change.[4]Low cardiac selectivity; requires high doses for cardiac effect.[4]Mixed ion channel effects (Pro-arrhythmic risk in ischemia).[4]
Human Efficacy Effective in suppressing DADs in failing tissue.[4]Effective in suppressing arrhythmias (CPVT/Failure) but clinically limited by solubility/side effects.[4]Clinically used for CPVT; limited in structural heart failure due to CAST data.[4]

References

  • Toischer, K., et al. (2010).[2][3][4] "JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium."[1][3] British Journal of Pharmacology.[1][2][4]

  • Sedej, S., et al. (2010).[2][4] "K201 improves aspects of the contractile performance of human failing myocardium via reduction in Ca2+ leak from the sarcoplasmic reticulum."[4][5][6] Basic Research in Cardiology.

  • Marx, S. O., et al. (2000).[4] "PKA phosphorylation dissociates FKBP12.6 from the calcium release channel (ryanodine receptor): defective regulation in failing hearts."[4] Cell.

  • Tateishi, H., et al. (2009).[3][4] "Defective domain-domain interactions within the ryanodine receptor as a critical cause of diastolic Ca2+ leak in failing hearts."[4][6] Cardiovascular Research.[4]

  • Hasenfuss, G., et al. (1994).[4] "Relation between myocardial function and expression of sarcoplasmic reticulum Ca(2+)-ATPase in failing and nonfailing human myocardium." Circulation Research.

Investigating the Synergistic Effects of JTV-519 Fumarate with Beta-Blockers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Double-Lock" Hypothesis in Arrhythmia Management

Standard Beta-Blocker (BB) therapy remains the cornerstone of management for heart failure (HF) and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1] However, BBs primarily target the upstream adrenergic trigger, leaving the downstream effector—the destabilized Ryanodine Receptor 2 (RyR2)—vulnerable to leak under basal conditions or breakthrough sympathetic surges.[1]

This guide investigates the synergistic potential of JTV-519 (K201) Fumarate , a 1,4-benzothiazepine derivative and RyR2 stabilizer, when co-administered with beta-blockers.[1] By combining upstream suppression (BB) with downstream structural stabilization (JTV-519), researchers can achieve a "Double-Lock" mechanism, effectively silencing diastolic Calcium (


) leak without the negative inotropy associated with high-dose beta-blockade.[1]

Part 1: Mechanistic Rationale

The Failure of Monotherapy[1]
  • Beta-Blockers (e.g., Metoprolol, Propranolol): Reduce cAMP production and PKA activity.[1] However, in failing hearts, the RyR2 channel is often chronically hyperphosphorylated or oxidized, leading to the dissociation of the stabilizing subunit Calstabin2 (FKBP12.6).[1] BBs reduce the drive to phosphorylate but do not actively repair the conformational instability of the channel.[1]

  • JTV-519 Fumarate: Acts as a "molecular zipper" between the N-terminal and central domains of RyR2.[1] It enhances the binding affinity of Calstabin2 to RyR2, stabilizing the closed state during diastole.[1][2]

The Synergistic Pathway

The combination therapy targets the signaling cascade at two distinct, critical nodes.[1]

G cluster_membrane Sarcolemma cluster_SR Sarcoplasmic Reticulum (SR) BAR Beta-Adrenergic Receptor AC Adenylyl Cyclase BAR->AC Stimulates BB Beta-Blocker (Metoprolol/Propranolol) BB->BAR Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA RyR2 RyR2 Channel (Destabilized) PKA->RyR2 Hyperphosphorylation (Ser2808) Leak Diastolic Ca2+ Leak (Arrhythmia Trigger) RyR2->Leak Spontaneous Opening Calstabin Calstabin2 (FKBP12.6) Calstabin->RyR2 Binds/Closes JTV JTV-519 (RyR2 Stabilizer) JTV->RyR2 Stabilizes Conformation JTV->Calstabin Enhances Affinity

Figure 1: The "Double-Lock" Signaling Cascade. Beta-blockers inhibit the upstream PKA drive, while JTV-519 structurally reinforces the RyR2 channel downstream, preventing Calstabin2 dissociation and subsequent calcium leak.[1]

Part 2: Comparative Analysis

Pharmacological Profile Comparison

The following table contrasts the operational profiles of the two agents and their combined effect.

FeatureBeta-Blocker (Monotherapy)JTV-519 (Monotherapy)Combination Strategy
Primary Target

-Adrenergic Receptor
Ryanodine Receptor 2 (RyR2)Dual-Node Inhibition
Mechanism Reduces cAMP/PKA activityStabilizes channel conformationReduces trigger + Stabilizes target
Effect on HR Significant Bradycardia (Dose-dependent)Minimal/No effect on HRModerate Bradycardia (Allows lower BB dose)
Inotropy Negative (Reduces contractility)Neutral (Preserves systole)Preserved (JTV mitigates BB negative inotropy)
Anti-Arrhythmic Prevents adrenergic triggersPrevents DADs/Triggered activityPrevents breakthrough arrhythmias
Key Limitation Ineffective if RyR2 is structurally damagedPotential HERG block at high concentrations (>1µM)Requires precise dosing to avoid off-target effects

Part 3: Experimental Protocols (Validation)

To objectively validate the synergy, researchers must assess Diastolic Calcium Leak (the trigger) and Cellular Contractility (the function).[1]

Protocol A: Confocal Calcium Spark Imaging

This protocol quantifies the frequency of spontaneous


 release events (sparks) in isolated cardiomyocytes.[1]

Objective: Demonstrate that JTV-519 + BB reduces spark frequency significantly more than either agent alone.

Workflow Diagram:

Workflow cluster_treat Treatment Groups Step1 Isolate Cardiomyocytes Step2 Load Dye (Fluo-4 AM) Step1->Step2 Step3 Induce Stress (Isoproterenol) Step2->Step3 T1 Vehicle Step3->T1 T2 Metoprolol Step3->T2 T3 JTV-519 Step3->T3 T4 Combo Step3->T4 Step4 Line-Scan Confocal Microscopy T1->Step4 T2->Step4 T3->Step4 T4->Step4 Step5 Spark Analysis (F/F0 > 1.3) Step4->Step5

Figure 2: Experimental Workflow for Calcium Spark Quantification.

Step-by-Step Methodology:

  • Isolation: Enzymatically isolate ventricular myocytes from HF or CPVT model mice (e.g., RyR2-R2474S knock-in).[1]

  • Loading: Incubate cells with Fluo-4 AM (5 µM) for 20 mins. De-esterify for 15 mins in Tyrode’s solution.

  • Baseline Recording: Pace cells at 1 Hz to establish steady-state SR load, then stop pacing.

  • Stress Induction: Perfusion with Isoproterenol (100 nM) to simulate adrenergic stress.[1]

  • Drug Application:

    • Group A: Vehicle (DMSO <0.1%)[1]

    • Group B: Metoprolol (1 µM)[1]

    • Group C: JTV-519 (0.3 - 1.0 µM)[1]

    • Group D: Metoprolol (0.5 µM) + JTV-519 (0.5 µM)[1]

  • Acquisition: Record line-scan images (XT mode) at 500 Hz using a confocal microscope (e.g., Zeiss LSM 900).

  • Analysis: Count

    
     sparks (defined as localized fluorescence increases >1.3 
    
    
    
    ).

Expected Data Output:

Metric Vehicle + ISO Metoprolol + ISO JTV-519 + ISO Combination
Spark Frequency (sparks/100µm/s) High (~5.0) Moderate (~2.[1]5) Low (~1.[1]5) Negligible (<0.5)

| SR Ca Content | Depleted (Leak) | Preserved | Preserved | Optimized |

Protocol B: Arrhythmia Inducibility (Langendorff)

Objective: Verify that the cellular findings translate to whole-heart anti-arrhythmic protection.[1]

  • Preparation: Rapidly excise heart and cannulate aorta on a Langendorff apparatus. Perfuse with Krebs-Henseleit buffer (

    
    ).[1]
    
  • Instrumentation: Place platinum electrodes on the right atrium (pacing) and left ventricle (recording).

  • Induction: Programmed electrical stimulation (PES) using burst pacing (S1-S2-S3 protocols) under Isoproterenol perfusion.[1]

  • Endpoint: Measure the duration of induced Ventricular Tachycardia (VT).

    • Self-Validation: The combination group should show a higher threshold for VT induction (longer coupling intervals required) compared to monotherapy.[1]

Part 4: Translational Challenges & Safety

While the synergy is mechanically sound, researchers must control for the following:

  • JTV-519 Bioavailability: JTV-519 has a relatively short half-life and first-pass metabolism issues in some animal models.[1]

  • Off-Target Effects: At concentrations >1 µM, JTV-519 may block HERG

    
     channels, potentially prolonging QT interval.[1] The synergistic approach allows for lower dosing  (e.g., 0.3 µM), minimizing this risk while maintaining RyR2 stabilization.[1]
    
  • Beta-Blocker Selection: Lipophilic beta-blockers (e.g., Propranolol) may have different intracellular access kinetics compared to hydrophilic ones (e.g., Atenolol), affecting the timing of the synergy.[1]

References

  • Wehrens, X. H., et al. (2004). Protection from cardiac arrhythmia through ryanodine receptor-stabilizing protein calstabin2.[1] Science. Link

  • Kohno, M., et al. (2003). A new cardioprotective agent, JTV-519, improves defective channel gating of ryanodine receptor in heart failure.[1] American Journal of Physiology-Heart and Circulatory Physiology. Link

  • Lehnart, S. E., et al. (2008). Leak "fix": ryanodine receptor/calcium release channel stabilizers for heart failure and arrhythmias.[1] Current Opinion in Pharmacology. Link

  • Tateishi, H., et al. (2009). Defective domain-domain interactions within the ryanodine receptor as a critical cause of diastolic Ca2+ leak in failing hearts.[1] Cardiovascular Research.[1] Link

  • Kumagai, K., et al. (2013). Antiarrhythmic effects of JTV-519, a novel cardioprotective drug, on atrial fibrillation/flutter in a canine sterile pericarditis model.[1] Journal of Cardiovascular Electrophysiology. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for JTV 519 Fumarate (K201)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

JTV 519 fumarate (K201) is a 1,4-benzothiazepine derivative acting as a multi-channel modulator, primarily targeting the Ryanodine Receptor (RyR) and SERCA pumps. Due to its potent biological activity on calcium handling in cardiac and skeletal muscle, improper disposal poses significant environmental risks, particularly to aquatic ecosystems where calcium signaling is evolutionarily conserved.

This guide defines the operational protocols for the containment, classification, and disposal of JTV 519 fumarate waste streams. It is designed for laboratory personnel to ensure compliance with Environmental Health & Safety (EHS) standards and EPA regulations (RCRA).

Chemical Attribute Details
Common Name JTV 519 Fumarate; K201
CAS Number 1883549-36-7 (Fumarate salt)
Pharmacological Class Benzothiazepine derivative; RyR stabilizer; SERCA blocker
Physical State Solid (White to off-white powder)
Solubility Soluble in DMSO (~100 mM), Water (limited), Ethanol
Hazard Classification Treat as Toxic/Bioactive. While not explicitly P-listed, its potent modulation of ion channels necessitates handling as a Hazardous Pharmaceutical Waste.[1]

Waste Characterization & Segregation Logic

Proper disposal begins with accurate characterization. JTV 519 is typically not a "Listed Waste" (P or U list) under federal RCRA regulations unless specified by local state laws, but it must be managed as Non-Regulated Hazardous Waste due to its toxicity profile.

Waste Stream Decision Matrix

The following logic determines the correct waste container based on the physical state and solvent composition of the material.

WasteSegregation Start JTV 519 Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, weighing boats) StateCheck->Solid Powder/Debris Liquid Liquid Waste (Stock solutions, media) StateCheck->Liquid Solution BinSolid Stream A: Solid Hazardous Waste (Label: Toxic Solid) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck OrgSolvent Organic Solvent (DMSO, Ethanol, Methanol) SolventCheck->OrgSolvent >10% Organic Aqueous Aqueous Solution (Buffers, Cell Media) SolventCheck->Aqueous Mostly Water BinFlam Stream B: Flammable/Organic Waste (Label: Flammable/Toxic Liquid) OrgSolvent->BinFlam BinAq Stream C: Aqueous Toxic Waste (Label: Aqueous Toxic) Aqueous->BinAq Trace Trace Contamination (<3% by volume) Trash General Trash (ONLY if decontaminated/non-hazardous)

Figure 1: Decision matrix for segregating JTV 519 fumarate waste streams.[1] Correct segregation prevents dangerous chemical reactions and ensures compliance with incineration protocols.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired powder, weighing boats, contaminated gloves, and spill cleanup materials. Requirement: Zero-discharge policy. No solids may enter sink drains or regular trash.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.[1]

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "JTV 519 Fumarate (Solid Debris)"

    • Hazards: Check "Toxic" (and "Irritant" if applicable).

  • Collection:

    • Place all contaminated weighing papers, pipette tips, and gloves directly into the jar.

    • If discarding pure expired stock, keep it in its original vial, cap tightly, and place the entire vial into the HDPE waste jar.

  • Disposal Path: Seal container when full. Request pickup by your institution's EHS or licensed hazardous waste contractor for High-Temperature Incineration .[1]

Protocol B: Liquid Waste (Stock Solutions)

Applicability: JTV 519 dissolved in DMSO, Ethanol, or other organic solvents. Scientific Rationale: JTV 519 is often stored in DMSO. DMSO penetrates skin easily, carrying the toxin with it. This waste stream is both Toxic and Combustible/Flammable .

  • Container Selection: Amber glass bottle or solvent-compatible HDPE carboy.

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric acid) or halogenated waste (e.g., Chloroform) unless your facility allows commingled organic waste.

  • Labeling:

    • Constituents: "DMSO (99%), JTV 519 Fumarate (<1%)"

    • Hazards: Check "Flammable" and "Toxic".

  • Disposal Path: Stream as Organic Solvent Waste . This will be fuel-blended and incinerated.[1]

Protocol C: Aqueous Waste (Cell Media/Buffers)

Applicability: Experimental buffers or cell culture media containing JTV 519. Note: Even at micromolar concentrations, bioactive compounds should not be flushed.

  • Deactivation (Optional but Recommended): If your facility requires deactivation of biologicals, add bleach (10% final vol) only if the solution contains biological organisms (cells/virus). Note: Bleach does not chemically degrade the JTV 519 molecule reliably; it only kills the biologicals. The chemical hazard remains.

  • Collection: Collect in a "Aqueous Hazardous Waste" carboy.

  • Disposal Path: Hand off to EHS. Do not pour down the sink.

Emergency Spill Response

In the event of a powder spill of JTV 519 fumarate, immediate containment is necessary to prevent inhalation of dust.

SpillResponse Spill Powder Spill Detected Secure 1. Secure Area Alert others, restrict access Spill->Secure PPE 2. Don PPE Double nitrile gloves, N95/P100 mask, Lab coat Secure->PPE Contain 3. Wet Wiping Cover with wet paper towels to prevent dust PPE->Contain Collect 4. Collection Scoop slurry into waste jar Contain->Collect Clean 5. Decontaminate Wash surface with soap & water x3 Collect->Clean Report 6. Report Notify EHS/Supervisor Clean->Report

Figure 2: Workflow for safely managing a dry powder spill of JTV 519 fumarate.

Regulatory & Compliance Context

While JTV 519 is a research chemical, its disposal is governed by the "Cradle-to-Grave" liability under the Resource Conservation and Recovery Act (RCRA).

  • Generator Status: Most research labs are "Small Quantity Generators" (SQG). You are responsible for the waste until it is destroyed.

  • Drain Disposal Ban: The Clean Water Act prohibits the discharge of toxic pollutants. Because JTV 519 modulates calcium channels in aquatic life (conserved RyR/SERCA mechanisms), it is an environmental toxin.

  • Empty Containers: A container is considered "RCRA Empty" only if all wastes have been removed that can be removed. For acute toxins (if classified as such internally), triple rinsing is required, with rinsate collected as hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle.[2][3] Molecular Pharmacology. Retrieved from [Link]

Sources

Navigating the Safe Handling of JTV 519 Fumarate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in studies involving JTV 519 fumarate, a potent modulator of intracellular calcium channels, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE) and proper disposal protocols for this active pharmaceutical ingredient (API). By understanding the rationale behind these procedures, you can mitigate risks and maintain the integrity of your research.

JTV 519 fumarate, also known as K201, is a 1,4-benzothiazepine derivative that acts as a ryanodine receptor (RyR) inhibitor and a Ca2+-dependent blocker of the sarcoplasmic reticulum Ca2+-ATPase (SERCA).[1][2] Its ability to modulate calcium signaling makes it a valuable tool in cardiovascular research, particularly in studies of cardiac arrhythmias and heart failure.[3][4] However, as with any biologically active compound, understanding its potential hazards and implementing robust safety measures are critical first steps before any benchwork begins.

The Foundation of Safety: A Risk-Based Approach to PPE

The selection of appropriate PPE is not a one-size-fits-all approach; it is dictated by a thorough risk assessment of the specific procedures being undertaken. The primary routes of exposure to a powdered API like JTV 519 fumarate are inhalation of airborne particles and dermal contact. Therefore, the core of our PPE strategy is to create effective barriers against these routes.

Engineering Controls: Your First Line of Defense

Before considering wearable PPE, it is crucial to leverage engineering controls to minimize exposure at the source. For handling powdered JTV 519 fumarate, especially during weighing and initial solubilization, the following are essential:

  • Ventilated Enclosures: All handling of the solid compound should be performed within a certified chemical fume hood or a ventilated balance safety enclosure.[5] These enclosures protect the user from inhaling aerosolized particles.

  • Restricted Access: The area where JTV 519 fumarate is handled should be a restricted zone, with clear signage to prevent unauthorized entry.[6]

Personal Protective Equipment: A Task-Specific Summary

The following table outlines the recommended PPE for various laboratory tasks involving JTV 519 fumarate. This tiered approach ensures that the level of protection matches the potential for exposure.

TaskRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Primary: - Disposable, low-permeability gown with a solid front and tight-fitting cuffs.[6]- Double gloving with powder-free nitrile gloves; the outer glove should be changed immediately if contaminated.[6][7]- Safety goggles with side shields to protect against splashes.[7][8]- A properly fitted N95 respirator is recommended to prevent inhalation of fine particles.[7]Secondary: - Disposable hair cover and shoe covers.[7]
Solubilization and Dilution Primary: - Disposable, low-permeability gown.[6]- Double gloving with powder-free nitrile gloves.[6][7]- Safety goggles with side shields or a face shield for splash protection.[8]Secondary: - Work should still be conducted in a fume hood to contain any potential aerosols or vapors from the solvent.
Cell Culture and In Vitro Assays Primary: - Standard laboratory coat.- Single pair of nitrile gloves.- Safety glasses.Secondary: - Aseptic technique should be followed within a biological safety cabinet (BSC) to protect both the cells and the researcher.

The rationale for these recommendations is rooted in the principles of minimizing exposure to potent APIs. Double gloving provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without compromising the inner barrier.[6] A disposable, low-permeability gown prevents the compound from contacting skin and personal clothing.[6] For handling the powder, respiratory protection is crucial as fine particles can be easily aerosolized and inhaled.

Procedural Guidance for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow illustrates the key stages of handling JTV 519 fumarate, from preparation to disposal.

JTV_519_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area Proceed once ready weigh Weigh JTV 519 Fumarate prep_area->weigh Begin handling dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot for Use dissolve->aliquot decontaminate Decontaminate Work Surfaces aliquot->decontaminate After use dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe JTV_519_Disposal_Plan start Material for Disposal q_contact Did it contact JTV 519 fumarate? start->q_contact hw_container Place in Hazardous Waste Container q_contact->hw_container Yes non_hw_bin Dispose in appropriate non-hazardous waste bin q_contact->non_hw_bin No q_reusable Is it reusable glassware? hw_container->q_reusable q_reusable->non_hw_bin No decon Decontaminate (Collect rinse as HW) q_reusable->decon Yes wash Wash and Dry decon->wash

Caption: Decision tree for the disposal of materials used with JTV 519 fumarate.

By adhering to these guidelines, researchers can confidently work with JTV 519 fumarate, ensuring their safety and the integrity of their scientific endeavors. A proactive approach to safety is the cornerstone of responsible research.

References

  • Wikipedia. JTV-519. Available from: [Link]

  • National Institute of Standards and Technology. SAFETY DATA SHEET. 2015. Available from: [Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available from: [Link]

  • Gómez-Viquez, N. L., et al. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium. Journal of Molecular and Cellular Cardiology, 2014. Available from: [Link]

  • Hohl, M., et al. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes. Frontiers in Physiology, 2018. Available from: [Link]

  • Darcy, Y. L., et al. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle. Molecular Pharmacology, 2016. Available from: [Link]

  • Rx Destroyer. Proper Disposal in Pharmaceutical Research is Extremely Important. 2022. Available from: [Link]

  • Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry. Available from: [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. 2022. Available from: [Link]

  • Occupational Safety and Health Administration. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Available from: [Link]

  • Clym Environmental Services. Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. Available from: [Link]

  • University of Delaware. Pharmaceutical Waste - Environmental Health & Safety. Available from: [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. Available from: [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Available from: [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. 2019. Available from: [Link]

  • YOUTH Clean Tech. Chemical Safety in Labs: Handling and Storage. 2025. Available from: [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. Available from: [Link]

  • Stericycle. Medication & Pharmaceutical Waste Disposal Explained. Available from: [Link]

  • Ontario College of Pharmacists. Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE). 2019. Available from: [Link]

  • MCF Environmental Services. What Are The Proper Procedures For Laboratory Chemical Waste Disposal?. 2018. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.